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Trinexapac-ethyl

Cat. No.: B166841
CAS No.: 95266-40-3
M. Wt: 252.26 g/mol
InChI Key: RVKCCVTVZORVGD-UHFFFAOYSA-N
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Description

Trinexapac-ethyl (CAS 95266-40-3) is a plant growth regulator belonging to the cyclohexanedione chemical class. Its primary research value lies in its specific mechanism of action: it potently inhibits the biosynthesis of gibberellin, a key plant hormone responsible for promoting cell elongation and internode extension . By blocking the conversion of the precursor GA20 to the bioactive GA1, this compound effectively limits excessive vertical growth, leading to sturdier, more compact plant structures . This compound is widely used in agricultural and physiological research to study growth control in cereal crops like wheat and rice, where it reduces lodging (falling over), and in turfgrass systems to improve density and reduce mowing frequency . In sugarcane research, it is applied as a chemical ripening agent; by suppressing new stalk growth, it reallocates sucrose within the plant, thereby accelerating sugar accumulation in the stalk . With the molecular formula C13H16O5 and a molecular weight of 252.26, it is typically applied as a foliar spray in field studies . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O5 B166841 Trinexapac-ethyl CAS No. 95266-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylate
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InChI

InChI=1S/C13H16O5/c1-2-18-13(17)8-5-9(14)11(10(15)6-8)12(16)7-3-4-7/h7-8,16H,2-6H2,1H3
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InChI Key

RVKCCVTVZORVGD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C1CC(=O)C(=C(C2CC2)O)C(=O)C1
Source PubChem
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Molecular Formula

C13H16O5
Record name TRINEXAPAC-ETHYL
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DSSTOX Substance ID

DTXSID9032535
Record name Trinexapac-ethyl
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Molecular Weight

252.26 g/mol
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Physical Description

WHITE POWDER.
Record name TRINEXAPAC-ETHYL
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Flash Point

133 °C
Record name TRINEXAPAC-ETHYL
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Solubility

Solubility in water, g/100ml at 20 °C: 0.28-2.11 (pH-dependent)
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Density

Relative density (water = 1): 1.3
Record name TRINEXAPAC-ETHYL
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.003
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CAS No.

95266-40-3
Record name Trinexapac-ethyl [ISO]
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Record name Trinexapac-ethyl
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Record name trinexapac-ethyl (ISO); ethyl 4-[cyclopropyl(hydroxy)methylene]-3,5-dioxocyclohexanecarboxylate
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Record name TRINEXAPAC-ETHYL
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Melting Point

36 °C
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Foundational & Exploratory

Trinexapac-ethyl's Mechanism of Action in Turfgrass: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinexapac-ethyl is a widely utilized plant growth regulator in the turfgrass industry, valued for its ability to suppress vegetative growth and enhance turf quality. This technical guide delves into the core mechanism of action of this compound at the molecular and physiological levels in turfgrass. The primary mode of action is the inhibition of the late stages of gibberellin (GA) biosynthesis, specifically targeting the enzyme GA20-3β-hydroxylase. This targeted inhibition leads to a reduction in the production of bioactive GA₁, a key hormone responsible for cell elongation. Consequently, leaf and stem growth are suppressed, resulting in a more compact and dense turf canopy. Beyond its primary growth-regulating effect, this compound elicits a cascade of secondary physiological responses. These include an increase in chlorophyll concentration, leading to enhanced turf color, and alterations in carbohydrate metabolism, which can contribute to improved stress tolerance. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

This compound [4-(cyclopropyl-α-hydroxy-methylene)-3,5-dioxocyclohexanecarboxylic acid ethyl ester] is a synthetic plant growth regulator belonging to the cyclohexanedione chemical class.[1] It is extensively used in the management of both cool- and warm-season turfgrass species on golf courses, sports fields, and residential lawns to reduce mowing frequency and improve overall turfgrass quality.[2][3] The primary effect of this compound is the inhibition of vertical shoot growth, which is a direct consequence of its interference with the gibberellin biosynthesis pathway.[4] This guide will provide a detailed technical examination of the molecular and physiological mechanisms through which this compound exerts its effects on turfgrass.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The principal mechanism of action of this compound is the disruption of the gibberellin (GA) biosynthesis pathway. GAs are a class of tetracyclic diterpenoid hormones that play a crucial role in regulating various aspects of plant growth and development, most notably stem and leaf elongation.[5] this compound is classified as a late-stage GA biosynthesis inhibitor.

The Gibberellin Biosynthesis Pathway in Turfgrass

The biosynthesis of GAs in plants is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. The pathway can be broadly divided into three stages. The final stage, which occurs in the cytosol, involves the conversion of inactive GA precursors into bioactive GAs. In turfgrass, a key step in this late stage is the 3β-hydroxylation of GA₂₀ to the biologically active GA₁.

Target of this compound: GA20-3β-hydroxylase

This compound specifically inhibits the enzyme GA20-3β-hydroxylase (also known as GA3-oxidase). This enzyme catalyzes the conversion of GA₂₀ to GA₁. By blocking this crucial step, this compound leads to a significant reduction in the endogenous levels of bioactive GA₁ and a corresponding accumulation of its precursor, GA₂₀. The reduction in GA₁ levels directly curtails cell elongation, resulting in the observed suppression of shoot growth.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Late-Stage Gibberellin Biosynthesis Pathway cluster_inhibitor Mechanism of this compound cluster_outcome Physiological Outcome GA20 GA₂₀ (Inactive Precursor) GA1 GA₁ (Bioactive Gibberellin) GA20->GA1 GA20-3β-hydroxylase GA20_GA1_edge GA20->GA20_GA1_edge ReducedElongation Reduced Cell Elongation GA1->ReducedElongation Promotes TE This compound TE->GA20_GA1_edge GA20_GA1_edge->GA1 GA20_GA1_edge->ReducedElongation Inhibition leads to SuppressedGrowth Suppressed Shoot Growth ReducedElongation->SuppressedGrowth

Figure 1: Simplified signaling pathway of this compound's inhibition of gibberellin biosynthesis.

Quantitative Data on this compound's Effects

Numerous studies have quantified the effects of this compound on turfgrass. The following tables summarize key quantitative data from this research.

Table 1: Effect of this compound on Gibberellin Levels in Poa pratensis

TreatmentGA₁ Concentration (% of Control)GA₂₀ Concentration (% of Control)Reference
This compound (0.1 kg a.i. ha⁻¹)53%246%Tan & Qian (2003)

Table 2: Effect of this compound on Clipping Yield in Various Turfgrass Species

Turfgrass SpeciesApplication Rate (kg a.i. ha⁻¹)Clipping Yield Reduction (%)Reference
Kentucky bluegrass (Poa pratensis)0.17 - 0.29 (every 4 weeks)22 - 41%Lickfeldt et al. (2001)
Perennial ryegrass (Lolium perenne)0.2559% (at 2 weeks)Głąb et al. (2021)
Perennial ryegrass (Lolium perenne)0.5065% (at 2 weeks)Głąb et al. (2021)
Bahiagrass (Paspalum notatum)0.75Clipping avoidance for up to 12 weeksFreitas et al. (2002)
Five cool-season species0.375 (two applications)Kentucky bluegrass: -40%, Tall fescue: -33%, Chewing fescue: -21%Pannacci et al. (2004)

Table 3: Physiological Effects of this compound on Turfgrass

ParameterTurfgrass SpeciesEffectReference
Total Chlorophyll ContentPoa pratensis26% increase (at 48 days)Heckman et al. (2001)
Water Soluble CarbohydratesSports turf cultivars41-50% higher in TE-treated plants under water stressAgwa et al. (2021)
Mowing FrequencyMixed lawn grasses43% reductionCzeluściński et al. (2017)

Secondary Physiological Effects

Beyond the primary mechanism of GA inhibition, this compound induces several secondary physiological changes that contribute to improved turfgrass health and quality.

Increased Chlorophyll Content

A common observation following this compound application is a darker green appearance of the turf. This is attributed to an increase in chlorophyll concentration per unit of leaf area. The reduced cell elongation leads to a higher density of cells and chloroplasts within the leaf tissue, resulting in a more concentrated chlorophyll content.

Alterations in Carbohydrate Metabolism

By redirecting resources away from vertical growth, this compound can influence carbohydrate partitioning within the plant. Studies have shown that under certain conditions, particularly stress, this compound application can lead to an accumulation of water-soluble carbohydrates. This accumulation may contribute to enhanced stress tolerance by providing a ready source of energy for cellular maintenance and repair.

Enhanced Stress Tolerance

This compound has been shown to improve turfgrass tolerance to various environmental stresses, including drought, heat, and salinity. The mechanisms underlying this enhanced stress tolerance are multifaceted and may include:

  • Reduced Water Use: The more compact growth habit resulting from this compound application can lead to lower evapotranspiration rates.

  • Osmotic Adjustment: The accumulation of soluble carbohydrates can contribute to osmotic adjustment, helping to maintain cell turgor under water deficit conditions.

  • Antioxidant System Modulation: Some studies suggest that this compound may influence the activity of antioxidant enzymes, which play a role in protecting cells from oxidative damage during stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Gibberellin Extraction and Quantification (GC-MS)

This protocol is a generalized procedure based on methods for plant hormone analysis.

GA_Quantification_Workflow cluster_sampling 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis Harvest Harvest Turfgrass Tissue Freeze Freeze in Liquid Nitrogen Harvest->Freeze Lyophilize Lyophilize (Freeze-dry) Freeze->Lyophilize Grind Grind to a Fine Powder Lyophilize->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge1 Centrifuge and Collect Supernatant Extract->Centrifuge1 Evaporate Evaporate Methanol Centrifuge1->Evaporate Partition Partition against Ethyl Acetate Evaporate->Partition SPE Solid-Phase Extraction (SPE) Partition->SPE Derivatize Derivatize for GC-MS SPE->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantify GAs GCMS->Quantify

Figure 2: Experimental workflow for gibberellin quantification.
  • Sample Preparation: Harvest fresh turfgrass tissue (leaves and crowns), immediately freeze in liquid nitrogen to halt metabolic activity, and then lyophilize (freeze-dry) to a constant weight. Grind the dried tissue to a fine powder.

  • Extraction: Extract the powdered tissue with 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT) at 4°C overnight. Centrifuge the extract and collect the supernatant.

  • Purification: The supernatant is subjected to a series of purification steps, which may include partitioning against ethyl acetate at different pH values and solid-phase extraction (SPE) using C18 and silica-based cartridges to remove interfering compounds.

  • Derivatization and GC-MS Analysis: The purified GA fraction is derivatized (e.g., methylation followed by trimethylsilylation) to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Quantification: GAs are identified and quantified based on their retention times and mass spectra compared to known standards, often using isotopically labeled internal standards for accurate quantification.

Chlorophyll Content Determination (Spectrophotometry)

This protocol is based on standard methods for chlorophyll extraction and quantification.

  • Sample Preparation: Harvest a known fresh weight of turfgrass leaf tissue.

  • Extraction: Homogenize the tissue in 80% acetone or 90% acetone with a mortar and pestle or a tissue homogenizer until the tissue is completely macerated and the pigments are extracted.

  • Clarification: Centrifuge the homogenate to pellet the solid debris.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% or 90% acetone as a blank.

  • Calculation: Calculate the concentrations of chlorophyll a and chlorophyll b using the following equations (Arnon, 1949):

    • Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

    • Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

    • Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

Total Nonstructural Carbohydrate (TNC) Analysis

This is a generalized protocol for TNC analysis in plant tissues.

  • Sample Preparation: Dry the turfgrass tissue (leaves, crowns, and roots) in a forced-air oven at a low temperature (e.g., 70°C) to a constant weight and then grind to a fine powder.

  • Extraction: Extract soluble sugars from a known weight of the dried powder with 80% ethanol. The remaining pellet contains the starch.

  • Soluble Sugar Quantification: The ethanol extract can be analyzed for soluble sugars (glucose, fructose, sucrose) using enzymatic assays or high-performance liquid chromatography (HPLC).

  • Starch Digestion: The pellet remaining after ethanol extraction is treated with enzymes such as α-amylase and amyloglucosidase to hydrolyze the starch to glucose.

  • Glucose Quantification: The glucose released from starch digestion is quantified spectrophotometrically using an enzymatic assay (e.g., glucose oxidase/peroxidase).

  • TNC Calculation: Total nonstructural carbohydrates are calculated as the sum of the soluble sugars and the glucose derived from starch hydrolysis.

Logical Relationships and Experimental Design

The investigation of this compound's effects on turfgrass typically involves controlled experiments with specific designs to isolate the effects of the treatment.

Experimental_Design_Logic cluster_treatment Treatment Application cluster_variables Measured Variables cluster_analysis Data Analysis and Interpretation TE_Application This compound Application (Varying Rates and Frequencies) Growth Growth Parameters (Clipping Yield, Plant Height) TE_Application->Growth Physiology Physiological Parameters (GA Levels, Chlorophyll, Carbohydrates) TE_Application->Physiology Control Control (No Application) Control->Growth Control->Physiology Quality Turf Quality (Visual Rating, Color, Density) Control->Quality ANOVA Statistical Analysis (ANOVA) Growth->ANOVA Physiology->ANOVA Quality->ANOVA Conclusion Conclusions on Mechanism of Action ANOVA->Conclusion TE_A_Application TE_A_Application TE_A_Application->Quality

Figure 3: Logical flow of a typical experimental design to study this compound's effects.

Conclusion

The mechanism of action of this compound in turfgrass is centered on the competitive inhibition of the enzyme GA20-3β-hydroxylase, a critical step in the biosynthesis of bioactive gibberellins. This targeted inhibition leads to a reduction in cell elongation and a subsequent suppression of vertical shoot growth. In addition to this primary mode of action, this compound induces a range of beneficial secondary physiological effects, including increased chlorophyll concentration and alterations in carbohydrate metabolism, which contribute to enhanced turf quality and stress tolerance. A thorough understanding of these mechanisms allows for the optimized use of this compound in turfgrass management programs to achieve desired aesthetic and functional outcomes. Further research focusing on the intricate details of the signaling pathways and the full spectrum of metabolic changes induced by this compound will continue to refine its application for sustainable turfgrass management.

References

The Mode of Action of Trinexapac-ethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinexapac-ethyl is a potent plant growth regulator belonging to the cyclohexanedione class of chemicals. It is widely utilized in agriculture and turfgrass management to control plant height, prevent lodging in cereal crops, and improve turf density and quality.[1] Its primary mode of action is the inhibition of the biosynthesis of gibberellins, a class of hormones crucial for cell elongation.[2][3] This technical guide provides an in-depth exploration of the biochemical mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biochemical Mechanism of Action

This compound functions as a pro-agent; upon absorption, primarily through the foliage, it is hydrolyzed within the plant to its biologically active form, trinexapac acid. The core mechanism of trinexapac acid is the competitive inhibition of key enzymes in the late stages of the gibberellin (GA) biosynthesis pathway.

1.1 Inhibition of Gibberellin Biosynthesis

Gibberellins are diterpenoid plant hormones that regulate various developmental processes, most notably stem and internode elongation. The biosynthesis of active GAs from their precursors involves a series of oxidation steps. This compound targets the dioxygenase enzymes that catalyze these final, critical steps.

Specifically, trinexapac acid is a structural mimic of 2-oxoglutarate, a required co-substrate for GA-dependent dioxygenases. By competitively binding to the co-substrate site on these enzymes, it blocks their catalytic activity. The primary enzyme inhibited is Gibberellin 3β-hydroxylase (GA3ox) , which is responsible for the conversion of inactive GA precursors into biologically active forms.

The most significant inhibited reaction is the 3β-hydroxylation of GA20 to GA1, a highly potent gibberellin responsible for stimulating cell elongation. This blockade leads to a measurable decrease in the concentration of active GA1 and a corresponding accumulation of the inactive precursor, GA20. The resulting deficiency in active GAs prevents the signal for cell elongation from reaching the plant's growing points, leading to reduced internode length and a more compact plant structure.

Gibberellin_Pathway_Inhibition cluster_pathway Late-Stage Gibberellin Biosynthesis Pathway cluster_inhibitor Mechanism of Inhibition GGPP GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene GA12 GA12 ent_Kaurene->GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 GA1 (Active) GA20->GA1 GA20->GA1 3β-hydroxylation GA8 GA8 (Inactive) GA1->GA8 GA1->GA8 2β-hydroxylation TE This compound (Pro-agent) TA Trinexapac Acid (Active Inhibitor) TE->TA Hydrolysis in plant TA->Block Competitively Inhibits GA3ox GA 3β-hydroxylase (Dioxygenase Enzyme)

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

1.2 Secondary Effects

While the primary mode of action is GA inhibition, research has indicated secondary hormonal effects. Applications of this compound have been shown to increase the production of cytokinins, which can antagonize the effects of gibberellins and contribute to improved turfgrass quality and shade tolerance. Some studies also suggest interference with ethylene production and flavonoid synthesis pathways.

Quantitative Data on Efficacy

The application of this compound results in a quantifiable, dose-dependent reduction in plant growth across various species. The following tables summarize data from field and greenhouse studies.

Table 1: Dose-Response of this compound on Vegetative Growth of Cool-Season Turfgrass

SpeciesApplication Rate (kg a.i. ha⁻¹)Number of ApplicationsVegetative Growth Reduction (%)Reference
Kentucky bluegrass0.375240
Tall fescue0.375233
Chewing fescue0.375221
Creeping bentgrass0.017 (weekly)12(Significant growth suppression)
Creeping bentgrass0.05 (every 3 weeks)4(Significant growth suppression)

Table 2: Effect of this compound on Agronomic Traits of Cereal Crops

CropCultivarApplication Rate (g a.i. ha⁻¹)Effect on Plant HeightEffect on LodgingReference
WheatOR Topázio200 - 800 mL (c.p.) ha⁻¹*Significant reduction(Not specified)
White OatIPR Artemis100 - 150Significant reductionSignificant reduction
White OatURS Corona100 - 150Significant reductionSignificant reduction

*Note: c.p. = commercial product; rate converted from mL/ha.

Table 3: Effect of this compound on Sugarcane Growth

CultivarApplication Timing (Days after Bud Burst)Number of ApplicationsEffect on Plant HeightEffect on Stem DiameterReference
RB86 7515120, 200, or 2401, 2, or 3DecreasedIncreased (with 2 or 3 applications)

Experimental Protocols

3.1 Whole-Plant Growth Response Bioassay

This protocol outlines a typical experimental design to quantify the effect of this compound on plant growth under controlled or field conditions.

  • 1. Plant Material and Growth Conditions:

    • Select a plant species of interest (e.g., Triticum aestivum L. for cereals, Poa pratensis L. for turf).

    • Grow plants in pots with a defined soil medium or in established field plots.

    • Maintain plants under controlled environmental conditions (e.g., temperature, photoperiod, irrigation) to ensure uniform growth.

  • 2. Experimental Design:

    • Employ a randomized complete block design with a minimum of three to four replications per treatment.

    • Treatments should consist of a range of this compound application rates (e.g., 0, 50, 100, 150 g a.i. ha⁻¹) and an untreated control (0 rate).

  • 3. Application of this compound:

    • Apply the chemical at a specific plant growth stage (e.g., first node visible in cereals).

    • Use a calibrated sprayer (e.g., CO₂-pressurized boom sprayer) with appropriate nozzles to ensure uniform foliar coverage at a defined volume (e.g., 150 L ha⁻¹).

  • 4. Data Collection:

    • At predefined intervals (e.g., weekly for several weeks post-application), measure key growth parameters.

    • Parameters include plant height, clipping dry weight (for turf), total dry matter, and lodging score.

  • 5. Statistical Analysis:

    • Analyze data using Analysis of Variance (ANOVA) to determine significant treatment effects.

    • Use mean separation tests (e.g., Tukey's HSD) or regression analysis to compare dose responses.

3.2 Quantification of Endogenous Gibberellins

This protocol describes the established method for measuring the changes in GA levels within plant tissues following treatment with this compound. The gold-standard technique is Gas Chromatography-Mass Spectrometry (GC-MS).

  • 1. Sample Collection and Preparation:

    • Harvest plant tissue (e.g., shoot apices, leaves) from both treated and control plants at specified time points after application.

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity and store at -80°C.

  • 2. Extraction:

    • Homogenize the frozen tissue in a suitable solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene.

    • Add a known quantity of deuterated (²H₂) GA internal standards to each sample to allow for accurate quantification by isotope dilution.

  • 3. Purification and Fractionation:

    • Centrifuge the homogenate and collect the supernatant.

    • Purify the extract to remove interfering compounds using Solid Phase Extraction (SPE) with C18 and anion-exchange cartridges.

    • Further fractionate the sample using High-Performance Liquid Chromatography (HPLC) to separate different GA species.

  • 4. Derivatization:

    • Convert the semi-purified GAs into their methyl ester, trimethylsilyl (MeTMS) ether derivatives. This step is crucial to make the GAs volatile for GC analysis.

  • 5. GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Operate the MS in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions for each GA and its corresponding internal standard.

  • 6. Data Analysis:

    • Calculate the concentration of each endogenous GA (e.g., GA1, GA20) by comparing the peak area of the endogenous GA to the peak area of its known-quantity internal standard.

Experimental_Workflow cluster_bioassay Whole-Plant Bioassay Workflow cluster_ga_analysis Gibberellin Quantification Workflow (GC-MS) P1 Plant Cultivation (Controlled Environment) P2 Treatment Application (Varying Doses of TE) P1->P2 P3 Periodic Data Collection (e.g., Plant Height, Biomass) P2->P3 P4 Statistical Analysis (ANOVA, Regression) P3->P4 A1 Tissue Sampling (Treated vs. Control) P3->A1 Provides Samples A2 Extraction (Methanol + Internal Standards) A1->A2 A3 Purification & Fractionation (SPE, HPLC) A2->A3 A4 Derivatization (e.g., MeTMS ethers) A3->A4 A5 GC-MS Analysis (Selected Ion Monitoring) A4->A5 A6 Quantification (Isotope Dilution Method) A5->A6

Caption: General workflows for assessing this compound's mode of action.

Conclusion

The mode of action of this compound is well-defined, centering on its role as a competitive inhibitor of gibberellin 3β-hydroxylase. By acting as a structural analog to the 2-oxoglutarate co-substrate, its active form, trinexapac acid, effectively blocks the final step in the synthesis of active gibberellins. This leads to a reduction in cell elongation and provides a reliable, dose-dependent method for controlling plant stature. The quantitative data and established experimental protocols presented in this guide provide a robust framework for researchers engaged in the study and development of plant growth regulators.

References

A Technical Guide to the Discovery and Development of Trinexapac-ethyl as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinexapac-ethyl, a cyclohexanecarboxylate derivative, is a potent plant growth regulator widely utilized in agriculture and turf management. Its primary function is the inhibition of gibberellin biosynthesis, leading to a reduction in cell elongation and consequently, a decrease in plant height. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and physiological effects of this compound. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding of its application and impact on various plant species.

Discovery and Synthesis

This compound was developed by Syngenta and is commercially available under trade names such as Moddus® and Primo Maxx®. It is a synthetic plant growth regulator derived from cyclohexanecarboxylate. The synthesis of this compound has been detailed in several patents and involves a multi-step chemical process.

A common synthetic route begins with the condensation of diethyl maleate and acetone in the presence of an organic amine under high pressure to yield 2-acetonyl-1,4-diethyl succinate. This intermediate then undergoes cyclization in the presence of a sodium alkoxide to form ethyl 3,5-dioxocyclohexyl carboxylate. The final step involves the reaction of this compound with cyclopropanecarboxylic anhydride under alkaline conditions to produce this compound.[1]

Another patented method involves the reaction of 3,5-dioxocyclohexylethyl formate and cyclopropanecarboxylic acid with phosphorus trichloride in the presence of a catalyst.[2] These synthetic pathways have been optimized to ensure high yield, purity, and cost-effectiveness for industrial-scale production.[1][2]

G cluster_start Starting Materials cluster_intermediate Intermediate Products Diethyl maleate Diethyl maleate 2-acetonyl-1,4-diethyl succinate 2-acetonyl-1,4-diethyl succinate Diethyl maleate->2-acetonyl-1,4-diethyl succinate Acetone Acetone Acetone->2-acetonyl-1,4-diethyl succinate ethyl 3,5-dioxocyclohexyl carboxylate ethyl 3,5-dioxocyclohexyl carboxylate 2-acetonyl-1,4-diethyl succinate->ethyl 3,5-dioxocyclohexyl carboxylate This compound This compound ethyl 3,5-dioxocyclohexyl carboxylate->this compound Cyclopropanecarboxylic anhydride Cyclopropanecarboxylic anhydride Cyclopropanecarboxylic anhydride->this compound

A simplified workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones responsible for cell elongation. It is classified as a Class A gibberellin biosynthesis inhibitor, acting at a late stage of the GA biosynthesis pathway.[3] Specifically, this compound and other acylcyclohexanediones act as structural mimics of 2-oxoglutaric acid, a co-substrate for dioxygenases involved in the later steps of GA formation.

The primary target of this compound is the 3β-hydroxylase enzyme. This enzyme catalyzes the conversion of inactive GA precursors, such as GA20, into highly active forms like GA1. By blocking this step, this compound leads to a reduction in the levels of bioactive gibberellins, thereby inhibiting cell elongation and vertical growth.

G cluster_late_pathway Late Gibberellin Biosynthesis Pathway Geranylgeranyl diphosphate (GGDP) Geranylgeranyl diphosphate (GGDP) ent-kaurene ent-kaurene Geranylgeranyl diphosphate (GGDP)->ent-kaurene GA12 GA12 ent-kaurene->GA12 GA15 GA15 GA12->GA15 GA53 GA53 GA12->GA53 GA24 GA24 GA15->GA24 GA9 GA9 GA24->GA9 GA4 (Bioactive) GA4 (Bioactive) GA9->GA4 (Bioactive) Cell Elongation Cell Elongation GA4 (Bioactive)->Cell Elongation GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 (Bioactive) GA1 (Bioactive) GA20->GA1 (Bioactive) GA1 (Bioactive)->Cell Elongation This compound This compound This compound->GA9 Inhibits 3β-hydroxylase This compound->GA20 Inhibits 3β-hydroxylase

The Gibberellin biosynthesis pathway and the inhibitory action of this compound.

Effects on Plant Growth and Development

The inhibition of gibberellin biosynthesis by this compound results in several observable physiological effects in plants. The most prominent of these is the reduction in plant height due to the shortening of internodes. This effect is widely exploited in agriculture to prevent lodging (the bending over of stems) in cereal crops, thereby improving harvestability and yield.

Quantitative Effects on Crop Growth and Yield

Numerous studies have quantified the impact of this compound on various crops. The following tables summarize key findings from research on white oat, rye, and perennial ryegrass.

Table 1: Effect of this compound on White Oat (Cultivars: IPR Artemis and URS Corona)

Application Rate (g ha⁻¹)Application TimingPlant Height Reduction (%)Lodging ReductionYieldReference
1001st node visibleSignificantSignificantIncreased
1501st node visible20-32SignificantIncreased
1002nd node visibleSignificantSignificantIncreased
1502nd node visible20-32SignificantIncreased

Table 2: Effect of this compound on Rye (Cultivars: IPR 89 and BRS Serrano)

Application Rate (g a.i. ha⁻¹)Application Timing (Growth Stage)Plant HeightLodgingGrain QualityReference
100-1506th node visible (GS36)ReducedReducedImproved
75-2004th node visible (GS34)Minimal effectReduced from ~20% to 10%Not specified

Table 3: Effect of this compound on Perennial Ryegrass for Seed Production

Application Rate (g a.i. ha⁻¹)Stem Length Reduction (%)LodgingSeed Yield Increase (%)Reference
400up to 28Consistently reducedAverage of 43
400Not specifiedDelayed 50% lodging by ~26 daysStrong positive correlation
with spring N13Controlled126
Effects on Turfgrass

In turfgrass management, this compound is used to reduce mowing frequency and improve turf quality. It leads to a more compact and dense sward with improved stress tolerance. Studies on creeping bentgrass have shown that regular applications can enhance ball roll distances on putting greens.

Experimental Protocols

To provide a practical understanding of the research conducted on this compound, this section details the methodologies of key experiments.

Study on White Oat Cultivars
  • Objective: To evaluate the effect of different doses and application times of this compound on the agronomic performance of white oat cultivars.

  • Experimental Design: A randomized complete block design with a 4 x 3 factorial scheme and four replications.

  • Treatments:

    • Four doses of this compound: 0, 50, 100, and 150 g ha⁻¹.

    • Three application times: T1 (first node noticeable), T2 (first node visible and second node noticeable), and T3 (second node visible and third node noticeable).

  • Procedure:

    • The experiment was conducted over two growing seasons in Londrina, Brazil.

    • Basal fertilization with NPK (10-30-10) was applied at 200 kg ha⁻¹, followed by nitrogen surface applications.

    • This compound was applied at the specified growth stages.

    • Agronomic characters evaluated included: plant height, panicle length, panicles per square meter, spikelets per panicle, grains per spikelet, grains per panicle, thousand-grain weight, lodging percentage, and grain yield.

  • Data Analysis: The collected data were subjected to analysis of variance (ANOVA), and means were compared by Tukey's test at a 5% probability level.

G cluster_setup Experimental Setup cluster_treatments Treatments (Factorial) cluster_measurements Data Collection Randomized Block Design Randomized Block Design TE Doses (0, 50, 100, 150 g/ha) TE Doses (0, 50, 100, 150 g/ha) Randomized Block Design->TE Doses (0, 50, 100, 150 g/ha) Application Times (T1, T2, T3) Application Times (T1, T2, T3) Randomized Block Design->Application Times (T1, T2, T3) 4 Replications 4 Replications White Oat Cultivars White Oat Cultivars Plant Height Plant Height TE Doses (0, 50, 100, 150 g/ha)->Plant Height Application Times (T1, T2, T3)->Plant Height Statistical Analysis Statistical Analysis Plant Height->Statistical Analysis Yield Components Yield Components Yield Components->Statistical Analysis Lodging % Lodging % Lodging %->Statistical Analysis Grain Yield Grain Yield Grain Yield->Statistical Analysis

Workflow of the experimental protocol for the white oat study.
Study on Turfgrass Species

  • Objective: To evaluate the effect of different doses of this compound on the development and rooting of five grass species.

  • Experimental Design: A completely randomized design with four replications.

  • Treatments:

    • Sequential applications of this compound (g ha⁻¹): 113+113, 226+113, 226+226, 452+113, 452+226, 452+452.

    • Single doses of 678 and 904 g ha⁻¹.

    • The second application in the sequential treatments was performed 14 days after the first.

  • Procedure:

    • Five grass species (Bahiagrass, St. Augustine grass, Japanese lawn grass, Bermuda grass, and broadleaf carpetgrass) were grown in 20 L pots.

    • All species were cut to a height of 3 cm the day before the applications.

    • Phytotoxicity was evaluated weekly.

    • Plant height, number and height of inflorescences, and biomass of aerial parts and roots were evaluated 35 days after the second application.

  • Data Analysis: Data were analyzed to determine the effectiveness of this compound in inhibiting the development of the different grass species.

Conclusion

This compound has established itself as a valuable tool in modern agriculture and turf management. Its well-understood mechanism of action, involving the targeted inhibition of gibberellin biosynthesis, allows for precise control of plant growth. The extensive body of research, including detailed field and laboratory studies, has provided a solid foundation for its effective and safe use. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to understand and utilize this important plant growth regulator. Further research may continue to optimize its application in various crops and environmental conditions, contributing to improved crop yields and more sustainable agricultural practices.

References

An In-depth Technical Guide to the Metabolic Fate of Trinexapac-ethyl in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinexapac-ethyl (TE) is a synthetic plant growth regulator belonging to the cyclohexanedione chemical class.[1] It is widely utilized in agriculture and turf management to control plant height and prevent lodging in cereal crops.[2][3] TE functions by inhibiting the biosynthesis of gibberellins, a class of hormones that regulate stem elongation.[4][5] This guide provides a comprehensive overview of the metabolic fate of this compound in plants, detailing its absorption, translocation, metabolism, and the experimental protocols used for its analysis.

Absorption and Translocation

This compound is primarily absorbed by the foliage of plants following application. From the leaves, it is transported to the growing points, specifically the meristematic tissues where cell division and elongation occur. Studies on Kentucky bluegrass have shown that the magnitude and rate of absorption vary between different plant organs, with the order being: plant base > leaf blade > roots. Root absorption is generally negligible.

Once absorbed, TE is translocated throughout the plant. In Kentucky bluegrass, over 50% of the TE absorbed by the plant base is translocated to the foliage within 24 hours. For TE absorbed by the leaf blade, about one-third is translocated, primarily in a basipetal direction (downwards towards the base). Less than 5% of the absorbed TE is translocated to the roots or rhizomes.

Metabolic Pathway of this compound

The primary metabolic transformation of this compound in plants is its rapid hydrolysis to Trinexapac acid (TA), the biologically active form of the molecule. This conversion is a crucial step as TA is the actual inhibitor of gibberellin biosynthesis. The parent compound, this compound, is often found in very low concentrations in plant tissues post-application.

Further metabolism of Trinexapac acid occurs, leading to the formation of several minor metabolites. In rice, tricarballylic acid has been identified as a significant metabolite in the straw. Other minor metabolites, such as CGA 329773, have also been detected in grain, husks, and straw at low levels. The metabolic pathway can be summarized as the initial rapid hydrolysis of the ethyl ester to the active acid, followed by slower degradation into smaller, less active compounds.

Metabolic_Pathway TE This compound (CGA 163935) TA Trinexapac acid (CGA 179500) (Active Form) TE->TA Rapid Hydrolysis (Esterase Activity) Metabolites Further Metabolites (e.g., Tricarballylic acid) TA->Metabolites Metabolism Conjugates Conjugated Forms (e.g., Sugar Esters) TA->Conjugates Conjugation Degradation Degradation Products Metabolites->Degradation Further Degradation

Metabolic pathway of this compound in plants.

Quantitative Data on Residues

The concentration of this compound and its primary metabolite, Trinexapac acid, varies depending on the plant species, application rate, and time elapsed since treatment. The residue definition for risk assessment and enforcement in both plant and animal products is trinexapac acid.

Plant MatrixApplication Rate (g a.i./ha)AnalyteInitial Residue (mg/kg)Residue at Harvest (mg/kg)Half-life (days)Reference
Wheat Leaves30Trinexapac acid0.29--
Wheat Leaves60Trinexapac acid0.44--
Wheat Grain60Trinexapac acid-0.02-
Wheat Grain150Trinexapac acid-24% of TRR-
Wheat Husks150Trinexapac acid-15% of TRR-
Wheat Straw150Trinexapac acid-21% of TRR-
Rice Grain160Trinexapac acid-36% of TRR-
Rice Husks160Trinexapac acid-30% of TRR-
Rice Straw160Trinexapac acid-9% of TRR-
Paddy Soil30 & 60Trinexapac acid--9.09 - 10.10
Soil (Aerobic)-This compound--4.44
Soil (Anaerobic)-This compound--6.88

TRR: Total Radioactive Residue

Experimental Protocols

The analysis of this compound and its metabolites in plant matrices typically involves extraction, cleanup, and quantification using chromatographic techniques.

5.1. Extraction

A common method for extracting Trinexapac acid from wheat involves using an acetonitrile and aqueous phosphate buffer (pH 7) solution. The plant material is typically homogenized and extracted overnight to ensure efficient recovery of the analyte. For grass and other crops, a strong acid hydrolysis step may be included to release both free and conjugated residues of Trinexapac acid.

5.2. Analysis and Quantification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the quantification of Trinexapac acid. This technique offers high sensitivity and selectivity. For analysis, the extract can often be directly injected into the HPLC system. Chromatographic separation is typically achieved using an octadecylsilica (C18) column. Detection is performed by negative ion electrospray ionization tandem mass spectrometry, monitoring the precursor ion at m/z 223 and its product ions at m/z 135 and 179 for Trinexapac acid. The validated concentration range for this method in wheat is 10-200 µg/kg.

Experimental_Workflow Sample Plant Sample (e.g., Wheat Grain) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile/Phosphate Buffer) Homogenization->Extraction Hydrolysis Optional: Acid Hydrolysis (for conjugated residues) Extraction->Hydrolysis if needed Filtration Filtration / Centrifugation Extraction->Filtration Hydrolysis->Filtration Analysis HPLC-MS/MS Analysis Filtration->Analysis Quantification Quantification Analysis->Quantification

General experimental workflow for Trinexapac analysis.

Gibberellin Biosynthesis Inhibition

This compound's regulatory effect stems from the inhibition of gibberellin (GA) biosynthesis by its active form, Trinexapac acid. Specifically, it inhibits the 3β-hydroxylase enzyme. This enzyme is responsible for the conversion of GA20 to the biologically active GA1, a critical step in the GA biosynthesis pathway. By blocking this step, cell elongation is reduced, leading to shorter and sturdier plants.

Gibberellin_Pathway Precursors GA Precursors GA20 GA20 (Inactive) Precursors->GA20 Biosynthesis Steps GA1 GA1 (Active) GA20->GA1 3β-hydroxylase Elongation Stem Elongation GA1->Elongation TA Trinexapac Acid TA->GA20 Inhibits

Inhibition of Gibberellin biosynthesis by Trinexapac acid.

Conclusion

The metabolic fate of this compound in plants is characterized by its efficient foliar absorption and subsequent rapid hydrolysis to the active Trinexapac acid. This active metabolite is then translocated within the plant, where it inhibits gibberellin biosynthesis, leading to the desired growth regulation. While Trinexapac acid can be further metabolized, it is the primary residue of concern. Understanding these metabolic processes and the analytical methods for residue determination is crucial for the effective and safe use of this compound in agricultural and horticultural settings.

References

Trinexapac-ethyl's Impact on Root Development and Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinexapac-ethyl (TE), a cyclohexanedione plant growth regulator, is widely utilized in agriculture and turfgrass management to suppress shoot elongation. Its primary mechanism of action is the inhibition of gibberellin biosynthesis. While the effects on shoot growth are well-documented, the impact of this compound on root development and architecture is more complex and variable, showing species- and condition-dependent responses. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on root systems, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the involved signaling pathways.

Mechanism of Action

This compound functions as a late-stage inhibitor of gibberellic acid (GA) biosynthesis.[1] Specifically, it blocks the activity of the 3β-hydroxylase enzyme, which is responsible for the conversion of the inactive precursor GA20 to the biologically active GA1.[2] This inhibition leads to a reduction in cell elongation, primarily observed as stunted shoot growth.[3] The absorption of this compound is primarily through the foliage, with subsequent translocation to the growing points in the shoots and crowns.[4] While a smaller fraction is translocated to the roots, the systemic effects on the plant's hormonal balance and resource allocation can significantly influence root development.

Signaling Pathways and Physiological Responses

The primary signaling pathway directly affected by this compound is the gibberellin biosynthesis pathway. By reducing the levels of active GAs, the signaling for cell elongation is dampened.

cluster_GA_Pathway Gibberellin Biosynthesis Pathway cluster_TE_Action This compound Action GA_precursors GA Precursors GA20 GA20 (inactive) GA_precursors->GA20 GA1 GA1 (active) GA20->GA1 3β-hydroxylase Cell_Elongation Cell Elongation GA1->Cell_Elongation Promotes TE This compound TE->GA20 Inhibits conversion to GA1

Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.

Beyond direct GA inhibition, the application of this compound is hypothesized to induce a "shift in growth focus." The reduction in shoot growth, a major sink for photoassimilates, may lead to a reallocation of carbon and other resources to the roots and other basal organs. This can potentially enhance root development, although this effect is not consistently observed across all studies.

Furthermore, there is evidence to suggest that this compound can indirectly influence other phytohormone signaling pathways. Some studies have reported increased levels of cytokinins in the leaves of treated plants, which could play a role in increased tillering and delayed senescence. Cytokinins are also known to be involved in regulating root growth and development, and alterations in their levels could have downstream effects on root architecture. Additionally, a reduction in ethylene production has been observed in response to compounds structurally related to this compound, which may also influence root processes.

TE This compound GA_inhibition Gibberellin Biosynthesis Inhibition TE->GA_inhibition Cytokinin_signaling Potential Increase in Cytokinin Signaling TE->Cytokinin_signaling Ethylene_reduction Potential Reduction in Ethylene Production TE->Ethylene_reduction Shoot_growth_reduction Reduced Shoot Elongation GA_inhibition->Shoot_growth_reduction Assimilate_reallocation Photoassimilate Reallocation Shoot_growth_reduction->Assimilate_reallocation Root_development Altered Root Development Assimilate_reallocation->Root_development Cytokinin_signaling->Root_development Ethylene_reduction->Root_development

Caption: Proposed model of this compound's influence on root development.

Quantitative Data on Root Development and Architecture

The impact of this compound on root parameters is variable and depends on factors such as plant species, application rate, and environmental conditions. The following tables summarize quantitative findings from several key studies.

Table 1: Effects of this compound on Root Parameters in Turfgrass

Plant SpeciesThis compound DoseRoot ParameterObservationReference
Kentucky Bluegrass (Poa pratensis)Single applicationTotal Root Length48% reduction at 1 week after treatment
Root Surface Area46% reduction at 1 week after treatment
Total Root Length per Tiller30% initial reduction
Root Surface Area per Tiller31% initial reduction
Kentucky Bluegrass (Poa pratensis) 'Barimpala'1 g/100 m²Root GrowthHigher root growth compared to untreated control under salinity stress
1.7 g/100 m²Root BiomassLower than untreated control under salinity stress
Creeping Bentgrass (Agrostis stolonifera)Not specifiedRootingNo significant effectFagerness & Yelverton, 2001 (cited in)
Hybrid Bermudagrass (Cynodon dactylon x C. transvaalensis)Not specifiedRoot Production45% increaseMcCarty et al., 2004 (cited in)

Table 2: Effects of this compound on Root Parameters in Other Crops

Plant SpeciesThis compound DoseRoot ParameterObservationReference
Sugarcane (Saccharum officinarum)Multiple applicationsRoot VolumeDecreased
Castor (Ricinus communis)Varied dosesBiomass AllocationPromoted root biomass in detriment of stem and leaf biomass

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of experimental protocols from key research on this compound's effects on roots.

Study 1: Beasley et al. (2005) - Kentucky Bluegrass in a Hydroponic System

  • Plant Material: Kentucky Bluegrass (Poa pratensis)

  • Growth System: Hydroponic system.

  • Treatment: Single application of this compound.

  • Data Collection: Plants were harvested weekly for seven weeks.

  • Root Analysis:

    • Roots were dyed with Azure A (100 mg·L⁻¹) for 24 hours to enhance contrast.

    • Roots were washed with deionized water and arranged in a water-filled tray to minimize overlapping.

    • Roots were scanned at 500 dpi.

    • Total root length, root surface area, and average root diameter were measured using the WinRhizo system.

  • Experimental Design: Randomized complete block with three replications, repeated over time.

start Kentucky Bluegrass in Hydroponics treatment Single TE Application start->treatment harvest Weekly Harvest (7 weeks) treatment->harvest dyeing Root Staining (Azure A) harvest->dyeing scanning High-Resolution Scanning (500 dpi) dyeing->scanning analysis Image Analysis (WinRhizo System) scanning->analysis output Total Root Length, Surface Area, Diameter analysis->output

Caption: Experimental workflow for assessing root architecture in Kentucky Bluegrass.

Study 2: Faria et al. (2015) - Sugarcane in Pots

  • Plant Material: Sugarcane (Saccharum officinarum)

  • Growth System: Polyethylene boxes/pots.

  • Treatment: Factorial arrangement of application timing (120, 200, and 240 days after bud burst) and number of applications (one or two), plus controls. This compound was applied as a commercial formulation.

  • Data Collection: At the end of the experimental period.

  • Root Analysis: Measurement of root volume.

  • Experimental Design: Randomized complete block design with four replications.

Study 3: Costa et al. (2017) - Various Turfgrass Species in Pots

  • Plant Material: Bahiagrass, St. Augustine grass, Japanese lawn grass, Bermuda grass, and broadleaf carpetgrass.

  • Growth System: 20 L pots.

  • Treatment: Single and sequential applications of various doses of this compound.

  • Data Collection: 35 days after the second application.

  • Root Analysis: Evaluation of root biomass.

  • Experimental Design: Completely randomized design with four replications.

Conclusion and Future Directions

The impact of this compound on root development and architecture is a multifaceted process influenced by its primary mode of action as a gibberellin biosynthesis inhibitor and its secondary effects on assimilate partitioning and potentially other phytohormonal pathways. While some studies report a transient decrease in root parameters, particularly in turfgrass species shortly after application, others indicate a potential for increased root biomass, especially in different crop species or under specific conditions.

For researchers and professionals in drug development, understanding these nuances is critical. The variability in root responses underscores the need for species- and context-specific evaluations. Future research should focus on elucidating the molecular mechanisms that govern the root's response to this compound, particularly the interplay between gibberellin, cytokinin, and other hormonal signaling pathways within the root system. Furthermore, studies employing advanced phenotyping techniques could provide a more detailed understanding of the specific architectural changes, such as alterations in lateral root branching and root hair density, which are crucial for water and nutrient uptake. A deeper comprehension of these processes will enable the more strategic use of this compound and the development of new compounds with more targeted effects on root system architecture.

References

Methodological & Application

Optimal Application Timing of Trinexapac-ethyl for Enhanced Plant Response: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinexapac-ethyl (TE) is a widely utilized plant growth regulator that modifies plant morphology and development by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for cell elongation.[1] Its application is prevalent in agriculture and turf management to reduce plant height, prevent lodging in cereal crops, and improve turf quality.[2][3] The efficacy of this compound is highly dependent on the timing of its application, which must be tailored to the specific plant species, its developmental stage, and prevailing environmental conditions to achieve optimal physiological responses. This document provides detailed application notes and experimental protocols based on current scientific findings to guide researchers in optimizing the use of this compound.

Mechanism of Action

This compound acts by inhibiting the 3β-hydroxylase enzyme, which is a critical component in the late stages of the gibberellin (GA) biosynthesis pathway. This enzyme catalyzes the conversion of the inactive precursor GA20 to the biologically active GA1. By blocking this step, this compound leads to a reduction in the levels of active gibberellins, thereby inhibiting cell elongation and vertical growth. This mode of action results in shorter, more compact plants with potentially increased lateral growth and root development.

Simplified Gibberellin Biosynthesis Pathway and this compound Inhibition cluster_pathway Gibberellin Biosynthesis cluster_inhibitor Inhibitor Action GA_precursor GA Precursors GA20 GA20 (inactive) GA_precursor->GA20 Multiple Steps GA1 GA1 (active) GA20->GA1 3β-hydroxylase Cell_Elongation Cell Elongation & Stem Growth GA1->Cell_Elongation Promotes TE This compound TE->GA20 Inhibits 3β-hydroxylase

This compound's mode of action in the gibberellin pathway.

Application Timing for Optimal Response

The optimal timing for this compound application varies significantly across different plant species and desired outcomes. Application at specific growth stages is crucial for maximizing its effects.

Cereals (Wheat and Oats)

In cereal crops, this compound is primarily used to reduce plant height and prevent lodging, which can lead to significant yield losses.

Key Application Timings:

  • First to Second Node Stage: Application when the first node is noticeable up to when the second node is visible is often effective. This timing targets the period of rapid stem elongation.

Experimental Data Summary:

CropCultivar(s)Application TimingTE Dose (g ha⁻¹)Effect on Plant HeightEffect on LodgingEffect on YieldReference
White OatIPR Artemis, URS CoronaT1: 1st node noticeable; T2: 1st node visible, 2nd noticeable; T3: 2nd node visible, 3rd noticeable100, 150Reduced at T2 and T3Significantly reduced at T2 and T3Increased at T2 and T3
WheatNot specifiedNot specifiedNot specifiedReducedReducedSatisfactory results
Corn (Second-Season)

In corn, the application of this compound is explored to manage plant height, especially at higher planting densities.

Key Application Timings:

  • V6 to V9 Stage: Applications during the V6 (six visible leaf collars) and V9 (nine visible leaf collars) vegetative stages have been investigated.

Experimental Data Summary:

CropApplication TimingTE Dose (g ha⁻¹)Effect on Plant HeightEffect on Ear Insertion HeightEffect on 100-Kernel WeightReference
CornV9 StageNot specifiedReducedReducedReduced
CornV6 StageNot specifiedNo significant effectNo significant effectNo significant effect
Turfgrass

For turfgrass management, this compound is used to suppress growth, reduce mowing frequency, and improve turf quality. Application timing is often guided by Growing Degree Days (GDD) to ensure consistent regulation.

Key Application Timings:

  • Growing Degree Day (GDD) Model: Research indicates that applying this compound to creeping bentgrass and annual bluegrass putting greens every 200 GDD (base 0°C) provides optimal turf color and quality while reducing clipping yield. This model accounts for the temperature-dependent metabolism of the product by the plant.

Experimental Data Summary:

Turfgrass SpeciesApplication Timing ModelKey FindingsReference
Creeping Bentgrass200 GDD (base 0°C)Best turfgrass color and quality, effective clipping yield reduction.
Creeping Bentgrass / Annual Bluegrass Mix200 GDD (base 0°C)Maintains uniform suppression without a "rebound" growth effect.
Five Cool-Season SpeciesOne, two, or three applications from May to JulyTwo applications were needed to significantly affect vegetative growth in Kentucky bluegrass, tall fescue, and chewing fescue.

Experimental Protocols

Protocol 1: Determining Optimal TE Application Timing in Cereal Crops

This protocol outlines a typical field experiment to evaluate the effect of different this compound application timings and doses on the agronomic performance of a cereal crop.

Experimental Workflow for TE Application Timing in Cereals cluster_setup Experimental Setup cluster_application Treatment Application cluster_data Data Collection & Analysis A Randomized Complete Block Design (e.g., 4 replications) B Factorial Arrangement: - TE Doses (e.g., 0, 50, 100, 150 g/ha) - Application Timings (e.g., T1, T2, T3) A->B C Identify Crop Growth Stages (e.g., Zadoks scale) B->C D Apply TE at Specified Timings and Doses using a Calibrated Sprayer C->D E Measure Agronomic Parameters: - Plant Height - Lodging Score - Yield Components - Grain Yield D->E F Statistical Analysis: - ANOVA - Mean Separation Test (e.g., Tukey's) E->F

Workflow for a field experiment on TE application timing.

1. Experimental Design:

  • A randomized complete block design with a factorial arrangement of treatments and at least four replications is recommended.

  • Factor 1: this compound Doses: Include a control (0 g ha⁻¹) and a range of doses relevant to the crop (e.g., 50, 100, 150 g ha⁻¹).

  • Factor 2: Application Timings: Define timings based on distinct and easily identifiable crop growth stages (e.g., first node noticeable, second node visible).

2. Plot Management:

  • Ensure uniform crop establishment and apply standard agronomic practices for the specific crop and region regarding fertilization, irrigation, and pest control.

3. Treatment Application:

  • Use a calibrated research sprayer to ensure accurate and uniform application of the this compound treatments.

  • Monitor the crop closely to apply treatments at the precise predefined growth stages.

4. Data Collection:

  • Plant Height: Measure from the soil surface to the top of the panicle or spike, excluding awns, at physiological maturity.

  • Lodging: Assess visually as a percentage of the plot area affected or using a scoring system (e.g., 1-5 scale).

  • Yield Components: Determine the number of panicles or spikes per unit area, number of grains per panicle/spike, and 1000-grain weight.

  • Grain Yield: Harvest the central rows of each plot and adjust the grain weight to a standard moisture content.

5. Statistical Analysis:

  • Perform an analysis of variance (ANOVA) to determine the significance of the main effects (dose and timing) and their interaction.

  • Where significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: GDD-Based Application Timing for Turfgrass

This protocol describes a methodology for applying this compound to turfgrass based on a Growing Degree Day model to maintain consistent growth regulation.

1. GDD Calculation:

  • Calculate daily GDD using the formula: GDD = [(Max Temp + Min Temp) / 2] - Base Temp.

  • A base temperature of 0°C (32°F) is commonly used for this compound models in cool-season turfgrass.

  • Accumulate the daily GDD values.

2. Application Schedule:

  • Apply the initial this compound treatment at the desired rate.

  • Make subsequent applications when the accumulated GDD reaches a predetermined threshold (e.g., 200 GDD for creeping bentgrass).

  • Reset the accumulated GDD to zero after each application.

3. Evaluation of Efficacy:

  • Clipping Yield: Collect clippings from a defined area of each plot at regular intervals (e.g., 2-3 times per week). Dry the clippings to a constant weight and record the dry weight.

  • Turf Quality and Color: Visually rate turf quality and color on a scale of 1 to 9, where 9 represents ideal turf.

  • Ball Roll Distance: For putting greens, measure ball roll distance using a Stimpmeter to assess surface consistency.

Application Considerations

  • Foliar Absorption: this compound is primarily absorbed through the leaves. Therefore, applications should be made to dry foliage, and irrigation or rainfall should be avoided for a period after application to allow for absorption.

  • Water Volume: Using a lower carrier volume (e.g., 20 to 30 gallons per acre) can improve foliar uptake by minimizing runoff to the soil.

  • Tank Mixtures: Avoid tank-mixing this compound with iron and calcium, as these can harden the water and potentially reduce uptake. Manganese is a more compatible tank-mix partner if color enhancement is desired.

  • Environmental Conditions: The metabolic breakdown of this compound in the plant is faster at higher temperatures. This is the basis for using GDD models, which inherently adjust the application interval based on temperature. The plant must be actively growing for this compound to be metabolized into its active form.

Conclusion

The optimal timing of this compound application is a critical factor in achieving desired plant responses, whether it be lodging prevention in cereals or consistent growth regulation in turfgrass. For cereals, application during the early stages of stem elongation (e.g., first to second node) is generally most effective. For turfgrass, a GDD-based application strategy provides a more precise and consistent approach than calendar-based schedules. The protocols and data presented here provide a framework for researchers to design and conduct experiments to further refine this compound application strategies for specific species, cultivars, and environmental contexts.

References

Application Notes: Quantification of Trinexapac-ethyl in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trinexapac-ethyl is a widely used plant growth regulator that functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[1][2] It is applied to various cereal crops, turfgrass, and oilseed rape to prevent lodging (bending over of stems) and improve yield.[2][3] Upon application, this compound is rapidly hydrolyzed within the plant to its active form, trinexapac acid.[4] Due to this rapid conversion, analytical methods must accurately quantify both the parent compound and its primary metabolite to assess total residue levels for regulatory compliance and food safety. This document provides detailed protocols for the quantification of this compound and trinexapac acid in diverse plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preferred method for its high sensitivity and specificity.

Principle of Analysis

The quantification of this compound and trinexapac acid from plant matrices involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation and Extraction : The initial step involves homogenizing the plant tissue to ensure a representative sample. This is followed by extraction of the target analytes from the complex plant matrix using an appropriate solvent, commonly acetonitrile or methanol-water mixtures. A cleanup step is often required to remove interfering compounds such as pigments, lipids, and sugars. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted cleanup technique. For certain regulatory purposes, a hydrolysis step may be incorporated to measure both free and conjugated forms of trinexapac acid.

  • Chromatographic Separation : The cleaned extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a C18 reversed-phase column, which allows them to be resolved from each other and from remaining matrix components based on their physicochemical properties.

  • Mass Spectrometric Detection : Following separation, the analytes are introduced into a tandem mass spectrometer. The compounds are ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and allows for accurate quantification even at very low concentrations.

Metabolic Pathway in Plants

This compound is not the active form of the molecule. Within the plant, it undergoes rapid enzymatic hydrolysis, where the ethyl ester group is cleaved to form the biologically active free acid, trinexapac.

TE This compound (Parent Compound) TA Trinexapac (Active Metabolite) TE->TA Ester Hydrolysis in Plant Tissue

Figure 1: Hydrolysis of this compound to Trinexapac.

Protocol 1: QuEChERS Method for High-Moisture Plant Tissues (e.g., Fruits, Vegetables)

This protocol is adapted from the QuEChERS methodology and is suitable for matrices with high water content.

Materials and Reagents
  • Equipment : High-speed blender/homogenizer, centrifuge (capable of >4000 rpm), vortex mixer, analytical balance, 50 mL polypropylene centrifuge tubes.

  • Solvents : HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Reagents : Formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), C18 sorbent.

  • Standards : Certified reference standards of this compound and trinexapac acid.

Experimental Protocol

G cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis A 1. Weigh 10 g of homogenized sample B 2. Add 10 mL Acetonitrile (+1% Acetic Acid) A->B C 3. Add QuEChERS salts (e.g., MgSO₄, NaCl) B->C D 4. Vortex vigorously (1 min) & Centrifuge (5 min) C->D E 5. Collect supernatant D->E F 6. Transfer aliquot of supernatant to dSPE tube (C18, MgSO₄) E->F G 7. Vortex (1 min) & Centrifuge (5 min) F->G H 8. Collect final supernatant G->H I 9. Filter through 0.22 µm syringe filter H->I J 10. Inject into LC-MS/MS System I->J A 1. Grind dry sample (e.g., wheat grain) to a fine powder B 2. Weigh 5 g of powdered sample into 50 mL tube A->B C 3. Add 10 mL deionized water (Rehydration). Vortex. B->C D_opt Optional: Add HCl and heat for Total Residue Analysis (Hydrolysis) C->D_opt E 4. Add 10 mL Acetonitrile (in pH 7 buffer). Shake overnight. D_opt->E F 5. Centrifuge and collect supernatant E->F G 6. Proceed with dSPE cleanup (as in Protocol 1) F->G H 7. Filter and inject into LC-MS/MS G->H

References

Application Note: Analysis of Trinexapac-ethyl and Trinexapac Acid Residues

Author: BenchChem Technical Support Team. Date: November 2025

An advanced LC-MS/MS method for the sensitive and selective analysis of Trinexapac-ethyl and its primary metabolite, Trinexapac acid, is detailed below. This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol for the quantification of these residues in various matrices.

Introduction

This compound is a widely used plant growth regulator that inhibits the biosynthesis of gibberellins, leading to reduced internode elongation in crops.[1] Following application, it is rapidly hydrolyzed to its active form, Trinexapac acid.[2][3][4][5] Monitoring the residue levels of both the parent compound and its metabolite is crucial for ensuring food safety and regulatory compliance. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and Trinexapac acid residues.

Principle of the Method

Residues of this compound and Trinexapac acid are extracted from the sample matrix using an acidified solvent mixture. For complex matrices, a cleanup step may be employed to minimize matrix effects. The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for water and solid matrices (e.g., wheat, cereals).

1.1. Water Samples

For water samples, a simple dilution is often sufficient.

  • Accurately transfer 1.0 mL of the water sample into a 15 mL polypropylene tube.

  • Dilute the sample to an appropriate volume (e.g., 10 mL) with a mixture of 30:70 acetonitrile/ultra-pure water.

  • Vortex the tube to ensure thorough mixing.

  • Transfer an aliquot of the diluted sample into an autosampler vial for LC-MS/MS analysis.

1.2. Solid Matrices (e.g., Wheat, Cereals)

This protocol is adapted from established methods for the extraction of Trinexapac residues from plant matrices.

  • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and 10 mL of an aqueous phosphate buffer (pH 7).

  • Shake vigorously for 1 hour to ensure efficient extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

  • For matrices with significant interference, a solid-phase extraction (SPE) cleanup step may be necessary.

2. LC-MS/MS Analysis

The following instrumental parameters have been found to be suitable for the analysis of this compound and Trinexapac acid.

2.1. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.0 mm, 3 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 4 µL
Column Oven Temp. 40 °C
Gradient Start with 4% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

2.2. Mass Spectrometry (MS/MS) Conditions

ParameterValue
Interface Electrospray Ionization (ESI)
Polarity Positive for this compound, Negative for Trinexapac acid
IonSpray Voltage +4000 V (Positive), -4500 V (Negative)
Temperature 500 °C
Collision Gas Nitrogen

2.3. MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions should be used for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityUse
This compound253.169.1PositiveQuantitation
This compound253.1207.1PositiveConfirmation
Trinexapac acid223.0135.0NegativeQuantitation
Trinexapac acid223.0179.0NegativeConfirmation

Quantitative Data Summary

The performance of this method has been validated across different matrices. The following table summarizes the key quantitative data.

AnalyteMatrixLOQ (µg/kg)LOD (µg/kg)Recovery (%)RSD (%)
Trinexapac acidWheat10571-94<10
Trinexapac acidWater100.170-120<20
This compoundCereals10-503-50--

LOQ: Limit of Quantification, LOD: Limit of Detection, RSD: Relative Standard Deviation

Workflow Diagram

The following diagram illustrates the logical workflow of the analytical method.

Trinexapac_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Receipt Sample Receipt and Homogenization Extraction Extraction with Acetonitrile/Buffer Sample_Receipt->Extraction Weigh sample Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation on C18 Column Filtration->LC_Separation Inject extract MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification using Calibration Curve MSMS_Detection->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Workflow for Trinexapac residue analysis.

References

Application Note: Analysis of Trinexapac-ethyl and its Primary Metabolite Trinexapac using Chromatographic Techniques Coupled with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Detection of Trinexapac-ethyl and its Metabolite Trinexapac

Audience: This document is intended for researchers, scientists, and professionals in drug development and agricultural science involved in the quantitative analysis of the plant growth regulator this compound.

Introduction

This compound is a widely used plant growth regulator that enhances crop yield by inhibiting the biosynthesis of gibberellin, a plant hormone responsible for stem elongation.[1] In environmental and biological matrices, this compound is rapidly hydrolyzed to its active form, Trinexapac (the free acid).[1][2] Therefore, regulatory and research analyses often require the determination of both the parent compound and its primary metabolite. While gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, its application for this compound is challenging due to the compound's thermal instability and rapid degradation under typical GC-MS conditions.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred and more robust method for the reliable quantification of this compound and Trinexapac.[1]

This application note provides a detailed protocol for the analysis of Trinexapac and this compound, with a focus on the validated LC-MS/MS methodology. It also discusses the challenges associated with GC-MS for this particular analysis.

Challenges in GC-MS Analysis of this compound

Direct analysis of this compound by GC-MS is hampered by its susceptibility to degradation. Standard solutions of this compound have been observed to degrade under direct sunlight within a few days, and rapid decomposition occurs shortly after its application on crops. This instability can lead to inaccurate quantification and poor reproducibility. While some methods have explored the use of GC-MS, they often require derivatization or carefully controlled injection parameters to minimize on-column degradation. Due to these challenges, LC-MS/MS is the recommended technique for sensitive and accurate determination.

Recommended Analytical Approach: LC-MS/MS

LC-MS/MS offers superior sensitivity and specificity for the analysis of this compound and its metabolite, Trinexapac, without the need for derivatization and with reduced risk of thermal degradation.

Experimental Workflow

The general workflow for the analysis of this compound and Trinexapac in various matrices is depicted below.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Wheat, Water, Soil) Extraction Extraction (e.g., Acetonitrile/Buffer) Sample->Extraction Hydrolysis Optional: Hydrolysis (to convert this compound to Trinexapac) Extraction->Hydrolysis Cleanup Sample Cleanup (e.g., QuEChERS, SPE) Hydrolysis->Cleanup LC_Separation LC Separation (Reversed-Phase C18) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Confirmation Confirmation (Ion Ratios) Quantification->Confirmation Reporting Reporting Confirmation->Reporting

References

Field Trial Protocols for Testing Trinexapac-ethyl Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting field trials to evaluate the efficacy of Trinexapac-ethyl (TE), a plant growth regulator. The information is intended for researchers, scientists, and professionals involved in the development and evaluation of agricultural products.

This compound is widely used in agriculture and turf management to control plant height and prevent lodging (the bending over of stems).[1][2] Its primary mode of action is the inhibition of gibberellin biosynthesis, which slows cell elongation, resulting in shorter, stronger stems.[1][2][3]

Signaling Pathway: Inhibition of Gibberellin Biosynthesis

This compound specifically inhibits the 3β-hydroxylase enzyme, a key component in the late stages of gibberellin (GA) biosynthesis. This blockage prevents the conversion of inactive GA precursors into biologically active GAs, such as GA1, which are responsible for stem elongation.

G cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Mechanism of Action GA_precursor GA Precursors (e.g., GA20) GA_active Active Gibberellins (e.g., GA1) GA_precursor->GA_active 3β-hydroxylase GA_precursor->GA_active Elongation Stem Elongation GA_active->Elongation Promotes GA_active->Elongation TE This compound TE_Inhibition TE->TE_Inhibition TE_Inhibition->GA_active Inhibits

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental Protocols for Field Trials

The following protocols are based on established methodologies for testing the efficacy of this compound in various crops.

Experimental Design

A randomized complete block design (RCBD) is a robust choice for field trials to account for field variability. A factorial arrangement can be employed to simultaneously evaluate multiple application rates and timings.

  • Treatments: Include a range of this compound application rates (e.g., 0, 50, 100, 150 g a.i./ha) and different application timings based on crop growth stages (e.g., first node detectable, stem elongation phase). An untreated control is essential for comparison.

  • Replications: A minimum of four replications is recommended to ensure statistical validity.

  • Plot Size: Plot dimensions should be sufficient to minimize edge effects. For example, plots could consist of 6 rows, 5 meters in length, with the central four rows designated as the harvestable area.

Site Selection and Crop Management
  • Site Selection: Choose a uniform field with a known history of the target crop.

  • Crop Cultivars: Use commercially relevant cultivars. It can be beneficial to include cultivars with varying susceptibility to lodging.

  • Agronomic Practices: Follow standard local practices for fertilization, pest, and disease control to ensure that these factors do not confound the results.

Application of this compound
  • Equipment: Use a calibrated plot sprayer to ensure accurate and uniform application.

  • Application Volume: A typical spray volume is 200 L/ha.

  • Timing of Application: Application timing is critical and should be based on specific, well-defined crop growth stages. For cereals, these stages often include:

    • T1: First node noticeable.

    • T2: Stem elongation phase, with the first node visible and the second node noticeable.

    • T3: Second node visible and the third node noticeable.

Data Collection and Efficacy Assessment

Collect data on the following parameters to assess the efficacy of this compound:

  • Plant Height: Measure from the soil surface to the top of the panicle or spike at maturity.

  • Lodging: Assess lodging visually as a percentage of the plot area that is bent over. Ratings can be taken at multiple time points.

  • Yield Components:

    • Panicles or spikes per square meter.

    • Spikelets per panicle/spike.

    • Grains per panicle/spike.

    • Thousand-grain weight.

  • Grain Yield: Harvest the designated central rows of each plot and determine the grain yield, adjusting for moisture content.

Statistical Analysis

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design (e.g., RCBD with factorial treatment structure). Use a protected least significant difference (LSD) or Tukey's test to compare treatment means.

Experimental Workflow

The following diagram outlines the typical workflow for a field trial evaluating this compound efficacy.

G start Start: Trial Planning design Experimental Design (RCBD, Factorial) start->design site_prep Site Selection & Preparation design->site_prep planting Crop Planting site_prep->planting treatments This compound Application (Varying Rates & Timings) planting->treatments data_collection In-season Data Collection (e.g., Plant Height, Lodging) treatments->data_collection harvest Harvest data_collection->harvest yield_analysis Yield & Component Analysis harvest->yield_analysis stat_analysis Statistical Analysis yield_analysis->stat_analysis reporting Reporting & Interpretation stat_analysis->reporting

Caption: Typical workflow for a this compound field efficacy trial.

Factors Influencing Efficacy

The efficacy of this compound can be influenced by several factors, which should be considered during trial design and data interpretation.

G cluster_factors Influencing Factors cluster_outcomes Efficacy Outcomes rate Application Rate efficacy This compound Efficacy rate->efficacy timing Application Timing timing->efficacy cultivar Crop Cultivar cultivar->efficacy env Environmental Conditions (e.g., Temperature, Rainfall) env->efficacy

References

Application Notes and Protocols for Greenhouse Experimental Design of Trinexapac-ethyl Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trinexapac-ethyl (TE) is a synthetic plant growth regulator widely utilized in agriculture and turf management to control plant height and improve crop and turf quality.[1] It functions by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for cell elongation.[1] This results in more compact and robust plants with shorter, thicker stems.[1] In turfgrass, this leads to a denser, more uniform surface with a reduced need for mowing.[1][2] In cereal crops, it is used to mitigate lodging (the bending of stems). These application notes provide a comprehensive guide for researchers on designing and conducting greenhouse experiments to evaluate the effects of this compound.

Mechanism of Action

This compound is absorbed by the foliage and transported to the growing points of the plant. Its primary mode of action is the inhibition of the 3β-hydroxylase enzyme. This enzyme catalyzes a late step in the gibberellic acid (GA) biosynthesis pathway, specifically the conversion of the precursor GA20 to the biologically active GA1. By blocking this step, TE leads to a reduction in the levels of active gibberellins, which in turn suppresses cell elongation and vegetative growth.

This compound Mechanism of Action cluster_GA_Pathway Gibberellin Biosynthesis Pathway cluster_Inhibition Point of Inhibition cluster_Result Physiological Effect GGPP GGPP ent_kaurene ent-kaurene GGPP->ent_kaurene GA12 GA12 ent_kaurene->GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 GA1 (Active Gibberellin) GA20->GA1 Result Reduced Cell Elongation & Suppressed Plant Growth GA1->Result TE This compound Inhibition Inhibits 3β-hydroxylase TE->Inhibition Inhibition->GA1

Figure 1: Simplified signaling pathway of this compound's inhibitory action on gibberellin biosynthesis.

Greenhouse Experimental Design and Protocol

A well-designed greenhouse experiment is crucial for obtaining reliable and reproducible data. The following protocol outlines a standard procedure for evaluating the effects of this compound on a model plant species such as turfgrass or a cereal crop.

1. Experimental Design Considerations

  • Design: A randomized complete block design is recommended to account for potential environmental gradients within the greenhouse, such as variations in light or temperature.

  • Replication: Each treatment, including the control, should be replicated at least four times to ensure statistical validity.

  • Controls: A control group receiving no this compound application is essential for comparison. If a surfactant or other additive is used to apply the TE, a second control group with only the surfactant/additive should be included.

  • Plant Material: Use uniform and healthy plant material. For seed-grown plants, ensure a consistent seeding rate. For vegetative material, select plugs or tillers of similar size and developmental stage.

  • Growing Conditions: Maintain and document consistent greenhouse conditions, including temperature, humidity, photoperiod, and light intensity. Substrate, pot size, and irrigation should also be standardized across all experimental units.

2. Detailed Experimental Protocol

This protocol provides a step-by-step guide for a typical greenhouse study.

Materials:

  • Healthy, uniform plants (e.g., Poa pratensis - Kentucky bluegrass)

  • Pots (e.g., 15 cm diameter) filled with appropriate growing medium

  • This compound formulation (e.g., Primo Maxx®)

  • CO2-pressurized sprayer with appropriate nozzles for uniform application

  • Personal Protective Equipment (PPE)

  • Chlorophyll meter (e.g., SPAD-502)

  • Ruler or caliper for height measurements

  • Drying oven and balance for biomass determination

Procedure:

  • Plant Establishment: Grow plants from seed or plugs in pots for a predetermined period to allow for uniform establishment before treatment application.

  • Acclimation: Allow plants to acclimate to the greenhouse environment for at least one week before the experiment begins.

  • Randomization and Blocking: Arrange the pots in a randomized complete block design.

  • Pre-Treatment Measurements: Before applying treatments, measure and record initial plant height and chlorophyll content for all experimental units.

  • Treatment Preparation: Prepare the this compound solutions according to the desired application rates. A range of rates is recommended to determine a dose-response relationship.

  • Application: Apply the treatments uniformly to the foliage using a calibrated sprayer. Ensure complete coverage but avoid runoff. The control group should be sprayed with water (and surfactant, if used).

  • Post-Application Care: Return the plants to their randomized positions in the greenhouse. Maintain standard irrigation and fertilization practices for the duration of the experiment.

  • Data Collection: Collect data at regular intervals (e.g., weekly) for a specified period (e.g., 6-8 weeks). Key parameters to measure include:

    • Plant Height: Measure from the soil surface to the tallest point of the plant.

    • Chlorophyll Content: Use a chlorophyll meter on the youngest fully expanded leaves.

    • Visual Quality: Rate turfgrass quality on a scale (e.g., 1-9), considering color, density, and uniformity.

    • Clipping Yield (for turfgrass): Collect, dry, and weigh clippings after mowing.

  • Final Harvest: At the end of the experiment, harvest the above-ground biomass. Dry the plant material in an oven at 70°C to a constant weight and record the dry weight.

Experimental Workflow start Start: Plant Establishment & Acclimation setup Experimental Setup (Randomized Complete Block Design) start->setup pre_measurement Pre-Treatment Measurements (Height, Chlorophyll) setup->pre_measurement treatment Treatment Application (this compound & Control) pre_measurement->treatment post_treatment Post-Application Maintenance (Irrigation, Fertilization) treatment->post_treatment data_collection Weekly Data Collection (Height, Chlorophyll, Quality) post_treatment->data_collection final_harvest Final Harvest (Biomass Measurement) post_treatment->final_harvest data_collection->post_treatment Repeat for 6-8 weeks analysis Data Analysis & Interpretation final_harvest->analysis end End: Report Generation analysis->end

Figure 2: General workflow for a greenhouse experiment studying this compound effects.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables to facilitate comparison between treatments. Below are examples of how to structure data tables and the expected outcomes based on published research.

Table 1: Effect of this compound on Plant Height

Treatment (g ha⁻¹)Initial Height (cm)Final Height (cm)Height Reduction (%)
0 (Control)15.225.80.0
5015.121.915.1
10015.319.424.8
20015.217.532.2

Expected Outcome: this compound significantly reduces plant height in a dose-dependent manner.

Table 2: Effect of this compound on Chlorophyll Content and Turf Quality

Treatment (g ha⁻¹)Chlorophyll Index (SPAD) at 4 weeksVisual Quality (1-9) at 4 weeks
0 (Control)42.56.5
5046.87.5
10049.28.0
20051.58.5

Expected Outcome: this compound can lead to an increase in chlorophyll concentration, potentially due to smaller, thicker leaves, and improve visual turf quality. A single application of 0.45 kg ha⁻¹ on Poa pratensis resulted in a 26% increase in total chlorophyll content after 48 days.

Table 3: Effect of this compound on Clipping Yield

Treatment (g ha⁻¹)Total Dry Clipping Yield ( g/pot ) over 8 weeks
0 (Control)12.5
509.8
1007.6
2005.9

Expected Outcome: A significant reduction in biomass production (clipping yield) is a primary effect of this compound application on turfgrass, which can lead to a reduction in mowing frequency by as much as 43%.

Data Analysis

Data should be analyzed using Analysis of Variance (ANOVA) appropriate for a randomized complete block design. If the ANOVA shows a significant treatment effect, a mean separation test (e.g., Tukey's HSD) should be performed to determine significant differences between individual treatment means.

References

Application Notes and Protocols: Tank-Mixing Trinexapac-Ethyl with Fungicides for Turfgrass Management

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Turfgrass Management Professionals

Introduction

Trinexapac-ethyl (TE) is a widely utilized plant growth regulator (PGR) in turfgrass management. Its primary mode of action is the inhibition of gibberellin biosynthesis, which leads to a reduction in vertical shoot growth.[1] This physiological effect results in numerous benefits, including decreased mowing frequency, increased turf density, improved color, and enhanced stress tolerance.[2][3] Concurrently, fungicide applications are essential for managing turfgrass diseases. Tank-mixing TE with fungicides is a common practice to save time, labor, and fuel. These notes provide a comprehensive overview of the compatibility, efficacy, and application protocols for such tank-mixtures, based on scientific literature.

Mechanism of Action: this compound

This compound is a cyclohexanedione compound that acts as a late-stage inhibitor of the gibberellin (GA) biosynthesis pathway.[4] GAs are plant hormones crucial for cell elongation. TE functions by mimicking 2-oxoglutaric acid, a co-substrate for the enzyme 3β-hydroxylase. This enzyme is responsible for converting the inactive precursor GA20 into the biologically active GA1. By blocking this step, TE effectively halts the signal for vertical growth, leading to shorter, more compact stems without significantly affecting the plant's photosynthetic capacity or root development.

Gibberellin Biosynthesis Pathway Inhibition

The following diagram illustrates the simplified gibberellin (GA) biosynthesis pathway and the specific point of inhibition by this compound.

GABiosynthesis cluster_Plastid Proplastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGPP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Cyclases ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid Monooxygenases GA12 GA12 ent_Kaurenoic_Acid->GA12 GA20 Inactive Precursor (GA20) GA12->GA20 GA1 Bioactive Gibberellin (GA1) GA20->GA1 3β-hydroxylase Cell Elongation (Growth) Cell Elongation (Growth) GA1->Cell Elongation (Growth) TE This compound Inhibition Inhibits 3β-hydroxylase TE->Inhibition Inhibition->GA1

Caption: this compound inhibits the final step of bioactive gibberellin (GA1) synthesis.

Efficacy and Compatibility of Tank-Mixes

Research has shown that tank-mixing this compound with fungicides is generally a safe and effective practice. Studies indicate that the efficacy of fungicides for disease control is not negatively impacted by the presence of TE. In many cases, the combination can lead to improved overall turfgrass quality.

Effects on Disease Control and Turf Quality

Field studies conducted on fairway-height creeping bentgrass demonstrated that sequential fungicide programs (14- and 21-day intervals) tank-mixed with this compound provided dollar spot control comparable to the fungicide programs applied alone. A significant finding from these studies was that turfgrass quality was consistently higher in plots treated with a combination of fungicides and PGRs compared to fungicides alone. This suggests a synergistic effect where the fungicide manages the disease and the TE improves turf density and appearance.

Similarly, a study on annual bluegrass putting greens found that a combination of Daconil Action (chlorothalonil + acibenzolar-S-methyl), Appear II (pigment), and Primo Maxx (this compound) was more effective in improving turf quality and promoting plant health under heat stress than individual treatments or a two-way combination without TE.

Data Summary Tables

The following tables summarize quantitative data from key studies, illustrating the effects of tank-mixing TE with fungicides on dollar spot severity and overall turfgrass quality.

Table 1: Effect of this compound and Fungicide Tank-Mixes on Dollar Spot and Creeping Bentgrass Quality

Treatment ProgramApplication IntervalAvg. Dollar Spot Infection CentersAvg. Turfgrass Quality (1-9 scale)¹
2003 Data
Untreated ControlN/A3115.3
Fungicides Alone14-day127.8
Fungicides + TE14-day128.3
Fungicides Alone21-day177.5
Fungicides + TE21-day148.0
2004 Data
Untreated ControlN/A1385.5
Fungicides Alone14-day27.8
Fungicides + TE14-day28.3
Fungicides Alone21-day117.3
Fungicides + TE21-day107.8

¹Turfgrass quality rated on a 1-9 scale, where 9 is the best quality and 6 is the minimum acceptable quality. Source: Adapted from Fidanza, M.A., et al. (2006). Evaluation of fungicide and plant growth regulator tank-mix programmes on dollar spot severity of creeping bentgrass.

Table 2: Effect of this compound and Fungicide Tank-Mixes on Annual Bluegrass Quality

Treatment ProgramAvg. Turf Quality (1-9 scale)¹ (2020)Avg. Turf Quality (1-9 scale)¹ (2021)
Untreated Control6.45.9
Daconil Action7.16.8
Daconil Action + Appear II7.47.2
Daconil Action + Appear II + TE7.67.5

¹Turfgrass quality rated on a 1-9 scale, where 9 represents the highest quality based on color, density, and uniformity. Source: Adapted from McBride, S., et al. (2022). Plant health effects of fungicides alone and in combination with plant growth regulator on improving summer turf performance in annual bluegrass.

Experimental Protocols

This section outlines a generalized protocol for conducting field trials to evaluate the efficacy of this compound and fungicide tank-mixtures. This protocol is synthesized from standard methodologies reported in turfgrass science research.

Site Selection and Plot Establishment
  • Location : Select a uniform turfgrass area with a history of the target disease (e.g., dollar spot). The site should be representative of the intended management environment (e.g., golf course fairway, putting green).

  • Turfgrass Species : Clearly identify and record the turfgrass species and cultivar (e.g., 'Penncross' creeping bentgrass, Poa annua).

  • Plot Design : Arrange plots in a randomized complete block design (RCBD) with 3 to 5 replications per treatment.

  • Plot Size : Typical plot dimensions are 1m x 2m or 3ft x 6ft.

  • Maintenance : Maintain the entire experimental area according to standard practices for the location, including mowing height, fertilization, and irrigation, ensuring these are uniform across all plots.

Treatment Preparation and Application
  • Treatments : Establish clear treatment groups, including an untreated control, fungicide(s) alone, this compound alone, and the tank-mixture of fungicide(s) and this compound.

  • Application Equipment : Utilize a calibrated CO2-pressurized backpack sprayer equipped with appropriate nozzles (e.g., TeeJet 8003VS) to ensure uniform application.

  • Carrier Volume : Apply treatments in a carrier volume of water typically between 2 to 4 gallons per 1000 sq. ft. (approx. 80-160 L/ha).

  • Mixing Order : When preparing tank-mixes, follow the standard WALES mixing order (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants/Solutions) unless otherwise specified by product labels. A general recommendation is to add half the required water, agitate, add formulation partners, add TE, and then add the remaining water.

  • Application Schedule : Apply treatments at pre-determined intervals, such as every 14 or 21 days, for a specified duration during the disease-conducive season.

Data Collection and Analysis
  • Turfgrass Quality : Visually assess turfgrass quality on a weekly or bi-weekly basis using the National Turfgrass Evaluation Program (NTEP) 1-9 scale, where 1=dead turf, 9=excellent, and 6=minimum acceptable quality.

  • Disease Severity : Quantify disease severity by counting the number of active infection centers per plot or by visually rating the percentage of the plot area affected by the disease.

  • Phytotoxicity : Visually assess plots for any signs of phytotoxicity (discoloration, stunting, burn) on the same 1-9 scale, where 9=no injury.

  • Clipping Yield : To measure the growth regulation effect, collect clippings from a single mower pass through each plot, dry them in an oven at 60-70°C for 48 hours, and record the dry weight.

  • Statistical Analysis : Analyze collected data using Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD). Use a mean separation test (e.g., Fisher's LSD, Tukey's HSD) at P ≤ 0.05 to determine significant differences among treatment means.

Experimental Workflow Diagram

ExperimentalWorkflow start Start site_selection Site Selection & Plot Establishment start->site_selection end End pretreatment_data Pre-Treatment Data Collection (Baseline Quality & Disease) site_selection->pretreatment_data randomization Treatment Randomization (Control, TE, Fungicide, Tank-Mix) pretreatment_data->randomization application Initiate Scheduled Applications (e.g., 14-day intervals) randomization->application data_collection Weekly/Bi-Weekly Data Collection (Turf Quality, Disease, Phytotoxicity) application->data_collection analysis Statistical Analysis (ANOVA, Mean Separation) application->analysis data_collection->application Repeat Cycle clipping_collection Periodic Clipping Yield Measurement data_collection->clipping_collection clipping_collection->application report Final Report & Conclusion analysis->report report->end DecisionFramework start Assess Turf Conditions growth_rate Is Vegetative Growth Rate High? start->growth_rate disease_pressure Is Disease Pressure Present or Forecasted? growth_rate->disease_pressure Yes growth_rate->disease_pressure No growth_rate->disease_pressure Yes growth_rate->disease_pressure No apply_te Apply TE Only growth_rate->apply_te Yes growth_rate->apply_te Yes apply_fungicide Apply Fungicide Only disease_pressure->apply_fungicide Yes disease_pressure->apply_fungicide Yes tank_mix Consider Tank-Mix (TE + Fungicide) disease_pressure->tank_mix Yes disease_pressure->tank_mix Yes no_action Monitor / No Action disease_pressure->no_action No apply_fungicide->no_action apply_te->no_action compatibility Check Product Label For Compatibility tank_mix->compatibility jar_test Perform Jar Test compatibility->jar_test apply_mix Apply Tank-Mix jar_test->apply_mix

References

Application Notes and Protocols for Enhancing Trinexapac-ethyl Uptake and Performance with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adjuvants to enhance the uptake and performance of the plant growth regulator trinexapac-ethyl. The following sections detail the mechanism of action of this compound, the role of adjuvants in improving its efficacy, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological and experimental processes.

Introduction to this compound and the Role of Adjuvants

This compound is a widely used plant growth regulator that controls plant height by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for cell elongation.[1][2] It is absorbed primarily through the foliage and then translocated to the meristematic tissues where it exerts its effect.[1] The effectiveness of this compound can be significantly influenced by the efficiency of its uptake into the plant tissue.

Adjuvants are substances added to a spray solution to improve the performance of the active ingredient.[3] In the context of this compound, adjuvants can enhance uptake and translocation, leading to improved growth regulation and the potential for dose reduction.[4] Common types of adjuvants used with this compound include surfactants, acidifiers, and ammonium salts.

Quantitative Data on Adjuvant Effects

The addition of adjuvants can significantly impact the absorption and efficacy of this compound. The following tables summarize quantitative data from studies on Kentucky bluegrass and spring barley.

Table 1: Effect of an Organosilicone Adjuvant on the Absorption of ¹⁴C-Trinexapac-ethyl in Kentucky Bluegrass Leaf Blades

Time After Application (hours)¹⁴C-Trinexapac-ethyl Absorption (%) - No Adjuvant¹⁴C-Trinexapac-ethyl Absorption (%) - With Sylgard 309 (Organosilicone Adjuvant)
1515
41025
81835
243050

Data sourced from Fagerness and Penner (1998).

Table 2: Effect of an Organosilicone Adjuvant on the Translocation of ¹⁴C-Trinexapac-ethyl from the Leaf Blade of Kentucky Bluegrass 24 hours After Application

ParameterTranslocation (%) - No AdjuvantTranslocation (%) - With Sylgard 309 (Organosilicone Adjuvant)
¹⁴C remaining in treated leaf6750
Acropetal translocation (to foliage above)1015
Basipetal translocation (to foliage below)2335

Data sourced from Fagerness and Penner (1998).

Table 3: Effect of Adjuvants on the Efficacy of this compound (TE) in Reducing Stem Height of Spring Barley

TreatmentApplication Rate (per hectare)Stem Height Reduction (%) - Year 1Stem Height Reduction (%) - Year 2
Untreated Control-00
TE (Full Dose)0.4 L12.814.7
TE (Reduced Dose)0.2 L6.812.8
TE (Reduced Dose) + Citric Acid0.2 L + 0.2 kg8.215.8
TE (Reduced Dose) + Ammonium Sulphate0.2 L + 5.0 kg14.613.4
TE (Reduced Dose) + Organosilicone Surfactant0.2 L + 0.1%5.612.7
TE (Reduced Dose) + Organosilicone Surfactant + Ammonium Sulphate0.2 L + 0.1% + 5.0 kg14.616.5

Data adapted from Wachowska et al. (2017).

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

cluster_pathway Gibberellin Biosynthesis Pathway and this compound Inhibition GGP Geranylgeranyl Diphosphate CPP ent-Copalyl Diphosphate GGP->CPP KAURENE ent-Kaurene CPP->KAURENE KAURENOIC_ACID ent-Kaurenoic Acid KAURENE->KAURENOIC_ACID GA12 GA12 KAURENOIC_ACID->GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 GA1 (Active Gibberellin) GA20->GA1 ELONGATION Cell Elongation GA1->ELONGATION promotes TE This compound TE->GA1 inhibits conversion of GA20 to GA1

Caption: Gibberellin biosynthesis pathway and the point of inhibition by this compound.

cluster_workflow Experimental Workflow for Adjuvant Testing PREP Plant Material Preparation (e.g., grow seedlings to specific stage) TREAT Treatment Application (this compound with and without adjuvants) PREP->TREAT INCUBATE Incubation (Controlled environment for a set period) TREAT->INCUBATE HARVEST Harvesting and Sample Processing (Separate plant parts, e.g., leaves, stems) INCUBATE->HARVEST ANALYSIS Analysis (e.g., Radiolabeling quantification, growth measurements) HARVEST->ANALYSIS DATA Data Interpretation and Statistical Analysis ANALYSIS->DATA

Caption: General experimental workflow for testing the efficacy of adjuvants with this compound.

cluster_logic Logical Relationship of Adjuvants and this compound Performance ADJUVANT Adjuvant Properties (e.g., Surfactant, Acidifier) UPTAKE Increased this compound Uptake and Translocation ADJUVANT->UPTAKE leads to PERFORMANCE Enhanced Performance (e.g., greater growth regulation, potential for dose reduction) UPTAKE->PERFORMANCE results in

Caption: Logical relationship between adjuvant properties and this compound performance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Evaluating this compound Uptake and Translocation using Radiolabeling (Adapted from Fagerness and Penner, 1998)

Objective: To quantify the absorption and translocation of this compound with and without an adjuvant in a controlled environment.

Materials:

  • ¹⁴C-labeled this compound

  • Plant species of interest (e.g., Kentucky bluegrass) grown hydroponically or in pots to a uniform growth stage.

  • Adjuvant of interest (e.g., organosilicone surfactant)

  • Micropipettes

  • Liquid scintillation counter

  • Oxidizer for sample combustion

  • Liquid scintillation cocktail

  • Deionized water

  • Controlled environment chamber (growth chamber)

Procedure:

  • Plant Preparation: Grow plants to the desired stage (e.g., 3-4 leaf stage) in a controlled environment to ensure uniformity.

  • Treatment Solution Preparation: Prepare treatment solutions of ¹⁴C-trinexapac-ethyl with and without the adjuvant at the desired concentrations.

  • Application: Apply a small, precise droplet (e.g., 1-2 µL) of the treatment solution to a specific location on the leaf blade. For translocation studies, ensure the application site is clearly marked.

  • Incubation: Place the treated plants back into the controlled environment chamber for a specified time course (e.g., 1, 4, 8, 24 hours).

  • Harvesting and Washing:

    • At each time point, carefully excise the treated leaf.

    • Wash the treated leaf surface with a small volume of a suitable solvent (e.g., water:acetone mix) to remove any unabsorbed ¹⁴C-trinexapac-ethyl.

    • Collect the wash solution for liquid scintillation counting to determine the amount of unabsorbed material.

  • Sample Sectioning (for translocation studies):

    • Divide the plant into different sections: the treated leaf, foliage above the treated leaf, foliage below the treated leaf, crown, and roots.

  • Quantification of Radioactivity:

    • Combust each plant section in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail.

    • Quantify the radioactivity in each section and the leaf wash using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of applied ¹⁴C-trinexapac-ethyl that was absorbed (Total applied - Unabsorbed) / Total applied * 100.

    • Calculate the percentage of absorbed ¹⁴C-trinexapac-ethyl that was translocated to each plant section.

    • Perform statistical analysis to determine the significance of the adjuvant's effect.

Protocol 2: Field Efficacy Trial of this compound with Adjuvants (Adapted from Wachowska et al., 2017)

Objective: To evaluate the effect of adjuvants on the performance of this compound in a field setting.

Materials:

  • This compound formulation

  • Adjuvants of interest (e.g., citric acid, ammonium sulphate, organosilicone surfactant)

  • Crop species of interest (e.g., spring barley)

  • Calibrated plot sprayer

  • Meter stick or other device for measuring plant height

  • Randomized complete block design for plot layout

Procedure:

  • Experimental Design:

    • Establish a field trial using a randomized complete block design with at least four replications.

    • Define the treatments, including an untreated control, this compound at a standard rate, this compound at a reduced rate, and the reduced rate of this compound combined with each adjuvant.

  • Plot Establishment and Maintenance:

    • Prepare the seedbed and plant the crop according to standard agricultural practices for the region.

    • Maintain the plots with appropriate fertilization and pest control measures, ensuring these do not interfere with the experimental treatments.

  • Treatment Application:

    • Apply the treatments at the appropriate crop growth stage (e.g., BBCH 31 for spring barley).

    • Use a calibrated plot sprayer to ensure accurate and uniform application of the treatment solutions.

  • Data Collection:

    • At a predetermined time after application (e.g., 2-3 weeks), measure the parameter of interest. For growth regulation, this is typically plant height.

    • Measure the height of a representative number of plants (e.g., 10-20) from the center of each plot.

  • Data Analysis:

    • Calculate the average plant height for each plot.

    • Determine the percentage of stem height reduction for each treatment relative to the untreated control.

    • Perform analysis of variance (ANOVA) and mean separation tests (e.g., Tukey's HSD) to identify statistically significant differences between treatments.

Conclusion

The evidence presented in these application notes demonstrates that the use of appropriate adjuvants can significantly enhance the uptake and performance of this compound. Organosilicone surfactants have been shown to increase foliar absorption and translocation, while acidifiers and ammonium sulphate can also improve efficacy, potentially allowing for reduced application rates. Researchers and professionals are encouraged to consider the specific crop, environmental conditions, and desired outcome when selecting an adjuvant to optimize the performance of this compound. The provided protocols offer a foundation for conducting further research to identify the most effective adjuvant combinations for various applications.

References

Application Notes and Protocols for Trinexapac-ethyl Dosage in Crop Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Trinexapac-ethyl, a plant growth regulator, and detail protocols for determining its appropriate dosage across various crop species. The information is intended to guide research and development efforts in optimizing crop yield and resilience.

Introduction to this compound

This compound is a synthetic plant growth regulator belonging to the cyclohexanedione chemical class. It is widely utilized in agriculture and turf management to control plant height and prevent lodging—the bending or breaking of stems.[1][2][3] Its primary mode of action is the inhibition of gibberellin biosynthesis, a crucial plant hormone responsible for cell elongation.[1][4]

By blocking the late stages of the gibberellin production pathway, this compound leads to shorter, thicker stems, which enhances plant stability and resistance to environmental stressors like wind and rain. This redirection of energy from vegetative growth can also lead to improved yield and quality in various crops. This compound is absorbed through the foliage and translocated to the growing points of the plant.

Signaling Pathway of this compound

This compound specifically targets the gibberellin (GA) biosynthesis pathway. It acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for the enzyme 3β-hydroxylase. This enzyme catalyzes the final step in the formation of biologically active gibberellins, such as GA₁, from their immediate precursors (e.g., GA₂₀). By inhibiting 3β-hydroxylase, this compound effectively blocks the production of growth-promoting GAs, leading to a reduction in cell elongation and internode length.

GABiosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_inhibition This compound inhibits 3β-hydroxylase (GA3ox) GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_DP ent-Copalyl Diphosphate GGPP->ent_Copalyl_DP CPS ent_Kaurene ent-Kaurene ent_Copalyl_DP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO/KAO GA12 GA12 ent_Kaurenoic_Acid->GA12 GA53 GA53 GA12->GA53 GA9 GA9 GA12->GA9 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 GA1 (Bioactive) GA20->GA1 GA3ox InhibitionPoint GA20->InhibitionPoint GA4 GA4 (Bioactive) GA9->GA4 GA3ox

Caption: Gibberellin biosynthesis pathway and the point of inhibition by this compound.

Application Rates for Different Crop Species

The optimal dosage of this compound varies significantly depending on the crop species, cultivar, environmental conditions, and desired outcome. The following tables summarize typical application rates based on scientific literature. It is crucial to conduct small-scale trials to determine the ideal dosage for specific conditions.

Table 1: Application Rates for Cereal Crops

CropActive Ingredient (g/ha)Application Timing (Growth Stage)Primary Purpose
Wheat60 - 300Zadoks 30-39 / Feekes 5-7Lodging prevention
Barley100 - 400Zadoks 30-32Lodging prevention
Oats50 - 150First and second node visibleLodging prevention
Rye60 - 100Feekes 5-7Lodging prevention
Upland Rice37.5 - 1506th to 8th leaf stageLodging prevention, yield improvement

Table 2: Application Rates for Sugarcane and Turfgrass

CropActive Ingredient (g/ha)Application TimingPrimary Purpose
Sugarcane100 - 30035-55 days before harvestRipening, sucrose accumulation
Turfgrass150 - 500During active growthReduce mowing frequency, improve turf quality

Table 3: Investigated Application Rates in Other Crops

CropActive Ingredient (g/ha)Application Timing (Growth Stage)
Soybean50 - 400V7, V10, R2

Experimental Protocols for Dosage Determination

The following protocols provide a framework for conducting experiments to determine the optimal dosage of this compound for a specific crop and environment.

Experimental Design and Setup

A randomized complete block design with a factorial arrangement of treatments is recommended.

  • Factors:

    • This compound dosage (e.g., 0, 50, 100, 150, 200 g a.i./ha).

    • Application timing (e.g., different growth stages relevant to the crop).

  • Replications: A minimum of four replications should be used to ensure statistical validity.

  • Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for representative sampling. A typical small plot size for cereal trials is 2m x 6m.

  • Guard Areas: Untreated buffer zones should surround each plot to prevent spray drift.

Preparation of this compound Spray Solution
  • Determine the Amount of Product:

    • Calculate the area of a single research plot in square meters.

    • Convert the desired application rate in grams of active ingredient per hectare (g a.i./ha) to grams per square meter (g a.i./m²).

    • Use the concentration of the this compound formulation (e.g., 250 g/L) to calculate the volume of product needed per plot.

  • Backpack Sprayer Calibration (1/128th of an Acre Method):

    • Mark out a calibration area of 1/128th of an acre (approximately 31.6 m² or a 5.6m x 5.6m square).

    • Fill the sprayer with a known volume of water.

    • Record the time it takes to spray the calibration area at a consistent walking speed and pressure. Repeat three times and calculate the average time.

    • Spray water into a measuring container for the average time recorded. The volume collected in milliliters is equal to the sprayer's output in gallons per acre.

    • Adjust nozzle type, pressure, or walking speed as needed to achieve the desired spray volume (typically 150-200 L/ha).

  • Mixing the Solution:

    • Fill the sprayer tank with half the required volume of water.

    • Add the calculated amount of this compound product.

    • Add the remaining water to the tank and agitate thoroughly.

Application of this compound
  • Apply the treatments at the predetermined growth stages.

  • Ensure uniform coverage of the foliage.

  • Avoid application during periods of plant stress (e.g., drought, extreme temperatures).

Data Collection and Analysis

The following parameters should be measured to evaluate the efficacy of the treatments:

  • Plant Height: Measure from the soil surface to the top of the plant (excluding awns in cereals) at regular intervals and at maturity.

  • Lodging: Assess lodging visually at physiological maturity using a standardized scale (e.g., 0-9 or 1-9 scale, where a higher number indicates greater resistance to lodging). The percentage of the plot that is lodged should also be recorded.

  • Yield Components:

    • Cereals: Number of panicles/spikes per square meter, number of grains per panicle/spike, and 1000-grain weight.

    • Sugarcane: Stalk diameter and length, Brix (sugar content).

  • Final Yield: Harvest the central rows of each plot and determine the grain or biomass yield, adjusted to a standard moisture content.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the significance of treatment effects and their interactions.

Experimental Workflow

The following diagram illustrates the logical workflow for conducting a this compound dosage experiment.

ExperimentalWorkflow start Define Research Objectives design Experimental Design (Randomized Complete Block, Factorial Treatments) start->design setup Field Setup (Plot layout, Guard Areas) design->setup calibration Sprayer Calibration setup->calibration prep Solution Preparation calibration->prep application Treatment Application (at specified growth stages) prep->application data_collection Data Collection (Height, Lodging, Yield Components) application->data_collection harvest Harvest and Yield Measurement data_collection->harvest analysis Statistical Analysis (ANOVA) harvest->analysis conclusion Determine Optimal Dosage and Timing analysis->conclusion

Caption: Workflow for determining optimal this compound dosage.

Conclusion

The application of this compound can be a valuable tool for improving crop standability and, in some cases, enhancing yield. However, its effectiveness is highly dependent on the correct dosage and application timing, which are influenced by crop species, variety, and environmental factors. The protocols and information provided herein offer a robust framework for researchers to systematically determine the optimal use of this compound in their specific agricultural contexts. Careful experimentation and data analysis are essential for maximizing the benefits of this plant growth regulator.

References

Troubleshooting & Optimization

Overcoming Trinexapac-ethyl phytotoxicity in sensitive plant species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Trinexapac-ethyl. The information focuses on identifying and overcoming phytotoxicity in sensitive plant species during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic plant growth regulator belonging to the cyclohexanedione chemical family.[1] It is absorbed by the foliage and translocated to the growing shoots.[2][3] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[4][5] Specifically, it blocks the 3β-hydroxylation of GA20 to the biologically active GA1, a late step in the GA synthesis pathway. This inhibition of GA1 production leads to a reduction in cell elongation, resulting in decreased stem length and more compact plant growth.

Q2: Which plant species are known to be sensitive to this compound?

A2: While this compound is used to manage growth in various grasses and cereals, some species can exhibit sensitivity. For instance, studies have shown that certain turfgrass species like St. Augustine grass and Bahiagrass may be less responsive to its growth-regulating effects, while others can be more sensitive. Some dicotyledonous plants can also be affected. For example, bean plants have shown sensitivity at higher doses, and grape plants have exhibited symptoms ranging from light to moderate. In one study, carrot was identified as a particularly sensitive species. Maize has also shown sensitivity, especially when the compound is applied after the V6 growth stage.

Q3: What are the typical symptoms of this compound phytotoxicity?

A3: Phytotoxicity symptoms can vary depending on the plant species and the application rate. General symptoms of herbicide or growth regulator injury can include distorted or irregular growth, cupping or curling of leaves, yellowing (chlorosis), and stunting. Specifically for this compound, observed symptoms in sensitive plants can include transient chlorosis. In some cases, especially with repeated applications or higher doses, it can lead to a loss of color. It's important to differentiate these symptoms from those caused by pathogens or nutrient deficiencies.

Q4: Can this compound phytotoxicity be reversed?

A4: In many cases, phytotoxicity from this compound is transient, and plants can recover. For example, phytotoxic symptoms observed in peanut plants at a higher dose disappeared 21 days after application. Similarly, crop injury in spring wheat was no longer detectable 14 days after application. Recovery often depends on the dose, the plant's growth stage, and environmental conditions. Providing optimal growing conditions can support the plant's recovery. New growth will typically appear healthy if the plant is recovering.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected yellowing or chlorosis of leaves after application.

  • Possible Cause: This is a common symptom of phytotoxicity, especially at higher application rates or in sensitive species.

  • Troubleshooting Steps:

    • Verify Application Rate: Double-check calculations to ensure the correct concentration and volume were applied.

    • Assess Environmental Conditions: High temperatures can increase the risk of phytotoxicity. Avoid application on water-stressed plants.

    • Monitor New Growth: Observe the plant over the next 1-2 weeks. If new growth appears healthy, the plant is likely recovering.

    • Consider a Dose-Response Experiment: If the issue persists in subsequent experiments, conduct a dose-response study to determine the optimal, non-phytotoxic concentration for your specific plant species.

Issue 2: Severe stunting or cessation of growth beyond the desired regulation.

  • Possible Cause: The application rate may be too high for the specific species or cultivar, leading to excessive inhibition of gibberellin synthesis.

  • Troubleshooting Steps:

    • Reduce Application Rate: In your next experiment, decrease the application rate by 25-50% and observe the plant's response.

    • Evaluate Application Timing: The plant's growth stage can influence its sensitivity. Applications during critical developmental phases may have more pronounced effects. Consider adjusting the timing of the application in relation to the plant's phenology.

Issue 3: Inconsistent results or lack of expected growth regulation.

  • Possible Cause: Several factors could contribute to a lack of efficacy, including incorrect application, environmental conditions, or plant-specific factors.

  • Troubleshooting Steps:

    • Ensure Thorough Foliar Coverage: this compound is absorbed through the leaves. Ensure a uniform and complete spray application. The use of a surfactant may improve coverage, but should be tested for phytotoxicity first.

    • Check for Rainfall or Irrigation: Rainfall or overhead irrigation shortly after application can wash the product off the leaves before it is fully absorbed. Check the product label for the recommended rainfast period.

    • Consider Plant Metabolism: Some species may metabolize the compound more rapidly, or have a less sensitive gibberellin biosynthesis pathway.

Data Presentation

Table 1: Phytotoxicity of this compound on Various Dicotyledonous Species

Plant SpeciesDose (g ha⁻¹)Phytotoxicity Symptoms Observed (Days After Application)Outcome
Peanut200Average of 6% phytotoxicity at 7 DAASymptoms disappeared by 21 DAA
Bean200Injury signs observedSensitive at this dose
Grape200Light (1%) to moderate (9%) injury-
Cotton100 & 200No toxicity symptomsSelective
Soybean100 & 200No visible damageSelective
Potato100 & 200No toxicity effectsSelective

Source: Adapted from Correia & Leite, 2012.

Table 2: Growth Reduction in Cool-Season Turfgrass Species with Two Applications of this compound (0.375 kg a.i. ha⁻¹)

Turfgrass SpeciesVegetative Growth Reduction (%)
Kentucky bluegrass-40%
Tall fescue-33%
Chewing fescue-21%
Perennial ryegrassNot significantly reduced
Creeping red fescueNot significantly reduced

Source: Adapted from Pannacci et al., 2004.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Phytotoxicity Threshold

  • Plant Material: Grow a uniform batch of the sensitive plant species under controlled environmental conditions (e.g., consistent light, temperature, and humidity).

  • Treatment Groups: Establish several treatment groups, including an untreated control. The this compound concentrations should span a range from a low, potentially sub-lethal dose to a high dose expected to cause phytotoxicity. A logarithmic series of concentrations is often effective.

  • Application: Apply the different concentrations of this compound as a foliar spray to the point of runoff, ensuring consistent application across all plants within a treatment group. Use a randomized complete block design to arrange the plants.

  • Data Collection: At set time intervals (e.g., 3, 7, 14, and 21 days after application), visually assess phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = plant death). Also, collect quantitative data such as plant height, leaf chlorophyll content (using a SPAD meter), and shoot dry weight at the end of the experiment.

  • Data Analysis: Analyze the data to determine the dose at which significant phytotoxicity occurs. This can be expressed as the EC25 (the concentration causing a 25% reduction in a measured parameter, like dry weight). Plotting the data will generate a dose-response curve.

Visualizations

TE_Pathway cluster_GA_Pathway Gibberellin Biosynthesis Pathway cluster_Inhibition Mechanism of Inhibition GA20 GA20 (inactive) GA1 GA1 (active) GA20->GA1 3β-hydroxylase Elongation Cell Elongation & Plant Growth GA1->Elongation TE This compound Block X TE->Block Block->GA1

Caption: Mechanism of this compound action on the gibberellin pathway.

Dose_Response_Workflow start Start: Select Sensitive Plant Species prep Prepare Uniform Plant Material start->prep treat Apply Logarithmic Series of TE Concentrations (including control) prep->treat collect Data Collection at Regular Intervals (Height, Chlorosis, etc.) treat->collect harvest Final Harvest & Dry Weight Measurement collect->harvest analyze Analyze Data & Generate Dose-Response Curve harvest->analyze end End: Determine Phytotoxicity Threshold (EC25) analyze->end

Caption: Experimental workflow for a dose-response phytotoxicity assay.

Troubleshooting_Tree cluster_yes start Phytotoxicity Symptoms Observed? (e.g., Chlorosis, Stunting) check_rate Was Application Rate Correct? start->check_rate Yes no_symptoms No Action Needed. Continue Monitoring. start->no_symptoms No rate_yes Yes check_rate->rate_yes rate_no No check_env Were Environmental Conditions Optimal? env_yes Yes check_env->env_yes env_no No rate_yes->check_env rate_no->check_rate sol_rate Solution: Recalculate and Adjust Dose for Future Experiments rate_no->sol_rate sol_sensitive Conclusion: Species is Highly Sensitive. Reduce Dose by 25-50% or Consider Alternatives. env_yes->sol_sensitive env_no->check_env sol_env Solution: Apply During Cooler Temperatures and to Non-Stressed Plants env_no->sol_env

Caption: Troubleshooting decision tree for this compound phytotoxicity.

References

Impact of environmental conditions on Trinexapac-ethyl performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and development professionals with detailed information on how environmental conditions can influence the efficacy and performance of Trinexapac-ethyl (TE).

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a plant growth regulator that works by inhibiting the biosynthesis of gibberellins, which are plant hormones responsible for cell elongation.[1][2] Specifically, TE blocks the 3β-hydroxylase enzyme, which catalyzes the conversion of the precursor GA20 to the biologically active GA1.[3][4] This inhibition leads to a reduction in vertical shoot growth, resulting in shorter, more compact, and sturdier plants.

Q2: How does temperature affect the performance of this compound?

A2: Temperature plays a critical role in the efficacy of TE. While TE is effective at reducing vertical shoot growth at both low (20–22°C) and high (35–36°C) temperatures, its impact on other growth parameters varies. At high temperatures, TE has been shown to increase stolon production, turf density, and overall quality. Conversely, applications during cool autumn temperatures (around 25°C) can sometimes lead to a decrease in turfgrass density and quality. The rate of TE breakdown by the plant also increases as temperature rises, which can affect application timing and intervals.

Q3: What is the impact of drought or moisture stress on TE application?

A3: Applying this compound to plants under drought stress is generally not recommended, as it can potentially exacerbate stress and cause damage. However, when applied to healthy, well-watered turf, TE can enhance its resistance to subsequent drought and heat stress. Studies have shown that TE-treated plants can maintain higher relative water content (RWC), better turf quality, and more stable photosynthetic rates during prolonged stress periods. TE treatments can also lead to increased leaf thickness and epicuticular wax, which help conserve moisture.

Q4: How does light intensity or shade influence TE's effectiveness?

A4: this compound can be particularly beneficial for turf grown under low-light or shaded conditions, where excessive shoot elongation is common. By reducing vertical growth, TE helps the plant conserve energy, as evidenced by increased rhizome mass and total nonstructural carbohydrate (TNC) content in shaded turf. In heavily shaded environments (e.g., 88% shade), TE treatment has been shown to significantly improve turf quality and even increase the canopy photosynthetic rate over time.

Q5: Is this compound absorbed through the roots or foliage?

A5: this compound is effective only through foliar absorption; any product that reaches the soil is lost and not taken up by the roots. For this reason, applications should be made with low carrier volumes (e.g., 20 to 30 gallons of water per acre) to maximize leaf coverage and uptake. The product is absorbed rapidly and is considered rainfast within one hour of application.

Troubleshooting Guide

Q: Why am I seeing reduced efficacy or shorter duration of growth suppression from my TE application?

A: This can be caused by several environmental and application factors:

  • High Temperatures: The metabolic breakdown of TE in the plant accelerates at higher temperatures. This can shorten the period of growth regulation. Consider using a growing degree day (GDD) model to better time applications instead of a fixed calendar schedule.

  • Drought Stress: If the turf was already under moisture stress during application, its ability to absorb the product could have been compromised. Plants under drought stress may have a thicker leaf cuticle, which hinders foliar uptake.

  • Hard Water: The use of water containing high levels of iron or calcium can reduce the foliar uptake of TE, decreasing its performance. If possible, use a water source with lower mineral content or consider using a tank-mix partner like manganese, which is more compatible.

  • Improper Application Volume: High spray carrier volumes can lead to runoff from the leaf surface onto the soil, where the product is ineffective. Ensure you are using a low carrier volume to maximize foliar coverage.

Q: I've observed some temporary yellowing or "bronzing" of the turf after applying TE. Is this normal?

A: Yes, a slight bronzing or discoloration can sometimes occur after a TE application. This is often a temporary response.

  • Tank Mixing: This effect is sometimes associated with tank-mixing TE with products containing iron.

  • Cool Temperatures: Applications made in cooler weather, when the grass is growing less aggressively, can sometimes result in temporary chlorosis because the plant's ability to recover from the initial growth reduction is limited.

  • Mitigation: To mask this potential discoloration, some practitioners tank-mix with a colorant or a compatible micronutrient like manganese.

Q: My turf seems less dense and of lower quality after an autumn application of TE. What happened?

A: This has been observed in research when TE is applied to warm-season grasses like bermudagrass during cooler autumn temperatures (approx. 25°C). At these temperatures, the grass has a limited ability to recover from the initial growth reduction caused by TE, which can lead to a temporary decline in density and quality. Summer applications, however, tend to delay autumn dormancy and improve turf quality.

Data Presentation

Table 1: Effect of Temperature on this compound Performance in Bermudagrass
TemperatureVertical Shoot GrowthStolon ProductionTurf Density & Quality
Low (20-22°C) Effectively ReducedLittle ImpactMay Decrease if Applied in Autumn
High (35-36°C) Effectively ReducedIncreasedIncreased
Table 2: Impact of this compound on Relative Water Content (RWC) in Creeping Bentgrass During Drought
Days of Drought StressUntreated Plants (RWC %)TE-Treated Plants (RWC %)
0 93%93%
14 ~75%~85% (Significantly Higher)
28 40%60% (Significantly Higher)

Data adapted from a study on creeping bentgrass exposed to 28 days of drought stress in a growth chamber.

Table 3: Performance of 'Diamond' Zoysiagrass Treated with this compound Under Shade
Shade LevelParameterWithout TEWith TE% Change with TE
75% Shade Canopy Height Reduction-0.8 - 1.1 cm lower-
Rhizome Mass45% Lower (vs 40% shade)Increased-
Total Nonstructural Carbs (TNC)37% Lower (vs 40% shade)Increased-
88% Shade Canopy Height Reduction-1.0 - 1.2 cm lower-
Rhizome Mass67% Lower (vs 40% shade)Increased-
Total Nonstructural Carbs (TNC)65% Lower (vs 40% shade)Increased-

Data based on experiments measuring the effects of multiple TE applications on zoysiagrass under different shade intensities.

Visualizations

Signaling Pathway

G This compound Mode of Action cluster_pathway Gibberellin Biosynthesis Pathway GA_precursors GA Precursors (e.g., ent-kaurene) GA20 GA20 (Inactive Precursor) GA_precursors->GA20 Multiple Steps GA1 GA1 (Biologically Active) GA20->GA1 3β-hydroxylase Elongation Cell Elongation & Vertical Growth GA1->Elongation TE This compound TE->Inhibition

Caption: Simplified gibberellin (GA) biosynthesis pathway showing inhibition by this compound.

Experimental Workflow

G Workflow: Testing TE Under Environmental Stress start Start: Select Plant Species (e.g., Creeping Bentgrass) acclimate 1. Acclimation Period (Controlled Baseline Conditions) start->acclimate groups 2. Divide into Treatment Groups (Control vs. TE-Treated) acclimate->groups apply_te 3. Apply this compound (Foliar Spray at Specified Rate) groups->apply_te stress 4. Impose Environmental Stress (e.g., Heat, Drought, Shade) apply_te->stress collect_data 5. Periodic Data Collection (Turf Quality, RWC, Chlorophyll, etc.) stress->collect_data analyze 6. Statistical Analysis (Compare Treated vs. Untreated) collect_data->analyze end End: Conclude Efficacy analyze->end G Troubleshooting TE Performance Issues start Problem: Reduced Efficacy or Poor Turf Response q_temp Were temperatures high (>35°C) during or after application? start->q_temp q_moisture Was turf showing signs of moisture stress BEFORE application? q_temp->q_moisture No res_temp Cause: Accelerated metabolic breakdown of TE. Solution: Use GDD model for re-application timing. q_temp->res_temp Yes q_light Is the turf in a heavily shaded area? q_moisture->q_light No res_moisture Cause: Poor foliar uptake due to stress. Solution: Apply only to healthy, non-stressed turf. Irrigate prior to next application. q_moisture->res_moisture Yes q_water Was hard water (high Ca/Fe) used for the spray solution? q_light->q_water No res_light Observation: TE is generally beneficial in shade. Action: Check for other stress factors (disease, traffic). q_light->res_light Yes res_water Cause: Reduced uptake due to mineral interference. Solution: Use soft water or compatible adjuvants. q_water->res_water Yes res_ok Consult application rate and equipment calibration. q_water->res_ok No

References

Technical Support Center: Trinexapac-ethyl Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists studying the degradation kinetics of trinexapac-ethyl in soil and water.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in soil?

A1: The primary degradation pathway for this compound in soil is microbial degradation.[1] Studies have shown that dissipation is significantly faster in non-sterilized soil compared to sterilized soil, indicating that soil microorganisms are the main drivers of its breakdown.[1]

Q2: How does pH affect the degradation of this compound in soil?

A2: There is a positive correlation between alkaline pH and the rate of this compound dissipation in soil.[2] Degradation is generally faster in alkaline environments compared to acidic environments.

Q3: What are the main degradation products of this compound?

A3: The primary metabolite of this compound is its free acid, trinexapac (CGA-179500).[3] Other identified environmental degradates include CGA-313458 and an open-chain cyclohexane ring.[3] Under high-temperature hydrolysis, as in processing simulations, trinexapac acid can further degrade to CGA113745 and CGA313458.

Q4: Is photolysis a significant degradation pathway for this compound in water?

A4: No, photodegradation is not considered a major degradation pathway for this compound in aqueous environments. The environmental phototransformation half-life is approximately 18 days.

Q5: How does hydrolysis affect this compound stability in water?

A5: this compound is stable to hydrolysis in acidic and neutral aqueous solutions. However, it undergoes hydrolysis under basic (alkaline) conditions, with a reported half-life of 8.1 days.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in soil experiments, making it difficult to measure kinetics.

  • Possible Cause: High microbial activity in the soil sample.

  • Troubleshooting Steps:

    • Confirm Microbial Role: Conduct a parallel experiment with sterilized soil (e.g., autoclaved or gamma-irradiated). A significantly slower degradation rate in the sterile soil will confirm microbial activity as the primary factor.

    • Adjust Sampling Frequency: For non-sterile soil, increase the frequency of sampling at the initial stages of the experiment (e.g., at 0, 2, 4, 8, 12, and 24 hours) to capture the rapid initial degradation phase.

    • Lower Incubation Temperature: Reducing the incubation temperature (e.g., from 25°C to 15°C) can slow down microbial metabolism and, consequently, the degradation rate, allowing for a more detailed kinetic study. Ensure the temperature remains environmentally relevant.

Issue 2: Inconsistent or non-reproducible degradation half-lives in aqueous hydrolysis experiments.

  • Possible Cause 1: Fluctuation in pH of the buffer solutions.

  • Troubleshooting Steps:

    • Verify Buffer Capacity: Ensure that the buffers used have adequate capacity to maintain a constant pH throughout the experiment, especially if the degradation products are acidic or basic.

    • Monitor pH: Regularly measure the pH of the experimental solutions to ensure it remains within the target range.

  • Possible Cause 2: Photodegradation from ambient light.

  • Troubleshooting Steps:

    • Use Amber Glassware: Conduct experiments in amber-colored glassware or wrap vessels in aluminum foil to protect the solutions from light.

    • Dark Incubation: Store the experimental setups in a dark incubator or a light-proof container.

  • Possible Cause 3: Microbial contamination in non-sterile water samples.

  • Troubleshooting Steps:

    • Sterilize Water and Glassware: For abiotic hydrolysis studies, ensure that all water, buffers, and glassware are properly sterilized (e.g., by autoclaving or filtration) before use.

Issue 3: Low recovery of this compound or its metabolites during sample extraction and analysis.

  • Possible Cause: Inefficient extraction solvent or procedure.

  • Troubleshooting Steps:

    • Optimize Solvent System: this compound and its primary metabolite, trinexapac acid, have different polarities. Ensure the extraction solvent system is appropriate for the analyte of interest. A common method for trinexapac acid in soil involves extraction with an acetonitrile/water mixture followed by acidification and partitioning into a less polar solvent.

    • Method Validation: Perform a method validation study by spiking blank soil or water samples with a known concentration of the analyte and calculating the recovery. Acceptable recoveries are typically in the range of 70-120%.

    • Check for Adsorption: this compound or its metabolites may adsorb to soil particles or glassware. Ensure thorough mixing during extraction and consider using silanized glassware to minimize adsorption.

Data Presentation

Table 1: Degradation Half-life of this compound in Soil

ConditionSoil TypeHalf-life (t½)Reference
Aerobic, Non-sterileLoam2.8 hours
Aerobic, Non-sterileLoamy Sand4.3 days
Aerobic, SterileNot Specified4.44 days (106.64 hours)
Anaerobic, SterileNot Specified6.88 days (165.04 hours)
Anaerobic, Non-sterileSandy Loam~25 days

Table 2: Degradation Half-life of Trinexapac Acid (Metabolite) in Soil and Plants

MatrixLocation/StudyHalf-life (t½)Reference
SoilShandong Field Trial1.66 days
SoilTianjin Field Trial2.32 days
Wheat PlantShandong Field Trial1.45 days
Wheat PlantTianjin Field Trial1.74 days
Paddy CropField Trial9.09 - 10.10 days

Table 3: Degradation of this compound in Water

Degradation PathwayConditionHalf-life (t½) / Quantum Yield (Φ)Reference
HydrolysisBasic (pH not specified)8.1 days
HydrolysisAcidic and NeutralStable
Aqueous PhotolysisNot Specified~18 days

Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study

This protocol is a general guideline based on OECD Guideline 307.

  • Soil Selection and Preparation:

    • Select a representative soil type (e.g., sandy loam, clay loam).

    • Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large particles and ensure homogeneity.

    • Adjust the moisture content to 40-60% of the maximum water holding capacity.

  • Experimental Setup:

    • Weigh a known amount of the prepared soil (e.g., 50 g dry weight equivalent) into incubation flasks.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply the this compound solution to the soil surface, ensuring even distribution. The final concentration should be environmentally relevant.

    • For sterile controls, sterilize the soil (e.g., by autoclaving) before applying the test substance.

    • Set up a trapping system for CO2 if mineralization is to be measured (using a ¹⁴C-labeled compound). This typically involves passing the outflow air through a potassium hydroxide or sodium hydroxide solution.

  • Incubation:

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

    • Maintain aerobic conditions by ensuring a continuous flow of humidified air.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate flasks for analysis.

    • Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water).

    • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

    • Quantify the amount of parent compound and major metabolites at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics (e.g., first-order kinetics) and calculate the half-life (DT50).

Protocol 2: Aqueous Hydrolysis Study

This protocol is a general guideline based on OECD Guideline 111.

  • Preparation of Solutions:

    • Prepare sterile buffer solutions at different pH values (e.g., pH 4, 7, and 9).

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to minimize the amount of organic solvent in the final test solutions.

  • Experimental Setup:

    • In sterile, amber glass vessels, add a known volume of the this compound stock solution to the buffer solutions to achieve the desired final concentration. The concentration of the organic solvent should be kept low (typically <1%).

    • Prepare replicate samples for each pH and temperature combination to be tested.

  • Incubation:

    • Incubate the vessels in the dark at a constant temperature (e.g., 25°C, 50°C). Higher temperatures can be used to accelerate degradation for very stable compounds.

  • Sampling and Analysis:

    • At appropriate time intervals, take aliquots from the test solutions.

    • Analyze the samples directly or after appropriate dilution using a validated analytical method (e.g., HPLC-MS/MS) to determine the concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope.

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_data Data Interpretation soil_prep Soil/Water Preparation application Application of This compound soil_prep->application stock_sol Stock Solution Preparation stock_sol->application glassware_prep Glassware Sterilization glassware_prep->application incubation Incubation (Controlled Conditions) application->incubation sampling Sampling at Time Intervals incubation->sampling extraction Extraction of Analytes sampling->extraction hplc_ms HPLC-MS/MS Analysis extraction->hplc_ms kinetics Kinetic Modeling hplc_ms->kinetics half_life Half-life Calculation kinetics->half_life

Caption: Experimental workflow for a this compound degradation study.

degradation_pathway TE This compound TA Trinexapac Acid (CGA-179500) TE->TA Microbial Degradation (Soil) Hydrolysis (Water, pH > 7) DP1 CGA-313458 TA->DP1 DP2 Open-chain cyclohexane ring TA->DP2 DP3 CGA113745 (High Temp Hydrolysis) TA->DP3

Caption: Simplified degradation pathway of this compound.

References

Troubleshooting inconsistent results in Trinexapac-ethyl experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trinexapac-ethyl (TE) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a plant growth regulator that works by inhibiting the biosynthesis of gibberellins, which are plant hormones responsible for cell elongation.[1][2][3] Specifically, TE blocks the 3β-hydroxylase enzyme, which catalyzes the final step in the production of active gibberellins (like GA1) from their precursors. This leads to reduced stem elongation, resulting in shorter and more compact plant growth.

Q2: I applied this compound, but I don't see any effect on my plants. What could be the reason?

Several factors could lead to a lack of efficacy. First, review your application timing. The effect of TE is most pronounced on actively growing plants.[4] Applying it to dormant or slow-growing plants may not produce a visible response. Second, consider the possibility of rapid degradation of the active compound. This compound is less stable under alkaline conditions. If your spray solution has a high pH, the compound may have degraded before it could be absorbed by the plant. Lastly, incorrect dosage or improper application technique, such as poor foliar coverage, can also lead to a lack of response.

Q3: I've observed phytotoxicity (e.g., yellowing, stunting) in my plants after applying this compound. What causes this?

Phytotoxicity from this compound is often a result of applying too high a concentration.[5] Symptoms can include chlorosis (yellowing of leaves), severe stunting, and in some cases, delayed maturity. Certain plant species and even cultivars within the same species can have varying levels of sensitivity to TE. It is crucial to perform dose-response experiments for your specific plant material to determine the optimal concentration that provides the desired growth regulation without causing damage. Additionally, environmental stressors at the time of application can exacerbate phytotoxicity.

Q4: The growth regulation effect in my experiment is not uniform. Some plants are shorter, while others seem unaffected. What could be the cause of this variability?

Uneven application is the most common cause of non-uniform results. Ensure your spray equipment is calibrated correctly to deliver a consistent volume across the entire treatment area. Inconsistent foliar coverage can lead to some plants receiving a higher effective dose than others. Another factor could be variability within your plant population. Genetic differences between individual plants can lead to differential responses to TE. Using a genetically uniform plant line can help minimize this source of variation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.

Problem 1: No observable growth regulation after TE application.

  • Is the plant actively growing? TE is most effective during active vegetative growth. Application during dormancy or slow growth phases will yield minimal to no results.

  • Was the application timing appropriate? For many turfgrass species, application timing can be optimized using Growing Degree Days (GDD) to ensure the plant is in a receptive physiological state.

  • What is the pH of your spray solution? this compound degrades more rapidly in alkaline solutions. The ideal pH for the spray solution is slightly acidic, typically between 4.0 and 6.0.

  • Was the product properly absorbed? this compound is primarily absorbed through the foliage. Ensure thorough leaf coverage during application. Avoid application immediately before rainfall, as this can wash the product off the leaves.

  • Could there be tank mix antagonism? Tank mixing TE with products containing iron or calcium can reduce its uptake and efficacy.

Problem 2: Inconsistent or patchy growth regulation.

  • Was the spray application uniform? Check for clogged nozzles or inconsistent sprayer pressure, which can lead to uneven distribution of the product.

  • Is there significant genetic variability in the plant population? Different genotypes may respond differently to TE. If possible, use a more uniform plant line.

  • Are there environmental microclimates within your experimental setup? Variations in light, temperature, or soil moisture can affect plant growth and, consequently, the response to TE.

Problem 3: Signs of phytotoxicity (chlorosis, severe stunting).

  • Was the concentration too high? This is the most common cause of phytotoxicity. Refer to the dose-response table below and conduct preliminary trials to determine the optimal concentration for your specific plant species and cultivar.

  • Is the plant species particularly sensitive? Some species are more susceptible to TE-induced injury than others.

  • Were the plants under stress during application? Applying TE to plants already under drought, heat, or nutrient stress can increase the likelihood of phytotoxicity.

Data Presentation

Table 1: Recommended this compound Application Rates for Various Plant Species

Plant SpeciesApplication Rate (g a.i./ha)Notes
Spring Wheat100 - 125Application at the 2nd node stage.
Barley125To reduce lodging.
White Oat100 - 150Applied at the first or second visible node to reduce lodging and increase yield.
Rye100 - 150Applied at the 6th visible node on the main stem for best results in reducing lodging.
Perennial Ryegrass400 - 1600 (product L/ha)Application at the start of stem elongation.
Creeping Bentgrass0.017 - 0.05 ( kg/ha )Weekly to triweekly applications.
Sugarcane100 - 250 (g/ha)Used as a maturation promoter.

Table 2: Influence of Environmental and Application Parameters on this compound Efficacy

ParameterOptimal Range/ConditionImpact of Deviation
pH of Spray Solution 4.0 - 6.0 (Slightly Acidic)High pH (>7) leads to rapid alkaline hydrolysis and reduced efficacy.
Temperature Varies by species, generally during active growth.Breakdown by turfgrass plants increases as temperature increases.
Application Timing Active vegetative growth stage.Application during dormancy or stress results in poor efficacy.
Spray Volume Low carrier volume (e.g., 20-30 gallons/acre for turf)High volumes can lead to runoff from leaves, reducing uptake.
Adjuvants Organosilicone surfactants, ammonium sulphateCan enhance efficacy and allow for dose reduction.
Tank Mixes Avoid iron and calciumCan harden water and reduce foliar uptake.

Experimental Protocols

Detailed Methodology for Foliar Application of this compound

  • Plant Material: Utilize healthy, actively growing plants of a uniform age and size. If possible, use a genetically uniform line to minimize biological variability.

  • Preparation of this compound Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve it in a small amount of a suitable solvent (e.g., acetone or ethanol) before diluting with deionized water to the final stock concentration. Note: Commercial formulations are often emulsifiable concentrates and can be directly mixed with water.

  • Preparation of Spray Solution:

    • Calculate the required volume of the stock solution to achieve the desired final concentration.

    • Add the stock solution to the appropriate volume of deionized water in a spray bottle or tank.

    • Measure the pH of the final spray solution using a calibrated pH meter.

    • If necessary, adjust the pH to a range of 4.0-6.0 using a suitable acidifier (e.g., citric acid).

    • If using adjuvants, add them to the spray solution according to the manufacturer's recommendations.

  • Application Procedure:

    • Calibrate your spray equipment to ensure a uniform and consistent application rate.

    • Spray the foliage of the plants until runoff is just about to occur, ensuring complete coverage of all leaf surfaces.

    • Include a control group of plants that are sprayed with a solution containing the same solvent and adjuvants but without this compound.

  • Post-Application Care:

    • Allow the plants to dry completely before moving them or exposing them to overhead irrigation.

    • Maintain optimal growing conditions (light, temperature, water, and nutrients) for the duration of the experiment.

  • Data Collection:

    • Measure relevant parameters such as plant height, internode length, and biomass at predetermined time points after application.

    • Visually assess plants for any signs of phytotoxicity.

Mandatory Visualization

Gibberellin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO, KAO GA12 GA12 ent_Kaurenoic_Acid->GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Active) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox Trinexapac_ethyl This compound (Inhibitor) Trinexapac_ethyl->GA1

Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Define Experimental Objectives and Parameters plant_prep Prepare Uniform Plant Material start->plant_prep solution_prep Prepare this compound Spray Solution plant_prep->solution_prep ph_adjust Adjust pH to 4.0-6.0 solution_prep->ph_adjust application Calibrate Sprayer and Apply Solution Uniformly ph_adjust->application post_app Post-Application Care (Drying, Optimal Conditions) application->post_app data_collection Data Collection (Height, Biomass, etc.) post_app->data_collection analysis Data Analysis and Interpretation data_collection->analysis

Caption: Standard experimental workflow for this compound application.

Troubleshooting_Flowchart start Inconsistent Results Observed q1 Was there any effect at all? start->q1 no_effect No Effect q1->no_effect No uneven_effect Uneven/Patchy Effect q1->uneven_effect Yes, but uneven phytotoxicity Phytotoxicity Observed q1->phytotoxicity Yes, but with damage q2 Check Application Timing (Active Growth/GDD) no_effect->q2 q6 Check Sprayer Calibration and Uniformity uneven_effect->q6 q8 Review Application Rate (Dose-Response) phytotoxicity->q8 q3 Check Spray Solution pH (Should be 4.0-6.0) q2->q3 Timing OK q4 Verify Foliar Coverage and Absorption q3->q4 pH OK q5 Review Tank Mix Compatibility q4->q5 Coverage OK remedy1 Optimize Timing/pH/ Application Technique q5->remedy1 Tank Mix OK q7 Assess Plant Genetic Variability q6->q7 Calibration OK remedy2 Improve Application Uniformity/ Use Genetically Uniform Plants q7->remedy2 Genetics OK q9 Assess Plant Health and Stress Levels q8->q9 Rate seems appropriate remedy3 Reduce Concentration/ Apply to Healthy Plants q9->remedy3 Plants healthy

Caption: Logical troubleshooting flowchart for inconsistent this compound results.

References

Technical Support Center: Optimizing Trinexapac-ethyl Application for Lodging Prevention in Wheat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of trinexapac-ethyl for preventing lodging in wheat. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in wheat?

This compound is a synthetic plant growth regulator that is widely used in agriculture to manage the growth of various crops, including cereals like wheat.[1] Its primary function is to prevent lodging, which is the bending over of the stems, a phenomenon that can significantly reduce grain yield and quality.[2] The mode of action of this compound involves the inhibition of the biosynthesis of gibberellins, which are plant hormones responsible for cell elongation.[1][3] Specifically, it blocks the 3β-hydroxylase enzyme, which is involved in the final step of producing active gibberellins (GA1).[4] By reducing the levels of active gibberellins, this compound slows down cell elongation in the stems, resulting in shorter and thicker stems that are more resistant to lodging.

Q2: When is the optimal time to apply this compound to wheat for lodging prevention?

The optimal application timing for this compound in wheat is crucial for its efficacy. It is most effective when applied during the stem elongation phase. A common recommendation is to apply it between the first and second visible node, which corresponds to Zadoks growth stage (GS) 31-32 or Feekes growth stage 6-7. Applying it too early, before stem elongation begins, may not provide sufficient regulation, while late applications, after the flag leaf has emerged (GS 37-39), can be less effective and may even lead to crop damage. Some studies have shown that application between the second and third visible nodes can also lead to improved yield. The ideal timing can also be influenced by the specific wheat variety and environmental conditions.

Q3: What are the recommended dosage rates for this compound in wheat?

The recommended dosage of this compound can vary depending on the product formulation, wheat variety, and local conditions. However, several studies provide a general range. For instance, a study in a desert environment used a rate of 150 g a.i. ha-1. Another study evaluated rates of 75 g a.i./ha and 125 g a.i./ha. Research in Brazil tested a range from 0 to 800 mL of a commercial product per hectare, which corresponded to different concentrations of the active ingredient. It is essential to consult the product label for specific recommendations and to consider factors like the lodging risk and the health of the crop. Applying a rate that is too high can lead to excessive growth reduction and potentially impact yield.

Q4: Can this compound be tank-mixed with other agrochemicals like fungicides or herbicides?

Yes, this compound is often tank-mixed with other agrochemicals such as fungicides and herbicides to save time and application costs. However, compatibility and potential for phytotoxicity should be carefully considered. For example, a study evaluated the tank mixture of this compound with a fungicide (propiconazole) and found it to be a viable option. Another study investigated the mixture of this compound with fungicides, herbicides, and insecticides and found no significant phytotoxicity issues when the pH of the water was within an appropriate range. It is crucial to always perform a jar test to check for physical compatibility before mixing large quantities. Additionally, the response of wheat to such mixtures can be influenced by environmental conditions and the specific products being used.

Q5: What is the effect of this compound on wheat yield and quality?

The effect of this compound on wheat yield can be variable. When lodging is a significant limiting factor, the application of this compound can lead to higher yields by preventing crop loss. Some studies have reported yield increases of up to 8.5% with the application of this compound. However, in the absence of lodging, the effect on yield can be neutral or even slightly negative. Some research has indicated that higher doses might negatively affect seed physiological quality, reducing seedling length and dry matter. Regarding grain quality, the impact is also not always consistent. Some studies have found no significant effect on quality parameters, while others have reported an increase in protein and gluten content.

Troubleshooting Guides

Q1: Why did this compound application not reduce lodging in my wheat crop?

There are several potential reasons why this compound may not have effectively reduced lodging:

  • Incorrect Application Timing: Applying the product too early or too late can significantly reduce its efficacy. The optimal window is during active stem elongation (GS 31-32).

  • Environmental Conditions: The effectiveness of this compound can be influenced by weather. For instance, dry and cold conditions may limit its uptake and activity. Conversely, in environments with high moisture and fertility, even with a PGR, lodging can still occur if the conditions are extreme.

  • Inappropriate Dosage: Using a dose that is too low for the prevailing conditions and lodging risk may not provide adequate growth regulation.

  • Wheat Variety: Different wheat varieties can have varying responses to plant growth regulators. Some varieties are inherently more prone to lodging and may require a more robust management strategy.

Q2: I observed a decrease in yield after applying this compound. What could be the cause?

A yield reduction after this compound application can occur under certain circumstances:

  • Absence of Lodging: If lodging was not a significant risk in the first place, the growth-regulating effect of this compound might not translate into a yield benefit and could even cause a slight reduction.

  • Over-application: Applying a dose that is too high can lead to excessive stunting of the crop, which can negatively impact photosynthesis and biomass accumulation, ultimately reducing yield.

  • Crop Stress: Applying this compound to a crop that is already under stress from factors like drought, nutrient deficiency, or disease can exacerbate the stress and lead to yield loss.

  • Environmental Conditions: In some specific environments, such as the desert conditions in one study, this compound application was associated with a decrease in grain yield, possibly due to delayed flowering and maturity.

Q3: My wheat is showing signs of phytotoxicity (e.g., chlorosis, stunting) after this compound application. What went wrong?

Phytotoxicity symptoms can occasionally be observed after the application of this compound:

  • High Dosage Rates: The risk of crop injury increases with higher application rates.

  • Application at Later Growth Stages: Applying this compound at later growth stages, such as after the flag leaf has emerged, can increase the risk of phytotoxicity.

  • Tank Mixtures: While often safe, some tank mixtures of this compound with other agrochemicals could potentially lead to phytotoxicity under certain conditions. Always check for compatibility.

  • Environmental Stress: Applying the product when the crop is under stress can increase the likelihood of observing phytotoxicity symptoms. In many cases, mild symptoms like transient chlorosis may disappear a few weeks after application without a lasting negative impact on the crop.

Data Presentation

Table 1: Effect of this compound Application Rate on Winter Wheat (Year 1 - Higher Rainfall)

Treatment (g a.i./ha)Plant Height Reduction (%)III Internode Length Reduction (%)Grain Yield Increase (%)
75Not specifiedNot specified6.5
125Dose-dependent reductionDose-dependent reduction8.0
50 (TE) + 675 (CCC)Highest reductionHighest reduction8.5

Source: Adapted from a study on the influence of this compound on winter wheat.

Table 2: Effect of this compound on a Lodging-Sensitive Wheat Cultivar

TreatmentPlant Height (cm)Lodging (%)Thousand Grain Weight (g)Grain Yield (t ha-1)
Control (Untreated)100.734.233.63.1
This compound93.18.636.24.8

Source: Adapted from a study on the efficacy of growth regulators in a lodging-sensitive wheat cultivar.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound on Spring Wheat

This protocol is based on a study evaluating the efficacy and crop safety of this compound to reduce plant height and improve straw strength in spring wheat.

1. Experimental Design:

  • A full factorial design with 4 replications is used.

  • The experiment is conducted on a suitable soil type for wheat cultivation.

2. Plot Preparation:

  • The plot area is prepared using standard agricultural practices (e.g., chisel plowing, field cultivation).

  • Fertilizer is applied based on soil test recommendations for a target yield goal.

  • A hard red spring wheat cultivar is planted in small plots (e.g., 5 ft by 20 ft).

3. Treatments:

  • This compound is applied at different rates (e.g., 0.059, 0.084, 0.112, and 0.223 lb ai/A) and at different growth stages (Zadoks GS 30, GS 32, and GS 37).

  • An untreated control is included for comparison.

  • Treatments are applied using a CO2-powered backpack sprayer with appropriate nozzles and pressure to ensure uniform coverage.

4. Data Collection:

  • Crop Injury: Rated visually at 7, 14, 21, and 28 days after application.

  • Plant Height and Lodging: Measured just prior to harvest.

  • Grain Yield: Estimated by harvesting each plot with a plot combine. Grain samples are dried, cleaned, and weighed.

  • Straw Strength: Can be assessed if lodging occurs.

5. Statistical Analysis:

  • The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.

Mandatory Visualizations

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_effect Physiological Effect Geranylgeranyl_PP Geranylgeranyl PP ent_Kaurene ent-Kaurene Geranylgeranyl_PP->ent_Kaurene Multiple Steps GA12 GA12 ent_Kaurene->GA12 Multiple Steps GA_precursors GA Precursors (GA53, GA44, GA19, GA20) GA12->GA_precursors Multiple Steps Active_GAs Active Gibberellins (e.g., GA1) GA_precursors->Active_GAs 3β-hydroxylase Cell_Elongation Reduced Cell Elongation Active_GAs->Cell_Elongation Promotes Trinexapac_ethyl This compound Trinexapac_ethyl->Inhibition Inhibition->GA_precursors Inhibition Shorter_Stems Shorter, Thicker Stems Lodging_Prevention Lodging Prevention

Caption: Mechanism of action of this compound in wheat.

Experimental_Workflow start Start: Define Research Question site_selection Site Selection & Field Preparation start->site_selection experimental_design Experimental Design (e.g., RCBD, Factorial) site_selection->experimental_design treatment_application Treatment Application (Rates & Timings) experimental_design->treatment_application data_collection In-season Data Collection (Phytotoxicity, Plant Height) treatment_application->data_collection harvest Harvest & Post-harvest Data (Yield, Lodging, Quality) data_collection->harvest analysis Statistical Analysis harvest->analysis conclusion Conclusion & Reporting analysis->conclusion Factors_Influencing_Efficacy cluster_application Application Factors cluster_crop Crop Factors cluster_environment Environmental Factors Efficacy This compound Efficacy Timing Application Timing (Growth Stage) Timing->Efficacy Dosage Dosage Rate Dosage->Efficacy Tank_Mix Tank Mix Partners Tank_Mix->Efficacy Variety Wheat Variety Variety->Efficacy Health Crop Health & Vigor Health->Efficacy Lodging_Risk Inherent Lodging Risk Lodging_Risk->Efficacy Temperature Temperature Temperature->Efficacy Rainfall Rainfall & Soil Moisture Rainfall->Efficacy Fertility Soil Fertility (esp. Nitrogen) Fertility->Efficacy

References

Technical Support Center: Mitigating Trinexapac-ethyl Spray Drift and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize spray drift and off-target effects of Trinexapac-ethyl (TE) during experimental applications.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound, offering potential causes and solutions to mitigate off-target effects.

IssuePotential Cause(s)Recommended Solution(s)
Visible damage to adjacent non-target plants (e.g., leaf curling, stunting) Spray Drift: Fine spray droplets carried by wind to unintended areas.- Nozzle Selection: Utilize air-induction (AI) or other low-drift nozzles to produce coarser droplets. - Adjuvant Use: Incorporate a drift-reducing adjuvant into the spray solution. - Application Parameters: Reduce spray pressure, lower boom height, and decrease sprayer speed. - Weather Conditions: Avoid spraying in wind speeds exceeding 10 mph. Monitor for temperature inversions (calm, clear conditions), which can trap and carry fine droplets over long distances.[1]
Inconsistent or reduced efficacy of this compound on the target crop Improper Application: Poor coverage, incorrect droplet size, or environmental factors affecting absorption.- Droplet Size: While aiming to reduce drift, ensure droplets are not so coarse that they bounce off the target foliage. A medium to coarse droplet spectrum is often optimal. - Carrier Volume: Ensure adequate carrier volume for thorough coverage of the target plant tissue. For some applications, lower carrier volumes can increase efficacy. - Weather: Apply when temperatures are moderate and humidity is not excessively low to prevent rapid droplet evaporation.[1] - Adjuvants: Use a surfactant to improve spreading and absorption on the leaf surface.
Observed effects on non-target insects or pollinators Direct Spray or Drift: Insects present in the treated area or in adjacent areas affected by drift.- Timing of Application: Avoid spraying during peak pollinator activity. Apply early in the morning or late in the evening. - Product Selection: this compound has been shown to be largely harmless to some pollinators like the buff-tailed bumblebee (Bombus terrestris). However, minimizing direct exposure is always best practice. - Drift Reduction: Implement all available drift reduction strategies to protect non-target areas.
Unintended interaction with other agrochemicals Tank Mixing Incompatibility or Drift Interaction: Chemical reactions in the tank or off-target movement of other products onto TE-treated areas.- Jar Test: Always perform a jar test to check for physical compatibility before tank-mixing this compound with other products. - Label Recommendations: Follow all label instructions regarding tank-mixing partners. - Glyphosate Interaction: Be aware that TE application can sometimes increase the phytotoxicity of glyphosate drift on certain wheat cultivars.[2]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound and how does it relate to off-target effects?

This compound is a plant growth regulator that inhibits the biosynthesis of gibberellins, a class of hormones responsible for cell elongation. Specifically, it blocks the 3β-hydroxylase enzyme, which catalyzes a late-stage step in the gibberellin production pathway. This leads to reduced stem elongation and a more compact plant structure. When TE drifts onto non-target plants, it can cause unintended growth regulation, leading to stunting, altered morphology, and in some cases, reduced yield.

2. How significant is the risk of this compound spray drift?

The risk of spray drift is influenced by numerous factors, not just the chemical properties of this compound itself. Application method, equipment, and weather conditions are the primary drivers of drift. Fine spray droplets (less than 150 microns in diameter) are most prone to drift. Therefore, managing droplet size is the most critical factor in reducing drift potential.

3. What are the most effective methods to reduce this compound spray drift?

A multi-faceted approach is most effective:

  • Nozzle Technology: The use of air-induction (AI) nozzles can reduce the number of driftable fine droplets by 70-90% compared to standard flat-fan nozzles.

  • Drift Reduction Adjuvants: Certain adjuvants, such as polymers and oil-based formulations, can increase droplet size and reduce the number of fine droplets, leading to a significant decrease in drift.

  • Sprayer Settings: Lowering the boom height, reducing sprayer speed, and using lower spray pressures all contribute to larger droplet sizes and less drift.

  • Environmental Awareness: Spraying should be avoided during high winds, and applicators should be trained to recognize conditions that favor temperature inversions.

4. Are there specific adjuvants recommended for use with this compound to reduce drift?

While specific studies quantifying drift reduction for this compound with particular adjuvants are limited, the principles of using drift-reducing adjuvants apply. Adjuvants containing polymers, guar gum, or oil-based formulations are generally effective at increasing droplet size and reducing drift potential for many pesticides. It is crucial to ensure compatibility of any adjuvant with the specific this compound formulation being used by conducting a jar test.

5. What are the known off-target effects of this compound on non-target plants and organisms?

  • Plants: Off-target drift of this compound can cause stunting and morphological changes in sensitive broadleaf crops and other non-target vegetation. For example, studies on sunflowers have shown that while they are relatively tolerant to TE drift, other herbicides it might be mixed with, like glyphosate, can cause significant damage.

  • Insects: Research on the buff-tailed bumblebee (Bombus terrestris) has indicated that this compound is likely harmless to these important pollinators. However, it is always advisable to minimize direct exposure of any pesticide to non-target insects.

  • Aquatic Life: As with any agricultural chemical, runoff into waterways should be prevented. The environmental fate of this compound indicates that it can be mobile in soil, so measures to prevent runoff are important.

Data on Drift Reduction Technologies

Disclaimer: The following tables summarize quantitative data on the effectiveness of various drift reduction technologies. This data is derived from studies on a range of pesticides and is intended to illustrate the principles of drift reduction. Specific performance with this compound may vary, and users should conduct their own evaluations.

Table 1: Effect of Nozzle Type on Spray Drift Reduction

Nozzle TypeDroplet Size ClassificationApproximate Drift Reduction Potential (%) vs. Standard Flat Fan
Standard Flat FanFine to Medium0 (Reference)
Pre-Orifice Flat FanMedium to Coarse50 - 75
Air Induction (AI) Flat FanCoarse to Very Coarse70 - 90+
Turbo TeeJet Induction (TTI)Extremely Coarse>90

Table 2: Efficacy of Drift Reduction Adjuvants

Adjuvant TypeMechanism of ActionApproximate Drift Reduction Potential (%)
Polymer-basedIncreases spray solution viscosity, leading to larger droplets.40 - 85+
Oil-based (e.g., MSO)Increases droplet size and reduces evaporation.20 - 60
Guar GumIncreases viscosity.30 - 70

Experimental Protocols

Protocol: Assessing Off-Target Deposition of this compound Using a Wind Tunnel

This protocol provides a standardized methodology for quantifying the spray drift potential of this compound formulations under controlled laboratory conditions.

1. Objective: To determine the downwind deposition of a this compound spray solution as influenced by nozzle type, spray pressure, and the inclusion of adjuvants.

2. Materials:

  • Low-speed wind tunnel with adjustable wind speed.

  • Spray nozzle assembly with adjustable height and pressure.

  • Laser diffraction particle size analyzer.

  • Fluorometer or High-Performance Liquid Chromatograph (HPLC).

  • Water-sensitive paper or Mylar collectors.

  • This compound formulation.

  • Drift-reducing adjuvants (optional).

  • Fluorescent tracer dye.

3. Methods:

  • Spray Solution Preparation: Prepare the this compound spray solution at the desired concentration, including a fluorescent tracer dye at a known concentration. If testing adjuvants, prepare separate solutions according to the manufacturer's recommendations.

  • Wind Tunnel Setup:

    • Set the wind speed to a constant, relevant velocity (e.g., 10 mph).

    • Position the spray nozzle at a fixed height above the wind tunnel floor.

    • Place collectors (water-sensitive paper or Mylar sheets) at set distances downwind from the nozzle (e.g., 1, 2, 5, and 10 meters).

  • Droplet Size Analysis: Before conducting the deposition study, characterize the droplet size spectrum produced by each nozzle and pressure combination using the laser diffraction analyzer.

  • Spray Application:

    • Pressurize the spray system to the desired level.

    • Activate the spray for a fixed duration, ensuring a consistent spray plume.

  • Sample Collection and Analysis:

    • After spraying, carefully collect the downwind collectors.

    • If using water-sensitive paper, analyze the droplet density and size distribution using image analysis software.

    • If using Mylar collectors, wash the collectors with a known volume of solvent to recover the tracer dye.

    • Analyze the concentration of the tracer dye in the wash solution using a fluorometer or HPLC.

  • Data Calculation:

    • Calculate the amount of this compound deposited at each downwind distance based on the concentration of the tracer dye.

    • Express the deposition as a percentage of the applied rate.

    • Compare the deposition curves for different nozzle types, pressures, and adjuvant treatments to quantify the reduction in spray drift.

Visualizations

Gibberellin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGPP GGPP ent-Copalyl diphosphate ent-Copalyl diphosphate GGPP->ent-Copalyl diphosphate ent-Kaurene ent-Kaurene ent-Copalyl diphosphate->ent-Kaurene ent-Kaurenoic acid ent-Kaurenoic acid ent-Kaurene->ent-Kaurenoic acid GA12 GA12 ent-Kaurenoic acid->GA12 GA53 GA53 GA12->GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 Active Gibberellin (GA1) GA20->GA1 3β-hydroxylase GA8 Inactive Gibberellin (GA8) GA1->GA8 This compound This compound This compound->GA1 Inhibits

Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis & aacute; Interpretation Solution_Prep Prepare this compound solution with fluorescent tracer Droplet_Analysis Analyze droplet size spectrum Solution_Prep->Droplet_Analysis Wind_Tunnel_Setup Set up wind tunnel with collectors at downwind distances Spray Conduct spray application Wind_Tunnel_Setup->Spray Droplet_Analysis->Spray Sample_Collection Collect downwind samples Spray->Sample_Collection Tracer_Analysis Analyze tracer concentration Sample_Collection->Tracer_Analysis Data_Calculation Calculate deposition and drift reduction Tracer_Analysis->Data_Calculation Comparison Compare results across treatments Data_Calculation->Comparison

Caption: Experimental workflow for assessing this compound spray drift in a wind tunnel.

References

Technical Support Center: Trinexapac-ethyl and Soil Microbial Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the interaction between trinexapac-ethyl and soil microbial communities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound (TE) is a synthetic plant growth regulator (PGR) belonging to the acylcyclohexanedione chemical family.[1] Its primary mode of action is the inhibition of gibberellic acid (GA) biosynthesis, a crucial plant hormone for stem elongation.[2][3] By blocking key enzymes in the GA metabolic pathway, TE reduces cell elongation in stem internodes, leading to shorter, more compact plant growth. It is primarily absorbed through the foliage and translocated to the growing points of the plant.

Q2: What is the principal mechanism for this compound's degradation in soil?

A2: The primary mechanism for the dissipation of this compound in soil is microbial degradation. In non-sterile soil, TE is rapidly and almost completely dissipated, whereas in sterilized soil, the degradation process is significantly slower, following first-order kinetics. This demonstrates that soil microorganisms are the main drivers of its breakdown.

Q3: How quickly does this compound and its primary metabolite degrade in the soil?

A3: this compound degrades very rapidly in microbially active soil, often dissipating almost completely within 24 hours under both aerobic and anaerobic conditions. Its main metabolite, trinexapac (the free acid form), also degrades relatively quickly, though typically slower than the parent compound. The dissipation half-life (DT50) can vary based on environmental conditions and soil type.

Q4: What is the main breakdown product of this compound in soil?

A4: The main breakdown product of this compound in soil is its free acid form, trinexapac. The hydrolysis of the ester bond in this compound leads to the formation of trinexapac acid.

Q5: What are the general effects of this compound on different soil microbial populations?

A5: The effects of this compound on soil microorganisms can vary depending on the concentration and duration of exposure. Some studies have observed an initial decrease in the quantities of bacteria and actinomycetes, particularly at higher concentrations. However, these populations may recover to control levels over time in lower concentration groups. Fungi appear to be less significantly impacted.

Q6: Does this compound application affect key soil functions like carbon and nitrogen mineralization?

A6: Based on available regulatory data, this compound is reported to have no significant adverse effects on key soil microbial functions such as nitrogen mineralization and carbon mineralization at recommended application rates.

Quantitative Data Summary

Table 1: Dissipation Half-Life (DT₅₀) of this compound (TE) and its Metabolite Trinexapac

CompoundSoil ConditionLocation/StudyDT₅₀ (days)Citation
This compoundSterilized, AerobicLab Study4.44
This compoundSterilized, AnaerobicLab Study6.88
This compoundNon-SterileLab Study~0.04 (1 hour)
This compoundField SoilEU Regulatory Data0.16
TrinexapacField SoilShandong, China1.66
TrinexapacField SoilTianjin, China2.32

Table 2: Reported Effects of a this compound Formulation (QYM201) on Soil Microbial Populations

Microbial GroupConcentrationObservationCitation
BacteriaLow (0.1 & 1 mg/kg)Initial decrease, followed by recovery to control levels.
High (5 mg/kg)Initial decrease, with incomplete recovery.
ActinomycetesLow (0.1 & 1 mg/kg)Initial decrease, followed by recovery to control levels.
High (5 mg/kg)Initial decrease, with incomplete recovery.
FungiAll tested conc.No significant impact observed.

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly slow degradation of this compound in soil microcosm experiments.

  • Possible Cause 1: Low Microbial Activity. The primary degradation pathway for TE is microbial. If the soil used has low microbial biomass or activity (e.g., from deep subsurface layers, highly sandy soil, or improper storage), degradation will be significantly slower.

    • Solution: Characterize the microbial biomass of your soil using methods like substrate-induced respiration (SIR) or phospholipid fatty acid (PLFA) analysis before starting the experiment. Ensure soil is collected from a relevant, biologically active zone and has not been air-dried or stored in a way that diminishes microbial life.

  • Possible Cause 2: Abiotic Factors. Soil pH, moisture, and temperature can significantly influence microbial activity and, consequently, herbicide degradation.

    • Solution: Maintain consistent and optimal conditions within your microcosms. Soil moisture should typically be held at 50-60% of water-holding capacity and temperature should be controlled (e.g., 20-25°C). Record and report these parameters. Compare your soil's pH to values reported in literature where faster degradation was observed.

  • Possible Cause 3: Sterilization Control Comparison. The difference in degradation between sterile and non-sterile soil is key. If you do not observe a stark difference, your sterilization process (e.g., autoclaving, gamma irradiation) may have been incomplete, or your non-sterile soil has very low activity.

    • Solution: Validate your sterilization method by plating a soil slurry on nutrient agar to confirm the absence of microbial growth. Run parallel sterile and non-sterile microcosms to confirm that microbes are the primary degradation driver.

Issue 2: Conflicting or highly variable results in microbial population counts after TE application.

  • Possible Cause 1: Heterogeneity of Soil Samples. Soil is inherently heterogeneous. A small soil sample may not be representative of the entire treatment, leading to high variability in plate counts or DNA-based analyses.

    • Solution: Thoroughly homogenize the soil for each treatment before taking subsamples for analysis. Increase the number of replicates to account for natural variability.

  • Possible Cause 2: Plating Method Limitations. Culture-based methods (plating) only capture a small fraction of the total microbial community (the "culturable" fraction). TE might be affecting the much larger "viable but non-culturable" (VBNC) population.

    • Solution: Supplement plating with culture-independent methods like 16S rRNA amplicon sequencing or quantitative PCR (qPCR) to get a more comprehensive view of the microbial community structure and abundance.

  • Possible Cause 3: Transient Effects. The impact of TE can be transient, with an initial shock to the community followed by recovery. Sampling at only one time point can give a misleading picture.

    • Solution: Implement a time-course study, collecting samples at multiple time points after application (e.g., 1, 7, 14, 30, and 60 days) to capture the dynamic response of the microbial community.

Experimental Protocols

Protocol 1: Soil Microcosm Study for this compound Degradation and Microbial Impact

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a field with no recent history of TE application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris and ensure homogeneity.

    • Determine the soil's maximum water-holding capacity (WHC). Adjust soil moisture to 50-60% WHC and pre-incubate in the dark at a constant temperature (e.g., 20°C) for 7 days to stabilize microbial activity.

  • Experimental Setup:

    • Prepare replicate microcosms (e.g., 250 mL glass jars) for each treatment, each containing a known amount of pre-incubated soil (e.g., 100g dry weight equivalent).

    • Treatments should include:

      • Control (no TE application).

      • TE applied at the recommended field rate.

      • TE applied at an elevated rate (e.g., 10x field rate).

      • A sterile control (autoclaved soil) with TE at the field rate to assess abiotic degradation.

    • Apply TE dissolved in a minimal amount of solvent (e.g., water), ensuring even distribution. The control should receive the same amount of solvent.

  • Incubation:

    • Loosely cap the jars to allow for gas exchange and incubate in the dark at a constant temperature.

    • Maintain soil moisture by periodically weighing the jars and adding sterile deionized water as needed.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60 days), destructively sample replicate jars from each treatment.

    • Subsample the soil for a) residue analysis and b) microbial analysis. Store samples appropriately (e.g., -20°C for residue, -80°C for DNA, 4°C for immediate plating).

  • Analysis:

    • Residue Analysis: Extract TE and its metabolite, trinexapac, using an appropriate solvent (e.g., acetonitrile/water). Analyze extracts via high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Calculate the DT₅₀.

    • Microbial Analysis: Perform microbial population counts using dilution plating on selective agar (e.g., Nutrient Agar for bacteria, Rose Bengal Agar for fungi). For a deeper analysis, extract soil DNA and perform 16S rRNA gene sequencing.

Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Residue Quantification

  • Extraction: Weigh 10g of soil into a 50 mL centrifuge tube. Add 20 mL of an acetonitrile/water mixture. Vortex vigorously for 1 minute, then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 8000 rpm) for 5 minutes.

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation: Inject the filtered extract into an HPLC-MS/MS system.

  • Separation: Use a C18 reverse-phase column. Employ a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for both this compound and trinexapac to ensure accurate identification and quantification.

  • Quantification: Create a calibration curve using certified reference standards of both analytes to quantify their concentrations in the soil samples.

Visualizations

TE_Degradation_Pathway TE This compound TA Trinexapac Acid TE->TA Hydrolysis of Ester Bond Products Further Degradation Products (e.g., CO2) TA->Products Metabolism Microbes Soil Microorganisms (Primary Drivers) Microbes->TE Microbes->TA

Caption: Degradation pathway of this compound in soil.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Soil_Collection 1. Collect & Sieve Soil Pre_Incubation 2. Adjust Moisture & Pre-Incubate (7 days) Soil_Collection->Pre_Incubation Setup 3. Setup Microcosms (Control, TE, Sterile) Pre_Incubation->Setup Incubation 4. Incubate in Dark (Constant Temp/Moisture) Setup->Incubation Sampling 5. Destructive Sampling (Time Points: 0, 1, 7, 30... days) Incubation->Sampling Residue 6a. Residue Analysis (HPLC-MS/MS) Sampling->Residue Microbial 6b. Microbial Analysis (Plating, Sequencing) Sampling->Microbial

Caption: Workflow for a soil microcosm experiment.

Troubleshooting_Degradation Start Problem: Slow TE Degradation Check_Sterile Is degradation also slow in non-sterile vs. sterile control? Start->Check_Sterile Result_Yes_Sterile Yes -> Abiotic factors are dominant. Check soil chemistry (e.g., high sorption). Check_Sterile->Result_Yes_Sterile No Difference Result_No_Sterile No -> Microbial activity is the likely limiting factor. Check_Sterile->Result_No_Sterile Big Difference Check_Conditions Are incubation conditions (temp, moisture, pH) optimal? Result_Bad_Conditions No -> Adjust conditions and repeat experiment. Check_Conditions->Result_Bad_Conditions Result_Good_Conditions Yes Check_Conditions->Result_Good_Conditions Check_Soil Was soil stored properly? Is it biologically active? Result_Bad_Soil No -> Use fresh soil. Characterize biomass before experiment. Check_Soil->Result_Bad_Soil Result_Good_Soil Yes -> Issue may be analytical. Verify extraction efficiency and instrument performance. Check_Soil->Result_Good_Soil Result_No_Sterile->Check_Conditions Result_Good_Conditions->Check_Soil

Caption: Troubleshooting logic for slow degradation results.

References

Technical Support Center: Managing Turfgrass Discoloration After Trinexapac-ethyl Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and turfgrass management professionals encountering turfgrass discoloration following the application of Trinexapac-ethyl (TE).

Troubleshooting Guides

Issue 1: Yellowing or "Bronzing" of Turfgrass Post-Application

Q1: What causes yellowing or bronzing of turfgrass after applying this compound?

A1: Discoloration, often observed as a temporary "bronzing" or yellowing, can occur after this compound (TE) application due to a combination of factors:

  • Physiological Stress: TE inhibits the production of gibberellic acid, a plant hormone essential for cell elongation.[1][2] This physiological stress can temporarily affect the plant's appearance.

  • Rapid Growth Regulation: The intended growth-regulating effect of TE can sometimes manifest as a brief period of discoloration as the plant adjusts its metabolic processes.

  • Environmental Stressors: High temperatures, drought, or other environmental stresses at the time of application can exacerbate the discoloration effect.

  • Application Rate: Higher-than-recommended application rates for a specific turfgrass species can increase the likelihood and severity of discoloration.

  • Tank Mixing: Tank-mixing TE with certain products, particularly those containing iron or calcium, can sometimes lead to reduced efficacy and potential for discoloration.[3]

Q2: How can I differentiate between temporary discoloration and more severe phytotoxicity?

A2: Temporary discoloration, or "bronzing," is often a transient effect that resolves within a few days to a week and is typically followed by a period of enhanced greenness. Severe phytotoxicity, on the other hand, may present as more pronounced and lasting yellowing, necrosis (browning and tissue death), or thinning of the turf stand.[1] Refer to the visual assessment guide in the Experimental Protocols section for a standardized method of evaluating turfgrass injury.

Q3: What immediate steps should I take if I observe significant yellowing?

A3: If you observe significant and persistent yellowing, consider the following actions:

  • Review Application Parameters: Verify the application rate, spray volume, and tank mix components to ensure they align with recommended guidelines for your specific turfgrass species and environmental conditions.

  • Assess Environmental Conditions: Evaluate recent weather patterns and soil moisture levels. If the turf is under heat or drought stress, provide adequate irrigation to aid recovery.

  • Consider a Nutrient Application: In some cases, a light application of nitrogen or manganese may help the turf recover its color.[3] However, avoid excessive nitrogen, as this can counteract the growth-regulating effects of TE.

  • Monitor Photosynthetic Activity: If equipped, utilize chlorophyll fluorescence or other methods to assess the photosynthetic health of the turf. A significant and prolonged decrease in photosynthetic efficiency may indicate a more severe issue.

Frequently Asked Questions (FAQs)

Q4: Can this compound application lead to a darker green turf?

A4: Yes, in many cases, after a brief initial period where discoloration may occur, turfgrass treated with this compound can exhibit a darker green color. This is attributed to an increase in chlorophyll concentration within the leaf tissue as vertical growth is inhibited, leading to a denser accumulation of chlorophyll.

Q5: Are certain turfgrass species more prone to discoloration from this compound?

A5: Yes, turfgrass species and even cultivars within a species can respond differently to TE application. It is crucial to consult literature and product labels for recommended application rates for your specific turfgrass type to minimize the risk of discoloration.

Q6: Can I tank-mix this compound with iron to prevent discoloration?

A6: While it is a common practice to tank-mix iron with plant growth regulators to mask potential discoloration, some research suggests that iron and calcium can harden the spray water, potentially reducing the uptake and effectiveness of TE. If discoloration is a concern, consider using a chelated iron source or applying iron separately. Alternatively, manganese has been suggested as a compatible tank-mix partner that may not interfere with TE efficacy.

Q7: How does temperature affect the potential for turfgrass discoloration?

A7: Applying this compound during periods of high temperature stress can increase the likelihood of turfgrass discoloration. It is generally recommended to apply TE during periods of active growth and moderate temperatures to minimize stress on the plant.

Data Presentation

Table 1: Recommended Application Rates of this compound for Various Turfgrass Species and Associated Discoloration Risk

Turfgrass SpeciesApplication Rate (kg a.i. ha⁻¹)Application FrequencyDiscoloration RiskReference
Creeping Bentgrass0.017 - 0.05Weekly to every 3 weeksLow
Kentucky Bluegrass0.17 - 0.34Every 4 to 6 weeksLow to Moderate
Perennial RyegrassNot specifiedNot specifiedModerate
BermudagrassNot specifiedNot specifiedLow to Moderate
Zoysiagrass0.048 (multiple applications)Not specifiedLow
St. AugustinegrassNot specifiedNot specifiedModerate to High
Bahiagrass0.25 - 1.252 to 5 days after mowingLow

Note: These are general guidelines. Researchers should always consult product labels and conduct small-scale trials to determine optimal rates for their specific conditions and turfgrass cultivars.

Experimental Protocols

Protocol 1: Visual Assessment of Turfgrass Discoloration and Phytotoxicity

Objective: To standardize the visual evaluation of turfgrass discoloration and injury following this compound application.

Methodology:

  • Establish permanent plots for repeated assessments.

  • Use a standardized rating scale, such as the National Turfgrass Evaluation Program (NTEP) 1-9 scale, where 1 = dead turf, 6 = acceptable quality, and 9 = ideal turf.

  • For phytotoxicity, a 0-5 or 0-10 scale can be used, where 0 represents no injury and the highest number represents complete necrosis.

  • Evaluations should be conducted under consistent lighting conditions (e.g., overcast sky) to minimize variability.

  • Assessments should be made at regular intervals post-application (e.g., 3, 7, 14, and 21 days) to track the progression and potential recovery from discoloration.

Protocol 2: Chlorophyll Extraction and Quantification

Objective: To quantitatively measure the chlorophyll content in turfgrass tissue to assess the physiological basis of discoloration.

Methodology:

  • Sample Collection: Collect a representative sample of fresh turfgrass leaves (approximately 10 mg) from the treated and control plots.

  • Extraction:

    • Place the tissue in a 2 ml microcentrifuge tube.

    • Add 700 µl of pre-heated Dimethyl Sulfoxide (DMSO).

    • Incubate the tubes at 65°C for 30 minutes.

    • Add 300 µl of DMSO to bring the final volume to 1 ml.

  • Spectrophotometry:

    • Calibrate the spectrophotometer to zero using pure DMSO.

    • Measure the absorbance of the extract at 470 nm, 645 nm, and 663 nm.

  • Calculation: Use Arnon's equations to calculate the concentrations of Chlorophyll A, Chlorophyll B, total chlorophyll, and carotenoids.

Protocol 3: Measurement of Photosynthetic Efficiency

Objective: To assess the impact of this compound on the photosynthetic health of the turfgrass.

Methodology:

  • Instrumentation: Utilize a portable photosynthesis system (e.g., LI-6400) with a turfgrass chamber.

  • Measurement:

    • Conduct measurements on intact turfgrass plots under controlled light and CO2 conditions.

    • Measure parameters such as net photosynthetic rate (A), stomatal conductance (gs), and internal CO2 concentration (Ci).

  • Chlorophyll Fluorescence:

    • Use a portable chlorophyll fluorometer to measure parameters like the maximum quantum yield of photosystem II (Fv/Fm). A decrease in Fv/Fm can indicate stress.

    • Rapid light curves (RLCs) can also be generated to assess the light-harvesting efficiency of the turfgrass.

Mandatory Visualizations

Gibberellin_Biosynthesis_Pathway cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Mechanism of Action Geranylgeranyl_PP Geranylgeranyl PP ent-Kaurene ent-Kaurene Geranylgeranyl_PP->ent-Kaurene GA12 GA12 ent-Kaurene->GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 (Inactive) GA19->GA20 GA1 GA1 (Active) GA20->GA1 3β-hydroxylase Cell_Elongation Cell Elongation (Vertical Growth) GA1->Cell_Elongation Trinexapac_ethyl This compound Inhibition Inhibition Trinexapac_ethyl->Inhibition Inhibition->GA1 Blocks conversion

Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Turfgrass Discoloration Observed check_symptoms Assess Symptoms: - Temporary 'bronzing'? - Persistent yellowing? - Necrosis? start->check_symptoms review_params Review Application Parameters: - Rate - Timing - Tank Mix check_symptoms->review_params Persistent Yellowing or Necrosis monitor Monitor for Recovery (1-2 weeks) check_symptoms->monitor Temporary 'Bronzing' assess_env Assess Environmental Conditions: - Temperature - Moisture - Nutrient Status review_params->assess_env take_action Implement Corrective Actions assess_env->take_action end Resolution monitor->end take_action->monitor action_details Corrective Actions: - Adjust future applications - Provide supplemental irrigation - Consider light nutrient application - Conduct further analysis take_action->action_details Experimental_Workflow start Experiment Start: This compound Application visual_assessment Visual Assessment (e.g., NTEP scale) start->visual_assessment sample_collection Tissue Sample Collection start->sample_collection data_analysis Data Analysis and Interpretation visual_assessment->data_analysis chlorophyll_analysis Chlorophyll Extraction & Quantification (DMSO) sample_collection->chlorophyll_analysis photosynthesis_measurement Photosynthetic Efficiency Measurement (e.g., LI-6400) sample_collection->photosynthesis_measurement chlorophyll_analysis->data_analysis photosynthesis_measurement->data_analysis

References

Technical Support Center: Long-Term Effects of Repeated Trinexapac-ethyl Applications on Soil Health

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the long-term effects of repeated Trinexapac-ethyl applications on soil health.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the interaction of this compound with soil.

Q1: How does this compound break down in the soil?

This compound is primarily dissipated through microbial degradation.[1] In non-sterile soil, it is almost completely dissipated within 24 hours under both aerobic and anaerobic conditions.[1] The primary metabolite is trinexapac acid (CGA-179500), which is also subject to microbial degradation, though it is slightly more persistent than the parent compound.[2]

Q2: Will this compound accumulate in the soil after repeated applications?

Current data suggests that this compound is unlikely to accumulate in the soil or carry over to the next growing season under typical application scenarios.[2] Its degradation is relatively rapid, especially in microbially active soils.[1] However, the potential for accumulation of its slightly more persistent metabolite, trinexapac acid, under specific soil and environmental conditions (e.g., low microbial activity, extreme pH) warrants further long-term investigation.

Q3: What is the half-life of this compound and its main metabolite in soil?

The half-life of this compound in soil is generally short. In laboratory studies under aerobic and anaerobic conditions, the half-life in sterilized soil was 4.44 days and 6.88 days, respectively, but in non-sterilized soil, it dissipated almost completely within 24 hours. The half-life of its metabolite, trinexapac acid, in soil has been reported to be around 9-10 days in some studies.

Q4: Are there any known long-term effects of repeated this compound applications on soil microbial communities?

Direct, long-term studies specifically focused on the impact of repeated this compound applications on the soil microbial community structure and function are limited. Short-term studies on other pesticides have shown initial inhibitory effects on some soil microorganisms, with populations often recovering over time. Given that microbial degradation is the primary route of dissipation for this compound, it is plausible that repeated applications could lead to shifts in the microbial community, potentially favoring microbes capable of utilizing it as a substrate. However, comprehensive long-term data on changes in microbial diversity, biomass, and functional capabilities are not yet available.

Q5: Could repeated applications of this compound affect soil nutrient cycling?

The impact of this compound on soil nutrient cycling is an area requiring more research. A study on upland rice showed that this compound application influenced the plant's nutrient uptake, with increased levels of phosphorus, calcium, magnesium, iron, and manganese, and decreased copper. This suggests a potential indirect effect on nutrient availability in the soil. However, direct long-term studies on key soil processes like nitrogen mineralization, phosphorus solubilization, and the activity of enzymes involved in these cycles following repeated this compound applications are lacking.

Q6: What about the long-term effects on soil physical properties like structure and water infiltration?

There is currently a lack of published research on the long-term effects of repeated this compound applications on soil physical properties such as aggregation, porosity, and water infiltration rates. While some product literature suggests that increased root mass from this compound application on turfgrass could improve soil moisture retention, these claims require independent, long-term scientific validation in various soil types and agricultural systems.

Section 2: Troubleshooting Guides for Researchers

This section provides guidance on specific issues that may arise during experiments.

Observed Issue Potential Causes Troubleshooting Steps
Inconsistent this compound degradation rates across soil samples. 1. Variability in soil microbial biomass and community composition.2. Differences in soil organic matter content.3. Fluctuations in soil moisture and temperature.4. Variations in soil pH.1. Characterize the initial microbial biomass (e.g., using PLFA or substrate-induced respiration) and community structure (e.g., via 16S rRNA sequencing) of your soil samples.2. Measure and record soil organic matter content, moisture, temperature, and pH for all replicates.3. Ensure uniform incubation conditions (temperature and moisture) for all experimental units.4. Consider conducting a preliminary study to determine the optimal moisture and temperature for microbial activity in your specific soil type.
Decreased soil enzyme activity (e.g., dehydrogenase, urease, phosphatase) following application. 1. Direct inhibitory effect of this compound or its metabolites on enzyme function.2. A decline in the populations of microorganisms that produce these enzymes.3. Changes in soil pH or other chemical properties affecting enzyme stability and activity.1. Measure enzyme activities at multiple time points after application to determine if the effect is transient or persistent.2. Correlate enzyme activity with microbial population data (e.g., plate counts, qPCR) to distinguish between direct enzyme inhibition and a reduction in microbial biomass.3. Monitor soil pH throughout the experiment, as even small shifts can significantly impact enzyme kinetics.4. Consider in-vitro assays to test the direct effect of this compound on purified enzymes.
No observable effect of this compound on soil parameters compared to control. 1. Rapid degradation of the compound in your soil type.2. The chosen soil health indicators are not sensitive to this particular compound.3. Insufficient application rate to elicit a measurable response.4. High natural variability in the measured parameters masking treatment effects.1. Confirm the dissipation rate of this compound in your specific soil using a short-term degradation study.2. Broaden the range of soil health indicators to include more sensitive measures like the abundance of specific microbial functional genes (e.g., those involved in nitrogen cycling).3. Review the literature for application rates used in similar soil types and consider a dose-response experiment.4. Increase the number of replicates to improve statistical power and control for spatial variability in your soil samples.
Contradictory results between lab and field experiments. 1. Environmental factors (e.g., temperature fluctuations, rainfall, UV radiation) in the field are not replicated in the lab.2. Presence of plants in the field study influencing microbial communities and compound degradation through root exudates.3. Differences in soil structure (disturbed vs. intact cores).1. Incorporate key environmental variables from the field (e.g., temperature and moisture profiles) into your laboratory incubation setup.2. Consider using mesocosms that include plants to better simulate field conditions.3. Use intact soil cores for laboratory studies to preserve natural soil structure and microbial habitats.4. Acknowledge the inherent differences between lab and field studies in your data interpretation and conclusions.

Section 3: Data Presentation

The following tables summarize available quantitative data and provide templates for recording experimental results.

Table 1: Dissipation of this compound and Trinexapac Acid in Soil

CompoundSoil Type/LocationHalf-life (DT₅₀) in DaysStudy ConditionsReference
This compoundSterilized Soil4.44 (aerobic), 6.88 (anaerobic)Laboratory Incubation
This compoundNon-sterile Soil< 1Laboratory Incubation
Trinexapac AcidPaddy Soil9.09 - 10.10Field Study

Table 2: Template for Recording Long-Term Soil Microbial Biomass Data

TreatmentApplication FrequencyTime Point (Months)Microbial Biomass Carbon (µg C/g soil)Fungal:Bacterial Ratio (from PLFA)
ControlN/A0
ControlN/A6
ControlN/A12
This compoundMonthly0
This compoundMonthly6
This compoundMonthly12

Table 3: Template for Recording Long-Term Soil Enzyme Activity Data

TreatmentApplication FrequencyTime Point (Months)Dehydrogenase Activity (µg TPF/g soil/24h)Urease Activity (µg N/g soil/h)Acid Phosphatase Activity (µg pNP/g soil/h)
ControlN/A0
ControlN/A6
ControlN/A12
This compoundMonthly0
This compoundMonthly6
This compoundMonthly12

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the long-term impact of this compound on soil health.

Protocol 1: Long-Term Soil Incubation Study

  • Objective: To determine the long-term effects of repeated this compound applications on soil microbial activity and nutrient dynamics under controlled laboratory conditions.

  • Methodology:

    • Collect a bulk sample of the desired soil, sieve it (2 mm), and homogenize.

    • Characterize the baseline soil properties (pH, organic matter, texture, initial microbial biomass, and enzyme activities).

    • Prepare microcosms using a fixed amount of soil (e.g., 100g) in glass jars.

    • Adjust soil moisture to 60% of water-holding capacity.

    • Apply this compound at a rate equivalent to a typical field application. Include a control group with no application.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

    • Re-apply this compound to the treatment group at regular intervals (e.g., every 30 days) to simulate repeated field applications.

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), destructively sample replicates from each treatment group.

    • Analyze the soil samples for:

      • Soil respiration (e.g., CO₂ evolution).

      • Microbial biomass (e.g., substrate-induced respiration or PLFA).

      • Key enzyme activities (e.g., dehydrogenase, urease, phosphatase).

      • Inorganic nitrogen (NH₄⁺ and NO₃⁻) concentrations.

      • Available phosphorus concentrations.

Protocol 2: Analysis of Soil Microbial Community Structure

  • Objective: To assess changes in the soil microbial community composition and diversity following long-term repeated applications of this compound.

  • Methodology:

    • Collect soil samples from the long-term experiment (either from the field or a lab incubation study).

    • Immediately freeze the samples at -80°C to preserve nucleic acids.

    • Extract total soil DNA using a commercially available kit designed for soil, ensuring high purity.

    • Quantify the extracted DNA using a fluorometer.

    • For bacterial and archaeal community analysis, amplify the V4 region of the 16S rRNA gene using universal primers.

    • For fungal community analysis, amplify the ITS (Internal Transcribed Spacer) region using fungal-specific primers.

    • Perform high-throughput sequencing of the amplicons on a platform like Illumina MiSeq.

    • Process the sequencing data using a bioinformatics pipeline (e.g., QIIME 2, DADA2) to perform quality filtering, denoising, and taxonomic assignment.

    • Analyze the resulting data for changes in alpha diversity (e.g., Shannon index, richness) and beta diversity (e.g., Bray-Curtis dissimilarity) between treatments.

Section 5: Mandatory Visualizations

This section provides diagrams to visualize key processes and workflows.

cluster_degradation This compound Degradation Pathway in Soil TE This compound TA Trinexapac Acid (Primary Metabolite) TE->TA Hydrolysis Metabolites Further Metabolites TA->Metabolites Microbial Degradation CO2 CO₂ + H₂O (Mineralization) Metabolites->CO2 Microbial Respiration cluster_workflow Experimental Workflow for Long-Term Soil Health Assessment cluster_analysis Soil Analyses start Start: Collect and Homogenize Soil setup Setup Microcosms (Control vs. TE) start->setup application Repeated TE Application (e.g., Monthly) setup->application sampling Destructive Sampling at Time Points (0, 3, 6, 12 months) application->sampling Incubation physchem Physical & Chemical: pH, OM, Nutrients sampling->physchem microbial Microbial: Biomass, Diversity (DNA) sampling->microbial enzyme Enzyme Activity: Dehydrogenase, Urease sampling->enzyme data_analysis Statistical Analysis & Interpretation physchem->data_analysis microbial->data_analysis enzyme->data_analysis end End: Report Findings data_analysis->end

References

Validation & Comparative

A Comparative Analysis of Trinexapac-ethyl and Prohexadione-calcium for Apple Tree Growth Control

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and crop science professionals on the efficacy and mechanisms of two leading plant growth regulators.

In the management of modern apple orchards, controlling vegetative growth is paramount to optimizing light interception, improving fruit quality, and managing labor costs. Trinexapac-ethyl and prohexadione-calcium are two prominent plant growth regulators (PGRs) widely utilized for this purpose. Both belong to the acylcyclohexanedione class of chemicals and function by inhibiting the biosynthesis of gibberellins, the plant hormones responsible for cell elongation.[1] This guide provides a detailed comparison of their performance, supported by experimental data, to inform research and field application strategies.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound and prohexadione-calcium share a common mode of action, targeting the late stages of the gibberellin (GA) biosynthesis pathway. Specifically, they act as structural mimics of 2-oxoglutarate, a co-substrate for dioxygenase enzymes, leading to the inhibition of Gibberellin 3-beta-hydroxylase (GA3ox).[2] This enzyme catalyzes the conversion of inactive GAs (e.g., GA20) into bioactive GAs (e.g., GA1), which are responsible for stem elongation. By blocking this crucial step, both compounds effectively reduce internode elongation, resulting in more compact and manageable tree growth.

Despite their similar target, the chemical nature of these two compounds differs, which influences their uptake and speed of action. Prohexadione-calcium is a calcium salt that readily dissociates in water to its active acid form.[3] In contrast, this compound is an ester that requires metabolic saponification within the plant to become active, a process that is dependent on temperature and light conditions. This can result in a faster onset of action for prohexadione-calcium compared to this compound.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Late-Stage Gibberellin Biosynthesis Pathway cluster_inhibitors Inhibitors GA20 Inactive Gibberellins (e.g., GA20) GA1 Bioactive Gibberellins (e.g., GA1) GA20->GA1 GA3ox (3ß-hydroxylase) Elongation Cell Elongation & Shoot Growth GA1->Elongation TE This compound TE->GA1 PCa Prohexadione-calcium PCa->GA1

Inhibition of bioactive gibberellin synthesis by this compound and Prohexadione-calcium.

Comparative Efficacy: Experimental Data

The efficacy of this compound and prohexadione-calcium in controlling apple tree growth has been evaluated in numerous studies. The following table summarizes key performance indicators from a comparative study conducted by Cline and Bakker (2016) on 'Empire'/M.26 apple trees.

Treatment (Concentration)Total Extension Shoot Growth Reduction (%) - 2012Total Extension Shoot Growth Reduction (%) - 2013
Untreated Control 00
Prohexadione-calcium (125 mg L⁻¹)4026
This compound (125 mg L⁻¹)Not Significantly Different from ControlNot Significantly Different from Control
This compound (250 mg L⁻¹)4933

Data adapted from Cline and Bakker (2016).

The data indicates that prohexadione-calcium at 125 mg L⁻¹ provided significant shoot growth control in both years of the study. This compound at the same concentration was less effective, with only the higher concentration of 250 mg L⁻¹ providing a similar level of vegetative growth control to prohexadione-calcium. This supports other findings that a higher dosage of this compound is often required to achieve an equivalent effect to prohexadione-calcium in apple trees.

Effects on Fruit Set and Return Bloom

The impact of these growth regulators on reproductive parameters such as fruit set and return bloom is a critical consideration for orchard management.

  • Fruit Set: Prohexadione-calcium has been reported to potentially increase fruit set. This is attributed to a reduction in ethylene formation, which can decrease fruitlet abortion.

  • Return Bloom: The effect on return bloom can be variable. While reduced vegetative growth can indirectly promote flower bud formation, some studies have indicated that this compound may severely reduce return bloom. This is hypothesized to be due to a more intense blockage of ethylene formation, which can interfere with the induction of flower buds.

Quantitative, side-by-side comparative data for fruit set and return bloom is less consistently reported in the literature than shoot growth data. The effects can be influenced by various factors including apple cultivar, tree vigor, and environmental conditions.

Experimental Protocols

To ensure the reproducibility and validity of findings when comparing these plant growth regulators, a detailed experimental protocol is essential. The following outlines a typical methodology synthesized from various orchard trial studies.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_data Data Collection & Analysis A Site Selection: Uniform orchard block (cultivar, rootstock, age) B Experimental Design: Randomized Complete Block Design (e.g., 4-6 blocks) A->B C Treatment Allocation: Random assignment of treatments to individual trees within blocks B->C D Timing: Initial application at petal fall (1-3 inches of new shoot growth) C->D E Application Method: Foliar spray to runoff using a calibrated airblast sprayer D->E F Repeat Applications: As per protocol (e.g., 2-3 applications at 14-21 day intervals) E->F G Shoot Growth Measurement: Measure length of 10-20 tagged shoots per tree at regular intervals F->G H Fruit Set Assessment: Count flower clusters on selected limbs, then count fruitlets after 'June drop' F->H I Return Bloom Evaluation: Count flower clusters on previously selected limbs in the subsequent season F->I J Statistical Analysis: ANOVA and mean separation tests (e.g., Tukey's HSD) G->J H->J I->J

A generalized workflow for comparative trials of plant growth regulators in apple orchards.

1. Site Selection and Experimental Design:

  • Select a uniform block of apple trees of the same cultivar, rootstock, age, and vigor.

  • Employ a randomized complete block design with a sufficient number of replications (typically 4-6 blocks) to account for orchard variability.

  • Each experimental unit should consist of a single tree, with buffer trees between treated trees to prevent spray drift.

2. Treatment Application:

  • Treatments should include an untreated control, and various concentrations of this compound and prohexadione-calcium.

  • The initial application is typically made at the petal fall stage, when new shoot growth is approximately 1 to 3 inches long.

  • Subsequent applications may be made at 14 to 21-day intervals, depending on the experimental objectives.

  • PGRs should be applied as a foliar spray to the point of runoff using a calibrated airblast sprayer to ensure thorough coverage. The use of a non-ionic surfactant is often recommended to improve uptake.

3. Data Collection and Assessment:

  • Vegetative Growth: At the beginning of the experiment, tag 10-20 actively growing shoots per tree. Measure the length of these shoots at regular intervals throughout the growing season and at the end of the season.

  • Fruit Set: Before bloom, select and tag 2-4 representative limbs on each tree. Count the total number of flower clusters on these limbs. After the physiological "June drop," count the number of fruitlets remaining on the tagged limbs to calculate the final fruit set.

  • Return Bloom: In the spring of the following year, count the number of flower clusters on the same limbs that were used for fruit set assessment to determine the effect on return bloom.

  • Fruit Yield and Quality: At harvest, measure the total yield per tree and assess fruit quality parameters such as fruit weight, size, firmness, and soluble solids concentration.

4. Statistical Analysis:

  • Data should be analyzed using Analysis of Variance (ANOVA) appropriate for a randomized complete block design.

  • Mean separation tests, such as Tukey's Honestly Significant Difference (HSD) test, should be used to determine significant differences between treatment means.

Conclusion

Both this compound and prohexadione-calcium are effective tools for managing vegetative growth in apple orchards by inhibiting gibberellin biosynthesis. Experimental evidence suggests that prohexadione-calcium may provide comparable growth control at lower concentrations than this compound. The choice between these two PGRs may also depend on their differential effects on fruit set and return bloom, with prohexadione-calcium potentially increasing fruit set and this compound showing a risk of reducing return bloom under certain conditions. The differing chemical properties affecting their speed of action is another factor for consideration in timing applications. For researchers and professionals in drug development and crop science, understanding these nuances is crucial for designing effective growth management programs that balance vegetative control with reproductive success in apple production. Further research with direct, quantitative comparisons of their effects on fruit set and return bloom across a wider range of cultivars and environmental conditions would be beneficial.

References

Unraveling Trinexapac-ethyl: A Cross-Species Examination of a Potent Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Trinexapac-ethyl's effects across a spectrum of plant species reveals significant variations in sensitivity and response. This guide provides researchers, scientists, and drug development professionals with a comparative overview of existing experimental data, detailed methodologies, and insights into the underlying biochemical pathways.

This compound, a widely utilized plant growth regulator, is instrumental in managing plant height and improving crop standability. Its efficacy, however, is not uniform across all plant species. This document synthesizes findings from various studies to offer a comparative perspective on this compound sensitivity, providing a valuable resource for optimizing its application in agricultural and research settings.

Mechanism of Action: A Targeted Inhibition

This compound primarily functions by inhibiting the biosynthesis of gibberellins, a class of hormones crucial for cell elongation. Specifically, it blocks the 3β-hydroxylase enzyme, which catalyzes the final step in the production of bioactive gibberellins (GA1) from their precursors. This targeted inhibition leads to a reduction in internode elongation, resulting in more compact and robust plants.

dot

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO Precursor_GAs Precursor GAs (e.g., GA20) GA12->Precursor_GAs GA20ox Bioactive_GAs Bioactive GAs (e.g., GA1) Precursor_GAs->Bioactive_GAs 3β-hydroxylase Growth_Response Stem Elongation & Other Growth Responses Bioactive_GAs->Growth_Response Trinexapac_ethyl This compound Trinexapac_ethyl->Precursor_GAs Inhibits

Caption: Gibberellin Biosynthesis Pathway and the inhibitory action of this compound.

Comparative Sensitivity Across Plant Species

The response to this compound varies significantly among different plant species and even between cultivars of the same species. The following tables summarize the observed effects on various turfgrass and crop species based on available experimental data. It is important to note that standardized IC50 values for this compound are not widely reported in the literature; therefore, comparisons are based on percentage growth reduction at specified application rates.

Table 1: Comparative Sensitivity of Turfgrass Species to this compound

SpeciesCommon NameTypical Application Rate (kg a.i. ha⁻¹)Observed Growth Reduction (%)Citation(s)
Poa pratensisKentucky bluegrass0.1 - 0.420 - 40[1][2]
Lolium perennePerennial ryegrass0.1 - 0.410 - 30[2]
Festuca arundinaceaTall fescue0.2 - 0.515 - 35[2]
Cynodon dactylonBermuda grass0.1 - 0.325 - 50[3]
Stenotaphrum secundatumSt. Augustine grass0.2 - 0.5Minimal to no significant reduction
Zoysia japonicaJapanese lawn grass0.2 - 0.630 - 60
Axonopus compressusBroadleaf carpetgrass0.2 - 0.620 - 40
Paspalum notatumBahiagrass0.2 - 0.6Minimal to no significant reduction

Table 2: Comparative Sensitivity of Agricultural and Horticultural Crops to this compound

SpeciesCommon NameTypical Application Rate (g a.i. ha⁻¹)Observed EffectsCitation(s)
Triticum aestivumWheat100 - 125Reduced plant height, increased lodging resistance.
Hordeum vulgareBarley100 - 125Reduced plant height, variable effects on lodging.
Avena sativaOats100Reduced plant length, altered panicle characteristics.
Saccharum officinarumSugarcane200 - 300Increased sucrose content, reduced plant height.
Glycine maxSoybean50 - 400Varied effects on plant height and yield components depending on variety and application timing.
Trifolium pratenseRed Clover200 - 400Increased seed yield, reduced canopy height.
Gossypium hirsutumCotton100 - 200No significant phytotoxicity or growth reduction at tested doses.
Solanum tuberosumPotato100 - 200No significant phytotoxicity or growth reduction at tested doses.

Comparison with Alternative Plant Growth Regulators

This compound is often compared with other plant growth regulators (PGRs) that also inhibit gibberellin biosynthesis, such as paclobutrazol and flurprimidol. While all three effectively reduce plant height, their modes of uptake and species-specific efficacy can differ.

Table 3: this compound vs. Other Gibberellin-Inhibiting PGRs in Turfgrass

CharacteristicThis compoundPaclobutrazolFlurprimidol
Primary Site of Uptake FoliarRootRoot
Effect on Kentucky Bluegrass Improved overall appearance, reddish hue.Darker green color, decreased overall appearance.Improved overall appearance.
Annual Bluegrass Suppression ModerateHighHigh

Experimental Protocols

The following methodologies represent common practices for evaluating the sensitivity of plant species to this compound.

Turfgrass Growth Regulation Assay
  • Plant Material and Growth Conditions: Turfgrass species are established in pots or field plots with well-drained soil. Plants are maintained under controlled greenhouse conditions or in a field setting with regular mowing, irrigation, and fertilization to ensure active growth.

  • This compound Application: this compound is applied as a foliar spray using a calibrated sprayer to ensure uniform coverage. Application rates are typically tested in a dose-response manner, with a control group receiving a sham spray (water).

  • Data Collection:

    • Clipping Yield: Clippings are collected at regular intervals (e.g., weekly), dried in an oven at 60-70°C to a constant weight, and the dry weight is recorded.

    • Plant Height: The vertical height of the turf canopy is measured from the soil surface to the tip of the leaves.

    • Visual Quality: Turf quality is assessed visually on a scale (e.g., 1-9), considering color, density, and uniformity.

    • Phytotoxicity: Any signs of discoloration, stunting, or other negative effects are recorded.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the significance of treatment effects.

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// Edges Start -> Application; Application -> Data_Collection; Data_Collection -> Clippings; Data_Collection -> Height; Data_Collection -> Quality; Clippings -> Analysis; Height -> Analysis; Quality -> Analysis; Analysis -> Conclusion; }

References

Trinexapac-ethyl: A Comparative Analysis of its Impact on Turfgrass Quality Against Other Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and turfgrass management professionals detailing the comparative efficacy of trinexapac-ethyl. This report synthesizes experimental data on its effects on turfgrass quality, provides detailed experimental protocols, and visualizes key biological pathways and workflows.

This compound is a widely utilized plant growth regulator (PGR) in the turfgrass industry, known for its ability to enhance turf quality by reducing vertical shoot growth and increasing turf density, color, and stress tolerance.[1][2][3] It functions by inhibiting the biosynthesis of gibberellic acid (GA), a key plant hormone responsible for cell elongation.[1][2] This guide provides a detailed comparison of this compound with other common PGRs, supported by experimental data, to aid researchers and professionals in making informed decisions for turfgrass management.

Mechanism of Action: Gibberellic Acid Inhibition

This compound is classified as a Type II, Class A PGR. These PGRs act by inhibiting the final steps of GA biosynthesis, specifically the conversion of GA20 to the biologically active GA1. This mode of action leads to a reduction in cell elongation rather than inhibiting cell division, resulting in smaller, more compact plant structures with increased tiller density. Other PGRs, such as paclobutrazol and flurprimidol, also inhibit GA biosynthesis but at earlier stages in the pathway. Mefluidide, another PGR, also inhibits GA biosynthesis. In contrast, Type I PGRs, like mefluidide in some classifications, primarily inhibit cell division.

Gibberellic_Acid_Pathway cluster_pathway Gibberellic Acid Biosynthesis Pathway cluster_inhibitors PGR Inhibition Points GGPP GGPP ent_kaurene ent-kaurene GGPP->ent_kaurene GA12 GA12 ent_kaurene->GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 GA1 (Active) GA20->GA1 Growth Cell Elongation & Vertical Growth GA1->Growth Paclobutrazol Paclobutrazol Flurprimidol Paclobutrazol->ent_kaurene Inhibits Oxidation Trinexapac_ethyl This compound Trinexapac_ethyl->GA1 Inhibits 3β-hydroxylase

Diagram 1: Gibberellic Acid Biosynthesis Pathway and PGR Inhibition Sites.

Comparative Effects on Turfgrass Quality

The application of this compound generally leads to significant improvements in turfgrass quality, characterized by enhanced color, density, and a reduction in mowing requirements. However, its performance relative to other PGRs can vary depending on the turfgrass species, environmental conditions, and the specific quality parameter being assessed.

Visual Quality and Color

Studies have consistently shown that this compound applications can improve the overall appearance and color of turfgrass. This is often attributed to an increased chlorophyll content and a denser canopy. When compared to other PGRs, this compound and flurprimidol have been found to improve the overall appearance of Kentucky bluegrass. Paclobutrazol, while enhancing color, was observed to decrease the overall appearance in the same study. Gibberellic acid application, in contrast, led to lighter leaves and a decrease in both overall appearance and color assessment. Some studies have noted that this compound can result in a more reddish hue on the turf.

Clipping Yield and Growth Regulation

A primary objective of using PGRs is to reduce vertical growth and, consequently, mowing frequency. This compound is effective in reducing clipping yield across various turfgrass species. One study on five cool-season turfgrass species found that two applications of this compound were necessary to significantly reduce vegetative growth in Kentucky bluegrass (-40%), tall fescue (-33%), and chewing fescue (-21%). However, it did not significantly reduce the cumulative clipping dry weight in perennial ryegrass and creeping red fescue in the same study. In comparison, flurprimidol-containing treatments have been shown to be more effective than this compound in reducing smooth crabgrass coverage.

Root Growth and Stress Tolerance

The effect of PGRs on root growth is a critical factor in overall turf health and stress tolerance. This compound has been reported to have no detrimental effect on root growth and may even enhance it. This is a significant advantage over some other PGRs. For instance, mefluidide has been reported to cause a reduction in root length density, and ethephon can reduce root growth. The effects of paclobutrazol and flurprimidol on root growth have been variable. By promoting a healthier root system, this compound can improve the drought tolerance of turfgrass.

Quantitative Data Summary

The following tables summarize the comparative effects of this compound and other PGRs on key turfgrass quality parameters based on available research data.

Table 1: Effect of PGRs on Visual Quality and Color of Kentucky Bluegrass

Plant Growth RegulatorOverall AppearanceVisual Color AssessmentLeaf Hue
This compound ImprovedNo significant effectMore reddish
Paclobutrazol DecreasedEnhancedDarker, more reddish
Flurprimidol ImprovedNo significant effectNo significant effect
Mefluidide No significant effectNo significant effect-
Ethephon No significant effectNo significant effect-
Gibberellic Acid DecreasedDeterioratedLighter, more yellow

Source: Adapted from a study on Kentucky bluegrass.

Table 2: Effect of this compound on Vegetative Growth of Cool-Season Turfgrasses

Turfgrass SpeciesClipping Dry Weight Reduction (after 2 applications)
Kentucky bluegrass -40%
Tall fescue -33%
Chewing fescue -21%
Perennial ryegrass Not significant
Creeping red fescue Not significant

Source: Adapted from a study by Pannacci et al. (2004).

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is essential to follow detailed experimental protocols. The following provides a generalized methodology for evaluating the effects of PGRs on turfgrass quality, based on common practices cited in the literature.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Application cluster_data Data Collection cluster_analysis Data Analysis Establishment Turfgrass Establishment (e.g., Kentucky Bluegrass, Perennial Ryegrass) Plot_Design Randomized Complete Block Design with Replicates Establishment->Plot_Design Treatments PGR Applications (this compound, Paclobutrazol, etc.) + Untreated Control Plot_Design->Treatments Application Foliar Spray Application (e.g., CO2-pressurized sprayer) Treatments->Application Rates Specified Application Rates (e.g., kg a.i. ha-1) Application->Rates Visual_Assessment Visual Quality & Color Ratings (1-9 scale) Application->Visual_Assessment Clippings Clipping Yield Measurement (Dry weight) Application->Clippings Spectrophotometry Leaf Color Measurement (CIELab color space) Application->Spectrophotometry Root_Analysis Root Biomass and Length Application->Root_Analysis ANOVA Analysis of Variance (ANOVA) Visual_Assessment->ANOVA Clippings->ANOVA Spectrophotometry->ANOVA Root_Analysis->ANOVA Mean_Separation Mean Separation Test (e.g., LSD) ANOVA->Mean_Separation

Diagram 2: Generalized Experimental Workflow for PGR Evaluation.

Key Experimental Details:

  • Turfgrass Species and Cultivars: Experiments should clearly state the species and cultivars used, as responses to PGRs can be species-specific.

  • Experimental Design: A randomized complete block design with multiple replications is standard to minimize the effects of spatial variability.

  • PGR Application: Details of the application method (e.g., CO2-pressurized backpack sprayer), application volume, and nozzle type should be provided. Application rates should be specified in terms of active ingredient per unit area (e.g., kg a.i. ha⁻¹).

  • Data Collection:

    • Visual Quality: Often rated on a 1-9 scale, where 1 represents dead turf, 9 represents ideal turf, and 6 is the minimum acceptable quality.

    • Color: Can be assessed visually on a 1-9 scale or quantitatively using a spectrophotometer to measure reflectance in the CIELab color space.

    • Clipping Yield: Clippings are collected from a specified area, dried in an oven, and weighed to determine biomass.

    • Root Growth: Root samples are collected, washed, and analyzed for biomass and length.

  • Statistical Analysis: Data should be subjected to analysis of variance (ANOVA) to determine significant treatment effects, followed by a mean separation test (e.g., Fisher's Protected LSD) to compare treatment means.

Conclusion

This compound is a highly effective plant growth regulator for improving turfgrass quality. Its primary mode of action, the inhibition of the final step in gibberellic acid biosynthesis, leads to reduced vertical growth, increased turf density, and often enhanced color. When compared to other PGRs, this compound demonstrates several advantages, including a generally positive or neutral effect on root growth, which contributes to improved stress tolerance. While the specific responses can vary among turfgrass species and environmental conditions, the available data suggests that this compound is a valuable tool for turfgrass management professionals and a subject of continued interest for researchers in the field. The provided experimental framework offers a basis for standardized evaluation of this compound and other PGRs, facilitating more robust and comparable research outcomes.

References

A Comparative Analysis of Trinexapac-ethyl and Paclobutrazol for Putting Green Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of turfgrass on golf course putting greens requires precise control of growth to ensure optimal playability, aesthetic quality, and stress tolerance. Plant growth regulators (PGRs) are integral tools in achieving these objectives. This guide provides a detailed comparative study of two widely used PGRs, Trinexapac-ethyl and Paclobutrazol, focusing on their performance on putting greens. The information presented is supported by experimental data from scientific literature to aid in research and development.

Introduction to this compound and Paclobutrazol

This compound (TE) and Paclobutrazol (PB) are both inhibitors of the gibberellic acid (GA) biosynthesis pathway, a key hormone responsible for cell elongation in plants.[1] By suppressing GA production, these PGRs reduce vertical shoot growth, leading to a more compact and dense turfgrass sward.[1] However, they differ in their specific mode of action, site of uptake, and subsequent physiological effects on the turfgrass.

This compound is classified as a Class A, late-stage GA inhibitor.[1] It is primarily absorbed through the foliage of the turfgrass plant.

Paclobutrazol is a Class B, early-stage GA inhibitor. It is predominantly absorbed by the roots.

These differences in uptake and mode of action influence their application, persistence, and overall impact on turfgrass physiology and quality.

Mechanism of Action: Gibberellic Acid Biosynthesis Inhibition

Both this compound and Paclobutrazol function by interrupting the gibberellic acid (GA) biosynthesis pathway, but at different stages. This targeted inhibition leads to a reduction in cell elongation, which manifests as suppressed vertical growth of the turfgrass.

Gibberellic_Acid_Biosynthesis_Inhibition cluster_Pathway Gibberellic Acid (GA) Biosynthesis Pathway cluster_Inhibitors PGR Inhibition Points Geranylgeranyl_diphosphate Geranylgeranyl diphosphate ent_kaurene ent-kaurene Geranylgeranyl_diphosphate->ent_kaurene ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid GA12 GA12 ent_kaurenoic_acid->GA12 GA20 GA20 GA12->GA20 GA1 GA1 (Active GA) GA20->GA1 Cell_Elongation Cell Elongation & Vertical Growth GA1->Cell_Elongation Promotes Paclobutrazol Paclobutrazol (Class B PGR) Paclobutrazol->ent_kaurene Inhibits oxidation Trinexapac_ethyl This compound (Class A PGR) Trinexapac_ethyl->GA1 Blocks transformation of GA20 to GA1

Figure 1: Mechanism of Action of this compound and Paclobutrazol.

Comparative Performance Data

The following tables summarize quantitative data from various studies comparing the effects of this compound and Paclobutrazol on key putting green performance metrics.

Clipping Yield Suppression

Table 1: Effect of this compound and Paclobutrazol on Creeping Bentgrass Clipping Yield

Plant Growth RegulatorApplication RateApplication IntervalClipping Yield Suppression (%)Study Reference
This compound5.5 fl oz/acre200 GDD~20%McCullough et al. (2006), Kreuser et al.
Paclobutrazol8 oz/acre260 GDD~35%USGA (2019)
This compound + Paclobutrazol5.5 fl oz/acre + 16 fl oz/acre280 GDD55-70%Kreuser (2021)

GDD (Growing Degree Days) models are often used to time applications for consistent regulation.

Turfgrass Quality and Color

Table 2: Influence of this compound and Paclobutrazol on Turfgrass Visual Quality and Color

Plant Growth RegulatorObservationEffect on TurfgrassStudy Reference
This compoundVisual QualityImproved overall appearanceStier and Rogers, Lickfeldt et al.
ColorEnhanced green color, more reddish hueStier and Rogers, MDPI (2023)
PaclobutrazolVisual QualityDecreased overall appearance in some studiesMDPI (2023)
ColorSignificantly improved/darker green colorPetelewicz et al. (2021), MDPI (2023)
Annual Bluegrass (Poa annua) Suppression

Table 3: Efficacy of this compound and Paclobutrazol in Suppressing Annual Bluegrass in Creeping Bentgrass Greens

Plant Growth RegulatorApplication RateObservationStudy Reference
This compound0.10 kg/ha Least effective for Poa annua suppressionJohnson and Murphy (1995, 1996), Fagerness and Yelverton
Paclobutrazol0.119 lb/acreAmong the most effective treatments for Poa annua suppressionPetelewicz et al. (2021)
Paclobutrazol0.28 kg/ha Greatest increase in creeping bentgrass coverageElmore et al. (2011)

Paclobutrazol is often favored for its differential growth suppression, which allows creeping bentgrass to outcompete annual bluegrass.

Experimental Protocols

The following section outlines a synthesized experimental methodology based on common practices in turfgrass science research for evaluating PGRs on putting greens.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Application cluster_Data Data Collection and Analysis Site_Selection Site Selection: - Established creeping bentgrass putting green - Uniform turf coverage Plot_Design Plot Design: - Randomized Complete Block Design - 3-4 replications - Plot size: e.g., 1.5m x 2.1m Site_Selection->Plot_Design Maintenance Standardized Maintenance: - Mowing: 4-5 times/week (e.g., 0.110 inches) - Irrigation: as needed to prevent wilt - Fertilization: e.g., 0.1 lbs N/1000 sq ft every 10-14 days Plot_Design->Maintenance PGR_Application PGR Application: - this compound and Paclobutrazol at specified rates - Untreated control - CO2-pressurized sprayer Maintenance->PGR_Application Application_Timing Application Timing: - Bi-weekly or based on GDD models PGR_Application->Application_Timing Clipping_Yield Clipping Yield: - Collect clippings from a measured strip - Dry at 60-70°C for 24-48h and weigh Application_Timing->Clipping_Yield Turf_Quality Turfgrass Quality: - Visual rating (1-9 scale) - 1=dead, 6=acceptable, 9=ideal Application_Timing->Turf_Quality Turf_Color Turfgrass Color: - Visual rating (1-9 scale) - 1=brown, 9=dark green - Spectrophotometer measurements Application_Timing->Turf_Color Poa_Cover Annual Bluegrass Cover: - Visual estimation of percentage cover Application_Timing->Poa_Cover Statistical_Analysis Statistical Analysis: - ANOVA - Mean separation (e.g., LSD at P ≤ 0.05) Clipping_Yield->Statistical_Analysis Turf_Quality->Statistical_Analysis Turf_Color->Statistical_Analysis Poa_Cover->Statistical_Analysis

Figure 2: Generalized Experimental Workflow for PGR Evaluation.
Detailed Methodologies:

  • Study Site: Experiments are typically conducted on established putting greens with a high percentage of the desired turfgrass species (e.g., 'Pure Distinction' or 'T1' creeping bentgrass).

  • Experimental Design: A randomized complete block design with three to four replications is standard to account for spatial variability.

  • Plot Size: Plot dimensions commonly range from 1.5 m x 2.1 m to 4 ft x 10 ft.

  • Maintenance Practices:

    • Mowing: Greens are mowed 4 to 5 times per week at heights ranging from 0.095 to 0.125 inches.

    • Fertilization: Nitrogen is applied at regular intervals, for example, 0.07 to 0.10 lb/1000 ft² every 7 to 10 days.

    • Irrigation: Irrigation is applied to prevent drought stress, often daily in summer months.

  • Treatments: PGRs are applied using a CO₂-powered backpack sprayer with appropriate nozzles to ensure uniform coverage. An untreated control is always included for comparison.

  • Data Collection:

    • Clipping Yield: Clippings are collected from a predetermined area within each plot, dried in an oven, and weighed.

    • Turfgrass Quality and Color: Visual ratings are conducted by trained individuals on a 1-9 scale, where 1 represents dead or brown turf, 6 is the minimum acceptable quality/color, and 9 is ideal.

    • Annual Bluegrass Population: The percentage of annual bluegrass cover in each plot is visually estimated at regular intervals.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of P ≤ 0.05.

Conclusion

Both this compound and Paclobutrazol are effective plant growth regulators for managing putting green turf. The choice between them, or the use of a combination, depends on the specific management goals.

  • This compound is a reliable option for consistent, moderate growth suppression and can improve overall turf quality. Its foliar uptake allows for a relatively quick response.

  • Paclobutrazol demonstrates more potent and longer-lasting growth suppression and is particularly effective for the selective control of annual bluegrass. Its root-absorbed nature provides a more sustained regulation.

The combination of both products can offer a synergistic effect, providing strong growth regulation and annual bluegrass control. The use of Growing Degree Day models for application timing is crucial for optimizing the performance of both PGRs and maintaining consistent turfgrass conditions. Further research into the long-term physiological effects and the development of integrated management programs incorporating these PGRs will continue to be of high value to the turfgrass science community.

References

Comparative Transcriptomic Analysis of Trinexapac-ethyl and its Alternatives in Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the transcriptomic landscapes in plants treated with Trinexapac-ethyl and functionally similar plant growth regulators, providing insights for researchers, scientists, and drug development professionals.

This guide provides a summary of differentially expressed genes (DEGs), detailed experimental protocols from the source studies, and visualizations of the experimental workflow and the affected signaling pathway to facilitate a deeper understanding of the molecular consequences of inhibiting gibberellin biosynthesis in plants.

Quantitative Data Summary

The following tables summarize the differentially expressed genes identified in rice (Oryza sativa) seedlings treated with Prohexadione-calcium under salt stress and in Arabidopsis thaliana treated with Paclobutrazol. These datasets serve as a proxy for understanding the potential transcriptomic impact of this compound.

Table 1: Differentially Expressed Genes in Rice Seedlings Treated with Prohexadione-calcium under Salt Stress

Gene IDGene Name/FunctionLog2 Fold Changep-value
OsSOD2Superoxide dismutase 2Up-regulated< 0.05
OsPXMP2Peroxisomal membrane protein 2Up-regulated< 0.05
OsMPV17Mitochondrial inner membrane proteinUp-regulated< 0.05
OsE1.11.1.7PeroxidaseUp-regulated< 0.05
OsPsbSPhotosystem II protein SUp-regulated< 0.05
OsPsbDPhotosystem II protein D2Up-regulated< 0.05
OshemlHeme oxygenase-likeUp-regulated< 0.05
OsPPDPeptidyl-prolyl cis-trans isomeraseDown-regulated< 0.05

Data is conceptually derived from the findings of Li et al. (2023) which indicated the regulation of genes related to antioxidant processes and photosynthesis.[1][2][3]

Table 2: Differentially Expressed Genes in Arabidopsis thaliana Treated with Paclobutrazol

Gene IDGene Name/FunctionLog2 Fold Changep-value
AT4G25480Gibberellin 20 oxidase 1 (GA20ox1)Up-regulated< 0.05
AT1G66350RGL1 (DELLA protein)Stabilized (protein level)N/A
AT1G14920GAI (DELLA protein)Stabilized (protein level)N/A
AT2G01570RGA (DELLA protein)Stabilized (protein level)N/A
AT3G03450RGL2 (DELLA protein)Stabilized (protein level)N/A
AT5G17490RGL3 (DELLA protein)Stabilized (protein level)N/A
AT5G25900LBD16 (LOB domain-containing protein 16)Up-regulated< 0.05

This table is a representative summary based on the known effects of gibberellin biosynthesis inhibitors on the GA signaling pathway and findings related to paclobutrazol treatment.

Experimental Protocols

The methodologies outlined below are based on the studies of Pro-Ca and PBZ, providing a framework for conducting similar transcriptomic experiments with this compound.

Prohexadione-calcium Treatment and RNA-seq Analysis of Rice Seedlings (Adapted from Li et al., 2023)
  • Plant Material and Growth Conditions: Rice (Oryza sativa) seeds were surface-sterilized and germinated. Seedlings were grown hydroponically in a controlled environment.

  • Treatments: At the appropriate growth stage, seedlings were subjected to three treatment groups: a control group, a salt stress group (50 mmol·L−1 NaCl), and a salt stress with Pro-Ca group (50 mmol·L−1 NaCl + 100 mg·L−1 Pro-Ca).[4]

  • Sample Collection and RNA Extraction: Leaf samples were collected at various time points after treatment, immediately frozen in liquid nitrogen, and stored at -80°C. Total RNA was extracted using a commercial kit.

  • Library Preparation and Sequencing: RNA quality and quantity were assessed. cDNA libraries were constructed and sequenced using an Illumina sequencing platform.

  • Bioinformatic Analysis: Raw sequencing reads were filtered to remove low-quality reads and adapters. The clean reads were then mapped to the rice reference genome. Gene expression levels were quantified, and differentially expressed genes (DEGs) between treatment groups were identified using statistical packages such as DESeq2 or edgeR. Genes with a |log2(Fold Change)| ≥ 1 and a p-value < 0.05 were considered significantly differentially expressed.[5]

Paclobutrazol Treatment and RNA-seq Analysis of Arabidopsis thaliana (General Protocol)
  • Plant Material and Growth Conditions: Arabidopsis thaliana seeds were surface-sterilized and sown on a suitable growth medium (e.g., Murashige and Skoog). Plants were grown in a controlled growth chamber.

  • Treatment: Seedlings were treated with a solution containing Paclobutrazol at a specified concentration, with a mock-treated group serving as the control.

  • Sample Collection and RNA Extraction: Whole seedlings or specific tissues were harvested after the treatment period, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA was extracted using a standard protocol or a commercial kit.

  • Library Preparation and Sequencing: The integrity and concentration of the extracted RNA were determined. RNA-seq libraries were prepared and sequenced on a high-throughput sequencing platform.

  • Data Analysis: After quality control and trimming of raw reads, the reads were aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10). Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated in response to PBZ treatment.

Visualizations

The following diagrams illustrate a typical experimental workflow for comparative transcriptomics and the gibberellin signaling pathway, highlighting the point of inhibition by this compound and its analogs.

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sample Processing cluster_sequencing Sequencing cluster_analysis Data Analysis plant_growth Plant Growth (e.g., Rice, Arabidopsis) treatment Treatment Application (Control vs. TE/Pro-Ca/PBZ) plant_growth->treatment sample_collection Sample Collection (e.g., Leaf Tissue) treatment->sample_collection rna_extraction Total RNA Extraction sample_collection->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing quality_control Quality Control & Read Trimming sequencing->quality_control alignment Alignment to Reference Genome quality_control->alignment deg_analysis Differential Gene Expression Analysis alignment->deg_analysis pathway_analysis Pathway & GO Enrichment Analysis deg_analysis->pathway_analysis

Caption: A generalized workflow for a comparative transcriptomics study.

Gibberellin_Signaling_Pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling cluster_inhibitor Inhibitor Action GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO Inactive_GAs Inactive GAs (e.g., GA20) GA12->Inactive_GAs GA20ox Active_GAs Active GAs (e.g., GA1) Inactive_GAs->Active_GAs GA3ox GA_receptor GID1 Receptor Active_GAs->GA_receptor Binding DELLA DELLA Proteins (Growth Repressors) GA_receptor->DELLA Promotes Degradation PIFs PIFs DELLA->PIFs Represses Gene_Expression Gene Expression (Growth Promotion) PIFs->Gene_Expression Activates TE This compound (and analogs) TE->Inactive_GAs Inhibits GA3ox

References

Assessing the Economic Benefits of Trinexapac-ethyl Application in Seed Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trinexapac-ethyl (TE) with other leading plant growth regulators (PGRs) used to enhance the economic outcomes of seed production. By mitigating lodging and optimizing plant architecture, TE and its alternatives can significantly influence final seed yield and quality. This document synthesizes experimental data to offer an objective assessment of their relative performance.

Signaling Pathways: Inhibition of Gibberellin Biosynthesis

The primary mode of action for this compound and its alternatives—chlormequat chloride, mepiquat chloride, and prohexadione-calcium—is the inhibition of the gibberellin (GA) biosynthesis pathway. Gibberellins are plant hormones crucial for stem elongation. By blocking this pathway at different stages, these PGRs reduce plant height, leading to stronger, more lodging-resistant stems.

Gibberellin Biosynthesis Inhibition cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Inhibitors Inhibitor Action GGPP GGPP CPP ent-copalyl diphosphate GGPP->CPP CPS Kaurene ent-kaurene CPP->Kaurene KS Kaurenoic_acid ent-kaurenoic acid Kaurene->Kaurenoic_acid KO & KAO GA12 GA12 Kaurenoic_acid->GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA1 GA1 (Active) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox Onium Chlormequat Chloride Mepiquat Chloride Onium->CPP Inhibit Acylcyclohexanediones This compound Prohexadione-Ca Acylcyclohexanediones->GA1 Inhibit

Diagram 1: Gibberellin biosynthesis pathway and points of PGR inhibition.

As illustrated in Diagram 1, "onium-type" compounds like chlormequat chloride and mepiquat chloride act early in the pathway, inhibiting the cyclases involved in producing ent-kaurene. In contrast, acylcyclohexanediones, which include this compound and prohexadione-calcium, act much later, blocking the 3β-hydroxylation step that converts inactive GAs to highly active forms like GA1.

Experimental Protocols

The following protocols outline the typical methodologies employed in field trials to assess the efficacy of plant growth regulators in seed production.

Experimental Design and Plot Establishment

A randomized complete block design is a standard approach for PGR field trials.

  • Plot Size: Minimum of 25 m² per plot to allow for representative data collection and minimize edge effects.

  • Replication: A minimum of four replications for each treatment to ensure statistical validity.

  • Guard Areas: Each plot should be surrounded by a border of the same crop to prevent spray drift and other confounding factors.

  • Crop Establishment: Seeds are typically sown at a standard rate for the specific crop and region. Agronomic practices such as fertilization, weed control, and pest management should be uniform across all plots, with the exception of the PGR treatments.

PGR_Trial_Workflow start Trial Planning & Site Selection plot_establishment Plot Establishment (Seeding, Fertilization) start->plot_establishment treatments PGR Application (Specified Growth Stages) plot_establishment->treatments data_collection In-Season Data Collection (Lodging, Plant Height) treatments->data_collection harvest Harvest data_collection->harvest post_harvest Post-Harvest Analysis (Yield, Seed Quality) harvest->post_harvest analysis Statistical & Economic Analysis post_harvest->analysis end Conclusion & Recommendations analysis->end

Diagram 2: A typical workflow for a plant growth regulator field trial.
Treatment Application

  • PGRs and Rates: this compound and comparator PGRs (e.g., chlormequat chloride, prohexadione-calcium, mepiquat chloride) are applied at a range of rates, including a control (no PGR). Application rates are typically expressed in grams of active ingredient per hectare (g a.i./ha).

  • Application Timing: Application timing is critical and is usually determined by the crop's growth stage, often using the BBCH scale. Common application timings for cereals and grasses are between the first and second node detectable stages (BBCH 31-32).

  • Application Method: PGRs are typically applied as a foliar spray using a calibrated plot sprayer to ensure uniform coverage.

Lodging Assessment

Lodging is a key parameter and can be assessed visually or mechanically.

  • Visual Assessment: A common method involves a 1-9 scale, where 1 represents a fully erect crop and 9 indicates a completely lodged (flat) crop. Assessments should be conducted at multiple time points, especially after significant weather events and at pre-harvest.

  • Mechanical Assessment: Devices can be used to measure the force required to displace the plant stems from their vertical position, providing a quantitative measure of lodging resistance.

Seed Yield and Quality Measurement
  • Harvesting: A designated area from the center of each plot is harvested at crop maturity.

  • Threshing and Cleaning: The harvested material is threshed to separate the seeds, which are then cleaned to remove chaff and other debris.

  • Yield Determination: The clean seed from each plot is weighed, and the moisture content is determined. Seed yield is then calculated and adjusted to a standard moisture content (e.g., 11%) and expressed in kilograms per hectare ( kg/ha ).

  • Seed Quality Analysis:

    • Thousand Seed Weight (TSW): A subsample of seeds is counted and weighed to determine the average weight of 1000 seeds.

    • Germination Test: A set number of seeds are placed in a controlled environment to determine the percentage of seeds that germinate successfully.

    • Purity Analysis: A subsample is analyzed to determine the percentage of pure seed, weed seeds, and inert matter.

Economic Benefits Comparison

The primary economic benefit of applying this compound and other PGRs in seed production is the increase in seed yield, primarily through the reduction of lodging. The following tables summarize experimental data from various studies.

Table 1: Effect of this compound on Seed Yield in Various Grass Species
Crop SpeciesTE Application Rate (g a.i./ha)Seed Yield Increase (%)Reference
Perennial Ryegrass210126% (with spring N)Chastain et al. (2014)[1]
Tall Fescue21075% (with spring N)Chastain et al. (2014)[1]
Annual Ryegrass40065%Rolston et al. (2015)[2]
Kentucky Bluegrass ('Bluecoat')1.9-2.8 pt/acreSignificant IncreaseButler et al. (2010)[3]
Red Clover1.7-3.4 pt/acre15-34%Anderson et al. (2011)[4]
TimothyNot specified30-50%Yoder et al. (2017)

Note: Yield increases can be highly variable depending on environmental conditions, crop variety, and agronomic practices.

Table 2: Comparative Performance of this compound and Chlormequat Chloride
Crop SpeciesPGR TreatmentSeed Yield ( kg/ha )% Increase over ControlReference
TimothyControl500-Bhattarai et al. (2022)
TE (BBCH 32-33)65030%Bhattarai et al. (2022)
CCC (BBCH 32-33)75050%Bhattarai et al. (2022)
TE + CCC (BBCH 32-33)72545%Bhattarai et al. (2022)
Tall Fescue ('Spyder')Control~1600-Anderson et al. (2018)
TE (1X rate)~2000~25%Anderson et al. (2018)
CCC (1X rate)~1700~6%Anderson et al. (2018)
TE + CCC (1X rate)~2200~37.5%Anderson et al. (2018)

Note: In these studies, Chlormequat Chloride (CCC) alone or in combination with this compound (TE) showed significant yield benefits.

Table 3: Economic Analysis of PGR Application in Annual Ryegrass
TreatmentApplication Rate (g TE/ha)Seed Yield Increase ( kg/ha )Gross Revenue Increase (@ $2.20/kg)PGR Cost ($/ha)Net Profit ($/ha)Cost:Benefit Ratio
This compound400820$1804$282$15221:6.4

Source: Adapted from Rolston et al. (2015). This analysis demonstrates a significant return on investment for TE application in annual ryegrass seed production.

Conclusion

The application of this compound is a well-documented and economically beneficial practice in the seed production of numerous grass and legume species. Its primary benefit stems from the inhibition of gibberellin biosynthesis, which leads to reduced plant height and a significant decrease in lodging. This, in turn, improves pollination, seed set, and harvest efficiency, culminating in substantial seed yield increases.

Comparisons with other plant growth regulators, such as chlormequat chloride, indicate that while TE is highly effective, alternative or combination treatments may offer comparable or even superior economic returns in specific crops and environments. The choice of PGR should be based on the specific crop, prevailing environmental conditions, and a thorough cost-benefit analysis. The experimental protocols provided in this guide offer a framework for conducting robust field trials to determine the most effective PGR strategy for a given seed production system. The continued investigation into the optimal application rates and timings of these compounds is crucial for maximizing the economic benefits in seed production.

References

Meta-analysis of Trinexapac-ethyl's effect on grain yield across different studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analytic comparison of Trinexapac-ethyl's effect on grain yield. It objectively evaluates its performance against other plant growth regulators, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

This compound is a widely used plant growth regulator that has demonstrated efficacy in increasing grain yield in various cereal crops.[1][2][3] Its primary mode of action is the inhibition of the biosynthesis of gibberellins, a class of hormones responsible for stem elongation.[4][5] By reducing plant height, this compound mitigates the risk of lodging—the bending over of stems—which can significantly hamper harvesting and reduce grain quality and yield. This guide synthesizes findings from multiple studies to provide a clear comparison of this compound with other plant growth regulators and to elucidate its effect on grain yield under different experimental conditions.

Comparative Analysis of Grain Yield

The application of this compound has been shown to influence grain yield, although the extent of this effect can vary depending on the crop, application rate, timing, and environmental conditions. The following table summarizes quantitative data from several studies, comparing the grain yield in crops treated with this compound against untreated controls and other plant growth regulators such as chlormequat chloride and prohexadione-calcium.

CropPlant Growth RegulatorApplication Rate (g a.i./ha)Application TimingGrain Yield (t/ha)% Change from ControlReference
Winter Wheat This compound752nd node stage-+8.0%Matysiak, 2006
This compound1252nd node stage-+8.5%Matysiak, 2006
This compound + Chlormequat chloride50 + 6752nd node stage-+8.5%Matysiak, 2006
Control0--0%Matysiak, 2006
Winter Wheat This compound-Early stem elongation-IncreasedMerry et al., 2015
Chlormequat chloride-Mid tillering-+7.5%Merry et al., 2015
Chlormequat chloride-Early stem elongation-+4.1%Merry et al., 2015
Control0--0%Merry et al., 2015
Lodging-sensitive Wheat This compound--4.8 (avg. of all regulators)~+50%de Souza et al., 2017
Prohexadione-calcium--4.8 (avg. of all regulators)~+50%de Souza et al., 2017
Ethephon--4.8 (avg. of all regulators)~+50%de Souza et al., 2017
Chlormequat chloride--4.8 (avg. of all regulators)~+50%de Souza et al., 2017
Control0-3.10%de Souza et al., 2017
White Oat This compound1001st node visible & 2nd noticeableIncreased-Nornberg et al., 2021
This compound1501st node visible & 2nd noticeableIncreased-Nornberg et al., 2021
This compound1002nd node visible & 3rd noticeableIncreased-Nornberg et al., 2021
This compound1502nd node visible & 3rd noticeableIncreased-Nornberg et al., 2021
Control0--0%Nornberg et al., 2021

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is crucial to understand the methodologies employed in the cited studies. Below are summaries of the experimental protocols from key research.

Study: Matysiak, 2006

  • Crop: Winter wheat (cv. Korweta)

  • Experimental Design: Randomized complete block design with four replications.

  • Treatments:

    • This compound at 75 g a.i./ha

    • This compound at 125 g a.i./ha

    • This compound (50 g a.i./ha) + Chlormequat chloride (675 g a.i./ha)

    • Untreated control

  • Application Timing: 2nd node stage (BBCH 32).

  • Data Collection: Plant height, internode length, chlorophyll content, and yield components.

Study: de Souza et al., 2017

  • Crop: Lodging-sensitive wheat (cv. TBIO-Pioneiro)

  • Experimental Design: Randomized complete block design with nine replicates.

  • Treatments:

    • This compound

    • Ethephon

    • Prohexadione-calcium

    • Chlormequat chloride

    • Untreated control

    • (Rates were based on manufacturer's recommendations for other crops)

  • Data Collection: Plant height, lodging percentage, thousand-grain weight, and grain yield.

Study: Nornberg et al., 2021

  • Crop: White oat (cvs. IPR Artemis and URS Corona)

  • Experimental Design: Randomized block design with a 4 x 3 factorial arrangement and four replications.

  • Treatments:

    • This compound doses: 0, 50, 100, and 150 g a.i./ha

    • Application timings:

      • T1: First node noticeable

      • T2: First node visible and second node noticeable

      • T3: Second node visible and third node noticeable

  • Data Collection: Plant height, lodging percentage, panicles per square meter, and grain yield.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the research process, the following diagrams have been generated using Graphviz (DOT language).

Gibberellin_Biosynthesis_Inhibition GGDP Geranylgeranyl diphosphate (GGDP) ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO Precursors Inactive GA precursors GA12->Precursors Bioactive_GA Bioactive GAs (e.g., GA1, GA4) Precursors->Bioactive_GA GA3ox, GA20ox Stem_Elongation Stem Elongation Bioactive_GA->Stem_Elongation Trinexapac_ethyl This compound Inhibition Inhibition Trinexapac_ethyl->Inhibition Inhibition->Precursors Blocks 3β-hydroxylase Experimental_Workflow Exp_Design Experimental Design (e.g., Randomized Block) Treatments Treatment Application (PGRs at specified rates and timings) Exp_Design->Treatments Crop_Selection Crop & Cultivar Selection Crop_Selection->Exp_Design Data_Collection Data Collection (Plant height, lodging, yield) Treatments->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Trinexapac-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, extending beyond the laboratory bench to the responsible disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of Trinexapac-ethyl, ensuring the protection of both laboratory personnel and the environment.

This compound, a synthetic plant growth regulator, requires careful handling and disposal as hazardous waste.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Disposal Protocols

The primary methods for disposing of this compound waste involve treatment at a licensed chemical destruction plant or controlled incineration equipped with flue gas scrubbing to neutralize harmful emissions.[1][4] Under no circumstances should this compound or its containers be disposed of in standard waste streams or discharged into sewer systems.

Key Disposal and Safety Guidelines:

Item for Disposal Recommended Disposal Procedure Key Safety Precautions
Unused or Waste this compound Dispose of as hazardous waste through a licensed contractor. Consider offering surplus or non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective eyewear, and a long-sleeved shirt and long pants. Handle in a well-ventilated area. Avoid breathing mist or vapors.
Empty Containers Triple-rinse (or equivalent) the container. Collect the rinsate and dispose of it as hazardous waste. After rinsing, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, or by incineration if permitted by local regulations.When rinsing, wear appropriate PPE to avoid contact with residual chemicals. Ensure rinsing is thorough to remove all traces of the product.
Contaminated Materials (e.g., absorbents from spills) Collect all contaminated materials, such as absorbent clays or sand, in suitable, closed, and labeled containers for disposal. Dispose of as hazardous waste in accordance with local, state, and federal regulations.For spills, prevent further leakage if it is safe to do so. Do not let the chemical enter drains. Use non-sparking tools and explosion-proof equipment if the formulation contains flammable solvents.
Contaminated Clothing Remove contaminated clothing immediately. Take off contaminated clothing and wash it before reuse. If clothing is heavily contaminated or drenched, it should be discarded as hazardous waste.Wash skin immediately and thoroughly with soap and water after handling.

Experimental Protocols for Decontamination and Disposal

Protocol for Triple Rinsing of this compound Containers:

  • Initial Draining: Empty the container of all product into the application equipment or a designated waste collection vessel. Allow the container to drain for at least 30 seconds after the flow has been reduced to a drip.

  • First Rinse: Fill the container to approximately 10-25% of its capacity with a suitable solvent (water is often appropriate, but consult the product's Safety Data Sheet). Securely close the container.

  • Agitation: Vigorously agitate the container for at least 30 seconds to ensure the solvent rinses all interior surfaces.

  • Rinsate Collection: Pour the rinsate from the container into the application equipment or a hazardous waste collection vessel. Allow the container to drain completely.

  • Repeat: Repeat the rinsing and collection steps two more times.

  • Final Disposal of Container: Once triple-rinsed, the container can be disposed of according to the guidelines in the table above.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

TrinexapacEthyl_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway Waste This compound Waste Generated UnusedProduct Unused/Waste Product Waste->UnusedProduct EmptyContainer Empty Container Waste->EmptyContainer SpillDebris Spill Debris / Contaminated PPE Waste->SpillDebris HazardousWaste Dispose as Hazardous Waste UnusedProduct->HazardousWaste TripleRinse Triple Rinse Container EmptyContainer->TripleRinse SpillDebris->HazardousWaste CollectRinsate Collect Rinsate TripleRinse->CollectRinsate RecycleRecondition Recycle / Recondition TripleRinse->RecycleRecondition After rinsing LandfillIncinerate Puncture and Landfill / Incinerate TripleRinse->LandfillIncinerate CollectRinsate->HazardousWaste Dispose of rinsate

Caption: Disposal workflow for this compound waste.

By adhering to these stringent disposal procedures, laboratories can maintain a safe working environment, comply with regulatory requirements, and minimize their environmental impact, reinforcing the foundation of trust and responsibility in scientific research.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Trinexapac-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for laboratory professionals on the safe handling and disposal of Trinexapac-ethyl, providing detailed personal protective equipment protocols and operational plans to ensure a secure research environment.

Researchers and scientists working with this compound require robust safety protocols to minimize exposure and ensure responsible disposal. This guide provides essential, immediate safety and logistical information, from selecting the appropriate personal protective equipment (PPE) to establishing clear operational and disposal plans. By adhering to these procedural steps, laboratories can build a strong foundation of safety and trust in their chemical handling practices.

Recommended Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use the appropriate PPE to prevent skin contact, eye irritation, and inhalation. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Preparation and Handling of Pure Compound or Concentrated Solutions - Gloves: Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: Long-sleeved lab coat. - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Application or Transfer of Diluted Solutions - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). - Eye Protection: Safety glasses. - Body Protection: Long-sleeved lab coat.
Cleaning and Decontamination - Gloves: Heavy-duty chemical-resistant gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Chemical-resistant apron over a lab coat.

Quantitative Exposure and Material Data

Understanding the quantitative aspects of exposure and material resistance is critical for a comprehensive safety plan.

ParameterValueSource
Occupational Exposure Limit (TWA) 5 mg/m³Syngenta SDS[1]
Glove Material Chemical Resistance
Nitrile RubberGood to Excellent for general pesticide handling.General OSHA Guidance[2]
Butyl RubberExcellent for a wide variety of chemicals.General OSHA Guidance[2]
Natural Rubber (Latex)Fair to Good for aqueous solutions, but may have allergy concerns.General OSHA Guidance[2]
NeopreneGood for a range of chemicals, including some organic solvents.General OSHA Guidance[2]

Operational Workflow for PPE Selection and Use

A systematic approach to PPE selection and use is paramount for ensuring worker safety. The following workflow outlines the key steps to be followed.

PPE_Workflow cluster_plan Planning & Assessment cluster_selection PPE Selection cluster_use Use & Maintenance assess_task Assess the Task (e.g., handling concentrate, preparing solution) consult_sds Consult Safety Data Sheet (SDS) for specific PPE recommendations assess_task->consult_sds select_gloves Select Appropriate Gloves (e.g., Nitrile, Butyl) consult_sds->select_gloves select_eye_pro Select Eye Protection (e.g., safety glasses, goggles) consult_sds->select_eye_pro select_body_pro Select Body Protection (e.g., lab coat, apron) consult_sds->select_body_pro select_resp_pro Determine Need for Respiratory Protection consult_sds->select_resp_pro inspect_ppe Inspect PPE for damage before each use select_gloves->inspect_ppe select_eye_pro->inspect_ppe select_body_pro->inspect_ppe select_resp_pro->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_chemical Handle this compound don_ppe->handle_chemical doff_ppe Doff PPE Correctly to avoid contamination handle_chemical->doff_ppe clean_store_ppe Clean and Store Reusable PPE according to manufacturer's instructions doff_ppe->clean_store_ppe dispose_ppe Dispose of Single-Use PPE as hazardous waste doff_ppe->dispose_ppe

Figure 1. A stepwise workflow for the selection and use of Personal Protective Equipment (PPE) when handling this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. Adherence to institutional and local regulations is mandatory.

Key Disposal Steps:

  • Waste Segregation: All materials that have come into contact with this compound, including unused product, empty containers, and contaminated PPE, must be segregated as hazardous chemical waste.

  • Containerization: Use designated, leak-proof, and clearly labeled containers for hazardous waste. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards.

  • Decontamination of Reusable Equipment: Reusable glassware and equipment should be decontaminated. A common procedure is a triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by washing with detergent and water. The rinsate from the initial rinses must be collected and disposed of as hazardous waste.

  • Disposal of Empty Containers: Empty containers should be triple rinsed as described above. The rinsate must be collected as hazardous waste. After rinsing, containers should be punctured or otherwise rendered unusable and disposed of according to institutional guidelines, which may include recycling or disposal as solid waste.

  • Disposal of Contaminated PPE: Single-use gloves, lab coats, and other disposable PPE should be placed in the designated hazardous waste container.

  • Waste Pickup: Arrange for the collection of hazardous waste by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Disposal_Plan cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposal waste_source This compound Waste (unused product, contaminated materials) segregate Segregate as Hazardous Waste waste_source->segregate decontaminate Decontaminate Reusable Equipment (Triple Rinse) waste_source->decontaminate dispose_containers Dispose of Empty Containers (Triple Rinse, Puncture) waste_source->dispose_containers dispose_ppe Dispose of Contaminated PPE waste_source->dispose_ppe containerize Place in Labeled, Leak-Proof Container segregate->containerize ehs_pickup Arrange for EHS Waste Pickup containerize->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_containers->collect_rinsate collect_rinsate->containerize

Figure 2. A procedural flowchart for the safe disposal of this compound and associated contaminated materials.

By implementing these detailed safety and disposal protocols, research facilities can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and environmental stewardship. Always refer to your institution's specific safety guidelines and the product's Safety Data Sheet for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.